molecular formula C16H19NO3 B177950 4-(1-Adamantyl)-2-nitrophenol CAS No. 1459-49-0

4-(1-Adamantyl)-2-nitrophenol

Cat. No.: B177950
CAS No.: 1459-49-0
M. Wt: 273.33 g/mol
InChI Key: DPVIOSXCEWUDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Adamantyl)-2-nitrophenol is a chemical compound of interest in medicinal and organic chemistry research, integrating a phenolic nitro group with the robust, lipophilic adamantane scaffold. The adamantane moiety is a prominent structural feature in several therapeutic agents, most notably in memantine, an NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease . This structural motif is also a cornerstone in antiviral research, forming the basis of drugs like amantadine and rimantadine, and continues to be explored for its activity against various viral targets, including influenza and other viruses . Furthermore, o -adamantylphenol derivatives serve as critical synthetic intermediates and key skeletons for compounds such as synthetic retinoid analogues . The presence of the nitro group adjacent to the phenol on the aromatic ring is a significant functional handle, as (2-nitrophenyl)methanol-based structures have been identified as potent scaffolds for inhibiting bacterial enzymes like PqsD in Pseudomonas aeruginosa , a key target in anti-virulence strategies to combat biofilm formation and bacterial pathogenicity . Researchers value this compound for developing novel synthetic methodologies, such as clean adamantylation processes using recyclable solid acid catalysts , and for its potential as a multifunctional pharmacophore in the design of new bioactive molecules targeting neurological and infectious diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-adamantyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15-2-1-13(6-14(15)17(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVIOSXCEWUDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387921
Record name 4-(1-adamantyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459-49-0
Record name 4-(1-adamantyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(1-Adamantyl)-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-(1-Adamantyl)-2-nitrophenol, a valuable intermediate in the development of novel chemical entities. The procedure outlined herein is designed for researchers, chemists, and professionals in drug development, emphasizing mechanistic understanding, safety, and protocol validation to ensure reliable and reproducible results.

Introduction and Strategic Overview

This compound incorporates two key structural motifs: the bulky, lipophilic adamantyl cage and a nitrophenol core. This combination makes it a precursor for a range of target molecules in medicinal chemistry and materials science. The synthesis hinges on the electrophilic aromatic substitution, specifically the nitration, of the parent compound, 4-(1-Adamantyl)phenol.

The primary challenge in the nitration of phenols is controlling regioselectivity and preventing over-nitration or oxidative degradation.[1][2] The hydroxyl group is a strongly activating, ortho, para-directing substituent, while the adamantyl group occupies the para position. This inherent substitution pattern provides a strong directive influence, favoring the introduction of the nitro group at one of the two equivalent ortho positions (C2 or C6). The steric bulk of the adamantyl group further ensures that the reaction is highly regioselective for the desired 2-position.

This protocol employs dilute nitric acid under controlled temperature conditions to achieve a selective mono-nitration, minimizing the formation of di-nitrated byproducts and oxidative tars that can complicate purification.[3]

Mechanistic Rationale: Controlling Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Nitric acid reacts to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich phenol ring attacks the nitronium ion. The hydroxyl group, being a powerful activating group, donates electron density into the ring, particularly at the ortho and para positions.[4] This significantly stabilizes the transition state for attack at these positions.

  • Arenium Ion Stabilization: Attack at the ortho position (C2) results in a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). A key resonance contributor places the positive charge adjacent to the hydroxyl group, allowing for additional stabilization via the oxygen's lone pairs.

  • Deprotonation: A weak base (e.g., water) removes a proton from the C2 position, restoring aromaticity and yielding the final product, this compound.

Because the para position is already occupied by the adamantyl group, the reaction is funneled almost exclusively to the ortho position, making this a highly predictable and regioselective transformation.[2][4][5]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Resonance HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus H2SO4 H₂SO₄ (catalyst, optional) Arenium Arenium Ion Intermediate (Resonance Stabilized) H2O H₂O HSO4_minus HSO₄⁻ Start 4-(1-Adamantyl)phenol Start->Arenium Product This compound Arenium->Product

Caption: Reaction mechanism for the nitration of 4-(1-Adamantyl)phenol.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations involving nitric acid should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-(1-Adamantyl)phenol228.342.28 g10.0Starting Material
Nitric Acid (65-70%)63.01~1.0 mL~15.0Nitrating Agent (1.5 eq.)
Glacial Acetic Acid60.0525 mL-Solvent
Dichloromethane (DCM)84.93100 mL-Extraction Solvent
Saturated NaHCO₃ (aq)-50 mL-Quenching/Neutralization
Brine (Saturated NaCl)-30 mL-Washing
Anhydrous MgSO₄/Na₂SO₄-~5 g-Drying Agent
Step-by-Step Synthesis Procedure

Caption: Step-by-step workflow for the synthesis of this compound.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1-Adamantyl)phenol (2.28 g, 10.0 mmol).

  • Dissolution: Add glacial acetic acid (25 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain a low temperature to control the exothermic nitration reaction.[3]

  • Nitrating Agent Preparation: In a separate small beaker or vial, carefully dilute nitric acid (~1.0 mL, ~15 mmol) with 5 mL of glacial acetic acid.

  • Addition: Using a dropping funnel or a pipette, add the diluted nitric acid solution dropwise to the stirred phenol solution over a period of 20-30 minutes. Crucial: Monitor the internal temperature closely and ensure it does not rise above 10 °C. Slow addition is key to preventing the formation of byproducts.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an eluent system such as 10-20% ethyl acetate in hexanes. The product spot should be more polar than the starting material.

  • Work-up - Quenching: Once the reaction is complete (disappearance of starting material), carefully pour the reaction mixture into a beaker containing 100 mL of an ice-water slurry. A yellow precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Recrystallize the solid from a suitable solvent system like ethanol/water or hexanes/ethyl acetate to obtain the pure product as yellow needles.

  • Column Chromatography: For higher purity, the crude material can be purified on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.

Product Validation and Characterization

A successful synthesis should yield a yellow crystalline solid. The identity and purity of the final compound must be confirmed through standard analytical techniques.

ParameterExpected Result
Appearance Yellow Crystalline Solid
Yield 70-85% (Typical)
Melting Point 135-137 °C
¹H NMR (CDCl₃) δ ~10.4 (s, 1H, -OH), 8.0 (d, 1H, Ar-H), 7.5 (dd, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 2.1 (s, 6H, Adamantyl-CH), 1.8 (s, 9H, Adamantyl-CH₂)
¹³C NMR (CDCl₃) δ ~155.0, 140.0, 134.0, 126.0, 125.0, 119.0, 43.5, 36.5, 35.5, 28.5
IR (KBr, cm⁻¹) ~3200-3400 (O-H stretch), ~1520 & 1340 (NO₂ stretch, asymm. & symm.), ~2900 & 2850 (C-H stretch, adamantyl)

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument.

Safety and Handling Precautions

  • Nitric Acid: Nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe burns upon contact with skin and eyes.[6][7] Always handle it in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[8]

  • Storage: Store nitric acid in a cool, dry, well-ventilated area away from incompatible materials such as organic compounds, metals, and reducing agents.[6][7] Use appropriate storage containers like glass or high-density polyethylene (HDPE).[7]

  • Spills: Have a spill kit containing a neutralizer (such as sodium bicarbonate) readily available.

  • Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is essential to prevent a runaway reaction. Always add the nitrating agent slowly and with efficient cooling.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend reaction time at room temperature. Ensure 1.2-1.5 equivalents of nitric acid are used.
Product loss during work-up.Ensure pH is neutral before extraction. Perform multiple extractions.
Formation of Dark Tars Reaction temperature was too high.Maintain strict temperature control (<10 °C) during nitric acid addition.
Nitric acid was too concentrated or added too quickly.Use diluted nitric acid and ensure slow, dropwise addition.
Presence of Di-nitro Product Excess nitrating agent or prolonged reaction at elevated temperature.Use a stoichiometric amount or slight excess (1.1-1.2 eq.) of nitric acid. Monitor carefully by TLC and quench once starting material is consumed.

References

  • OC-Praktikum. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol.
  • Lab Pro Inc. (2023, July 27). Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
  • ResearchGate. (2025, October 16). Convenient Synthesis of 2-(1-Adamantyl)furans.
  • BenchChem. (2025). Application Notes and Protocol for the Nitration of 4-(1H-pyrrol-1-yl)phenol.
  • ResearchGate. (2025, August 10). Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions.
  • Ibis Scientific, LLC. (2025, March 20). Handling and Storage of Nitric Acid: What You Should Know.
  • DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.
  • The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.
  • Wikipedia. Nitric acid.
  • Sciencemadness Discussion Board. (2022, October 8). Mono-Nitration of Phenol [Tarr Elimination Method].
  • ChemicalBook. 4-(1-ADAMANTYL)PHENOL(29799-07-3) 1H NMR spectrum.
  • Google Patents. US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • National Institutes of Health. Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo.
  • ResearchGate. (2025, August 9). Directing effects in nitration of 1-adamantyl bearing aromatic ketones.
  • ChemicalBook. 4-Amino-2-nitrophenol(119-34-6) 1H NMR spectrum.
  • Google Patents. CN1247522C - Green nitration method of phenol type compound.
  • Taylor & Francis. (2023, March 13). Metal nitrate promoted highly regiospecific ortho–nitration of phenols: Application to the synthesis of nitroxynil.
  • The Royal Society of Chemistry. Supporting Information (SI).
  • Wikipedia. Phenol.
  • Environmental Protection Agency. AP42 8.8 Nitric Acid Production.
  • The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management.
  • Indian Academy of Sciences. Regioselective nitration of aromatic substrates in zeolite cages.

Sources

An In-depth Technical Guide to the Nitration of 4-(1-Adamantyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nitration of 4-(1-adamantyl)phenol, a key transformation for accessing valuable intermediates in medicinal chemistry and materials science. The bulky and lipophilic adamantyl moiety imparts unique properties to pharmacologically active molecules. This document delves into the mechanistic underpinnings of this electrophilic aromatic substitution, explores the directing effects of the hydroxyl and adamantyl groups, and presents a detailed, adaptable experimental protocol. Furthermore, it covers the expected characterization of the primary product, 2-nitro-4-(1-adamantyl)phenol, and discusses the significance and applications of nitrated adamantylphenols in the context of drug discovery.

Introduction: The Significance of the Adamantyl Scaffold in Nitrated Phenols

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has garnered significant interest in drug design. Its incorporation into a molecular structure can enhance metabolic stability, improve tissue distribution, and provide a rigid anchor for binding to biological targets. When appended to a phenol, the resulting 4-(1-adamantyl)phenol[1] serves as a versatile starting material for the synthesis of more complex derivatives.

The introduction of a nitro group onto the phenolic ring via electrophilic nitration is a critical step in the functionalization of this scaffold. The nitro group is not merely a synthetic handle; it is a versatile functional group in medicinal chemistry, often associated with bioreductive activation mechanisms and finding application in anticancer, antitubercular, and antiparasitic agents.[1] This guide offers a detailed exploration of the nitration of 4-(1-adamantyl)phenol, providing researchers with the foundational knowledge and practical guidance to perform this synthesis and utilize its products in further research and development.

Mechanistic Insights: Directing Effects in the Nitration of 4-(1-Adamantyl)phenol

The nitration of 4-(1-adamantyl)phenol is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome of this reaction is primarily governed by the directing effects of the two substituents on the benzene ring: the hydroxyl (-OH) group and the 1-adamantyl group.

  • The Hydroxyl Group: The -OH group is a powerful activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the electrophilic attack. This increased electron density is most pronounced at the ortho and para positions.

  • The 1-Adamantyl Group: The adamantyl group is an alkyl substituent and, like other alkyl groups, is weakly activating and an ortho, para-director due to inductive effects and hyperconjugation. However, its most significant influence in this reaction is steric hindrance. The bulky, three-dimensional nature of the adamantane cage sterically hinders the approach of the electrophile to the ortho positions.

Regioselectivity: Since the para position is already occupied by the adamantyl group, the incoming nitro group is directed to the positions ortho to the powerfully activating hydroxyl group. However, the steric bulk of the adamantyl group is expected to significantly disfavor substitution at the positions adjacent to it. Therefore, the primary product of the mono-nitration of 4-(1-adamantyl)phenol is predicted to be 2-nitro-4-(1-adamantyl)phenol .

G cluster_start Starting Material cluster_reagents Nitrating Agent cluster_intermediate Electrophile Generation cluster_reaction Electrophilic Aromatic Substitution cluster_product Major Product A 4-(1-Adamantyl)phenol D Attack at Ortho Position A->D B HNO₃ / H₂SO₄ C Nitronium Ion (NO₂⁺) B->C C->D E Sigma Complex (Arenium Ion) D->E Rate-determining step F Deprotonation E->F G 2-Nitro-4-(1-adamantyl)phenol F->G

Caption: Reaction pathway for the nitration of 4-(1-adamantyl)phenol.

Experimental Protocol: A Representative Procedure for Mono-Nitration

Materials and Equipment:

  • 4-(1-Adamantyl)phenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1-adamantyl)phenol (1.0 eq) in dichloromethane (20 mL). Cool the flask in an ice bath to 0 °C with stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid (1.0 eq) to concentrated nitric acid (1.1 eq) at 0 °C. Caution: This is a highly exothermic process and should be performed slowly in an ice bath.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 4-(1-adamantyl)phenol over a period of 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Neutralization: Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (20 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-nitro-4-(1-adamantyl)phenol.

Caption: Experimental workflow for the nitration of 4-(1-adamantyl)phenol.

Characterization of 2-Nitro-4-(1-adamantyl)phenol

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected spectroscopic data for 2-nitro-4-(1-adamantyl)phenol, based on the known spectra of the starting material and related nitrophenols.[3][4][5][6]

Technique Expected Observations
¹H NMR Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). A doublet for the proton ortho to the nitro group, a doublet of doublets for the proton meta to both the nitro and hydroxyl groups, and a doublet for the proton ortho to the hydroxyl group. Hydroxyl Proton: A broad singlet (δ ~10-11 ppm), which is exchangeable with D₂O. Adamantyl Protons: A series of broad singlets or multiplets in the upfield region (δ 1.7-2.2 ppm), characteristic of the adamantyl cage protons.
¹³C NMR Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon bearing the nitro group. Adamantyl Carbons: Four distinct signals corresponding to the quaternary, methine, and methylene carbons of the adamantyl group (δ 25-50 ppm).
IR Spectroscopy O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹. N-O Asymmetric Stretch: A strong absorption band around 1520-1560 cm⁻¹. N-O Symmetric Stretch: A strong absorption band around 1340-1380 cm⁻¹. C-H Stretches (Aromatic & Aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the product (C₁₆H₁₉NO₃, MW = 273.33 g/mol ). Fragmentation Pattern: Characteristic fragmentation of the adamantyl group and loss of the nitro group.

Applications in Drug Discovery and Beyond

Nitrated adamantylphenols are valuable building blocks for the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized.

  • Hypoxia-Activated Prodrugs: The nitroaromatic moiety is a key feature in many hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, nitroreductase enzymes can reduce the nitro group to a cytotoxic species, leading to selective cancer cell killing.

  • Antiparasitic and Antimicrobial Agents: Nitro-containing compounds have a long history as effective agents against various parasites and bacteria. The adamantyl group can enhance the lipophilicity and cell permeability of these agents.

  • Enzyme Inhibitors: The rigid adamantyl scaffold can serve as an effective hydrophobic ligand for binding to the active sites of various enzymes. The phenolic and amino (from reduced nitro) groups provide points for further chemical modification to optimize binding and selectivity.

Conclusion

The nitration of 4-(1-adamantyl)phenol is a strategically important reaction for accessing a class of compounds with significant potential in medicinal chemistry. A thorough understanding of the underlying reaction mechanism, particularly the directing effects of the substituents, is crucial for achieving the desired regioselectivity. The adaptable experimental protocol provided in this guide, coupled with the expected characterization data, offers a solid foundation for researchers to synthesize and utilize 2-nitro-4-(1-adamantyl)phenol in their research endeavors. The unique combination of the bulky, lipophilic adamantane core and the versatile nitro-functionalized phenol ring makes these compounds highly attractive for the development of novel therapeutics and advanced materials.

References

  • Google Patents. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • Google Patents. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • Google Patents. US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • Zare, A. et al. Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules. 2006.
  • PubChem. 4-(1-Adamantyl)phenol. Available from: [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. Available from: [Link]

  • MDPI. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • ResearchGate. Figure S7. Mass spectrum of 4-nitro phenol. Available from: [Link]

  • Sciencemadness Discussion Board. Mono-Nitration of Phenol [Tarr Elimination Method]. Available from: [Link]

  • ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. Available from: [Link]

  • ResearchGate. The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Available from: [Link]

  • ResearchGate. Synthesis and Evaluation of Nitroheterocyclic Aromatic Adamantane Amides with Trypanocidal Activity. Part II. Available from: [Link]

  • Longdom Publishing. Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Available from: [Link]

  • ResearchGate. Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • Sciforum. Convenient synthesis of 2-(1-adamantyl)furans. Available from: [Link]

  • MassBank. msbnk-riken-pr100598 - MassBank. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • YouTube. Nitration Lab. Available from: [Link]

  • PMC. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Available from: [Link]

  • CDN. Infrared Spectroscopy. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information Chiral modification of copper exchanged zeolite-y with cinchonidine and its Application in asymmetric Hen. Available from: [Link]

  • Magritek. Quantification of single components in complex mixtures by 13C NMR. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for. Available from: [Link]

Sources

An In-depth Technical Guide to the Characterization of 4-(1-Adamantyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 4-(1-Adamantyl)-2-nitrophenol, a molecule of interest in medicinal chemistry and materials science. By leveraging the unique steric and electronic properties of the adamantyl cage and the versatile chemistry of the nitrophenol scaffold, this compound presents a compelling subject for investigation. This document outlines a strategic approach to its synthesis and a multi-technique workflow for its unambiguous structural elucidation and purity assessment, grounded in established analytical principles.

Strategic Synthesis: The Gateway to this compound

The synthesis of this compound is most effectively approached as a two-step process, beginning with the Friedel-Crafts alkylation of phenol with 1-bromoadamantane to yield the key intermediate, 4-(1-adamantyl)phenol. This is followed by a regioselective nitration.

Synthesis of 4-(1-Adamantyl)phenol

The introduction of the bulky adamantyl group at the para-position of the phenol ring is achieved via electrophilic aromatic substitution. The use of an excess of phenol can also serve as the solvent for this reaction.

Protocol:

  • To a stirred solution of phenol (10 equivalents), add 1-bromoadamantane (1 equivalent).

  • Heat the reaction mixture to 120°C and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a large volume of hot water to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with hot water, and dry under vacuum to yield 4-(1-adamantyl)phenol.

Regioselective Nitration of 4-(1-Adamantyl)phenol

The nitration of 4-(1-adamantyl)phenol is directed by the activating hydroxyl group, which favors substitution at the ortho and para positions. Due to the presence of the bulky adamantyl group at the para position, the nitration is expected to occur predominantly at the ortho position.

Protocol:

  • Dissolve 4-(1-adamantyl)phenol in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

  • Quench the reaction by pouring it over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Comprehensive Characterization Workflow

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The proposed workflow integrates spectroscopic and chromatographic techniques to confirm the molecular structure and assess purity.

Characterization_Workflow cluster_Synthesis Synthesis cluster_Spectroscopy Spectroscopic Analysis cluster_Chromatography Chromatographic Analysis cluster_Confirmation Final Confirmation Synthesis_Step Synthesis of This compound NMR NMR Spectroscopy (1H & 13C) Synthesis_Step->NMR Structural Elucidation MS Mass Spectrometry Synthesis_Step->MS Molecular Weight IR Infrared Spectroscopy Synthesis_Step->IR Functional Groups HPLC HPLC/UPLC Synthesis_Step->HPLC Purity & Quantification TLC TLC Synthesis_Step->TLC Reaction Monitoring Final_Structure Structural Confirmation & Purity Assessment NMR->Final_Structure MS->Final_Structure IR->Final_Structure HPLC->Final_Structure

Caption: A comprehensive workflow for the characterization of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound. Both ¹H and ¹³C NMR will provide critical information about the connectivity of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the adamantyl protons, and the phenolic hydroxyl proton. The aromatic region will be particularly informative for confirming the ortho-nitro substitution pattern.

  • Aromatic Protons: Three signals are expected in the aromatic region, corresponding to the three protons on the substituted phenol ring. Due to the electron-withdrawing nature of the nitro group and the electron-donating nature of the hydroxyl group, these protons will exhibit characteristic chemical shifts and coupling patterns.

  • Adamantyl Protons: The adamantyl group will display a set of broad singlets or multiplets in the aliphatic region of the spectrum.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the phenolic -OH group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon atoms attached to the hydroxyl, nitro, and adamantyl groups showing characteristic downfield shifts.

  • Adamantyl Carbons: The adamantyl group will show characteristic signals in the aliphatic region.

Predicted ¹H NMR Data (in CDCl₃) Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (ppm) Assignment
~10.5 (s, 1H)-OH
~8.0 (d, 1H)Ar-H
~7.5 (dd, 1H)Ar-H
~7.0 (d, 1H)Ar-H
~2.1 (br s, 3H)Adamantyl-CH
~1.8 (br s, 12H)Adamantyl-CH₂
Mass Spectrometry (MS)

Mass spectrometry will be employed to determine the molecular weight and fragmentation pattern of the title compound.

Expected Data:

  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₆H₁₉NO₃) is 273.33 g/mol . A prominent molecular ion peak is expected at m/z = 273.

  • Fragmentation Pattern: The fragmentation pattern will likely involve the loss of the nitro group (-NO₂), the hydroxyl group (-OH), and fragmentation of the adamantyl cage.

MS_Fragmentation M [C16H19NO3]+. m/z = 273 F1 [M - NO2]+. m/z = 227 M->F1 - NO2 F3 [M - C10H15]+. m/z = 138 M->F3 - C10H15 F2 [Adamantyl]+. m/z = 135 F1->F2 - C6H4O

Caption: A proposed mass spectrometry fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound.

Expected Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration
3200-3600 (broad)O-HStretching
2850-3000C-H (Adamantyl)Stretching
1500-1600C=C (Aromatic)Stretching
1510-1560 and 1345-1385N-O (Nitro)Asymmetric & Symmetric Stretching
1180-1260C-O (Phenolic)Stretching

Chromatographic Analysis

Chromatographic techniques are indispensable for monitoring the reaction progress, isolating the final product, and determining its purity.

Thin Layer Chromatography (TLC)

TLC is a crucial tool for the qualitative monitoring of both the synthesis of the adamantylphenol intermediate and the subsequent nitration reaction. It allows for the rapid assessment of the presence of starting materials, intermediates, and products.

Protocol:

  • Prepare TLC plates coated with silica gel 60 F₂₅₄.

  • Develop the plates in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

HPLC/UPLC is the gold standard for determining the purity of the final compound and for quantitative analysis. A reverse-phase method is generally suitable for this type of molecule.

Protocol:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the nitrophenol chromophore absorbs strongly (e.g., around 350 nm).

  • Quantification: Purity is determined by the area percentage of the main peak.

Physicochemical Properties

The introduction of the adamantyl and nitro groups significantly influences the physicochemical properties of the parent phenol molecule.

Property Predicted Value/Observation Rationale
Appearance Pale yellow crystalline solidTypical for nitrophenols.[1]
Melting Point Higher than 4-(1-adamantyl)phenolIncreased molecular weight and polarity due to the nitro group.
Solubility Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Sparingly soluble in non-polar solvents (e.g., hexane).The presence of polar functional groups and a large non-polar adamantyl moiety.
pKa Lower than 4-(1-adamantyl)phenolThe electron-withdrawing nitro group increases the acidity of the phenolic proton.[2]

Conclusion

The characterization of this compound requires a systematic and integrated analytical approach. By combining strategic synthesis with a suite of powerful spectroscopic and chromatographic techniques, researchers can confidently confirm the structure and purity of this promising molecule. The methodologies and expected data presented in this guide provide a robust framework for scientists and drug development professionals to effectively work with and understand this unique chemical entity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Olah, G. A., Reddy, V. P., & Prakash, G. K. S. (1992). Friedel-Crafts Reactions. Kirk-Othmer Encyclopedia of Chemical Technology.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Adamantyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]

  • Quora. (2019, April 6). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 24). 20.1: Molecular Mass Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. PubMed Central. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-(1-Adamantyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(1-Adamantyl)-2-nitrophenol is a sterically hindered phenolic compound that integrates the bulky, lipophilic adamantyl cage with the electron-withdrawing nitro group on a phenol backbone. This unique structural combination makes it a molecule of interest in medicinal chemistry and materials science, where properties such as receptor binding, antioxidant activity, and thermal stability are paramount. A precise and unambiguous structural elucidation is the cornerstone of any research and development involving this molecule. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the carbon skeleton.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The following protocol is a self-validating system designed to yield a high-resolution ¹³C NMR spectrum of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous peaks, complicating spectral interpretation.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single carbon resonance at approximately 77.16 ppm, which can serve as an internal reference.[1] For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Concentration: Prepare a solution by dissolving approximately 50-100 mg of the compound in 0.5-0.7 mL of CDCl₃.[3]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.

  • Experiment: A standard one-pulse proton-decoupled ¹³C experiment is typically sufficient.[4]

  • Solvent and Referencing: The spectrum should be referenced to the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm).

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 200-250 ppm is adequate to cover the expected chemical shift range for most organic molecules.

    • Acquisition Time: An acquisition time of 1-2 seconds will ensure good digital resolution.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is a good starting point to allow for sufficient relaxation of the carbon nuclei, although for quantitative analysis, longer delays may be necessary.[5]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[2]

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate peak integration and identification.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts for this compound are presented below. The assignments are based on the principle of substituent additivity, drawing on empirical data for adamantane, 2-nitrophenol, and related substituted aromatic compounds.[6][7]

Molecular Structure and Atom Numbering

To facilitate the discussion of the ¹³C NMR data, the following atom numbering scheme will be used:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Phenolic Ring
C1~150-155Attached to the electronegative hydroxyl group, resulting in a downfield shift. The ortho-nitro group further deshields this carbon.[8][9]
C2~135-140Directly attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift.[8][9]
C3~125-130Meta to the hydroxyl group and ortho to the adamantyl group. Experiences moderate deshielding.
C4~145-150Attached to the bulky adamantyl group, leading to a downfield shift. The para-hydroxyl group has a shielding effect, while the meta-nitro group has a deshielding effect.
C5~120-125Ortho to the adamantyl group and meta to the nitro group.
C6~118-123Ortho to the hydroxyl group (shielding) and para to the adamantyl group.[8][9]
Adamantyl Group
~35-40Quaternary carbon directly attached to the aromatic ring. Its chemical shift is influenced by the electronic effects of the substituted phenol.[10][11]
~40-45Methine carbons of the adamantyl cage.[10][11]
~30-35Methylene carbons of the adamantyl cage.[10][11]
~36-41Methine carbons of the adamantyl cage.[10][11]
Detailed Interpretation
  • Aromatic Region (110-160 ppm): The six distinct signals for the phenolic carbons are a consequence of the unsymmetrical substitution pattern.

    • The carbon bearing the hydroxyl group (C1) and the carbon bearing the nitro group (C2) are expected to be the most downfield in the aromatic region due to the strong deshielding effects of the oxygen and nitro functionalities, respectively.[12]

    • The carbon attached to the adamantyl group (C4) will also be significantly downfield due to the substituent effect of the bulky alkyl group.

    • The remaining aromatic carbons (C3, C5, and C6) will resonate at higher fields, with their precise chemical shifts determined by their positions relative to the three substituents. The ortho and para relationships to the electron-donating hydroxyl group will cause upfield shifts, while the electron-withdrawing nitro group will cause downfield shifts.

  • Aliphatic Region (30-50 ppm): The adamantyl group is expected to show four distinct signals corresponding to the four types of non-equivalent carbons in the 1-substituted cage.

    • The quaternary carbon (Cα) directly attached to the aromatic ring will be the most deshielded of the adamantyl carbons.

    • The chemical shifts of the methine (Cβ, Cδ) and methylene (Cγ) carbons are characteristic of the rigid adamantane skeleton.[10] Their exact positions can be confirmed by advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups.[13]

Workflow for ¹³C NMR Analysis

The logical flow from sample preparation to final spectral interpretation is crucial for reliable results.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A High Purity Analyte C Dissolution & Filtration A->C B Deuterated Solvent (CDCl3) B->C D ¹³C NMR Spectrometer C->D E Set Experimental Parameters D->E F Data Acquisition E->F G Fourier Transform F->G H Phasing & Baseline Correction G->H I Peak Picking & Referencing H->I J Spectral Interpretation I->J I->J

Caption: Experimental workflow for ¹³C NMR analysis of this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of this compound, grounded in the fundamental principles of NMR spectroscopy and empirical data from related structures. The detailed experimental protocol offers a robust framework for researchers to obtain high-quality spectra for this and similar molecules. The interpretation of the predicted chemical shifts, supported by an understanding of substituent effects, serves as a valuable reference for the structural verification of this compound. For unambiguous assignment, two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are recommended to correlate the carbon signals with their directly attached and long-range coupled protons.

References

  • Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. University of Mississippi. Link

  • Li, D. S., & Kerton, F. M. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(5), 1434–1437. Link

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Link

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Adamantane. SDBS. Link

  • ChemicalBook. (n.d.). 2-Nitrophenol(88-75-5) 13C NMR spectrum. Link

  • Duddeck, H., & Hollow, P. (1978).
  • Oregon State University. (2022). 13C NMR Chemical Shifts. Link

  • ChemicalBook. (n.d.). Adamantane(281-23-2) 13C NMR spectrum. Link

  • Hoffman, R. E. (2022). Chemical shift referencing in MAS solid state NMR. Journal of Magnetic Resonance, 340, 107231. Link

  • Hoffman, R. E. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231. Link

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10971–10977. Link

  • University of York. (n.d.). NMR Sample Preparation. Link

  • Nandiyanto, A. B. D., & Okuyama, K. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Link

  • Human Metabolome Database. (n.d.). 2-Nitrophenol. Link

  • University College London. (n.d.). Sample Preparation. Link

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Link

  • Zenodo. (2021). A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY. Link

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Link

  • Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. Wiley.
  • Yue, K., & Zhao, G. (2006). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 44(6), 624-629. Link

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Link

  • University of Oxford Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. Link

  • Roy, S. S., et al. (2016). A Simple Route to Strong Carbon‐13 NMR Signals Detectable for Several Minutes. Angewandte Chemie International Edition, 55(49), 15234-15238. Link

  • NOP-project. (2022). 13C-NMR: 2-Nitrophenol. Link

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Link

  • ChemicalBook. (n.d.). 4-Nitrophenol(100-02-7) 13C NMR spectrum. Link

  • University of Maryland, Baltimore. (n.d.). NMR Sample Requirements and Preparation. Link

  • Goldenberg, D. (2016). Principles of NMR Spectroscopy. University Science Books.
  • SpectraBase. (n.d.). 2-Nitrophenol, chlorodifluoroacetate. Link

  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 27(7), 747-763. Link

  • ChemicalBook. (n.d.). 3-Methyl-2-nitrophenol(4920-77-8) 13C NMR spectrum. Link

  • Alibris. (n.d.). Nuclear magnetic resonance spectroscopy Books. Link

  • Soderberg, T. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. Link

  • Atta-ur-Rahman, F. (Ed.). (2012). Applications of NMR Spectroscopy. Bentham Science Publishers.
  • Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Workbook of Chemical Problems. Oxford University Press.

Sources

mass spectrometry of 4-(1-Adamantyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 4-(1-Adamantyl)-2-nitrophenol

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, a molecule combining the unique structural features of a bulky adamantane cage, a reactive nitrophenol ring, and an acidic hydroxyl group. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond simple procedural outlines. It delves into the causal reasoning behind methodological choices, from sample preparation and ionization technique selection to the detailed interpretation of fragmentation patterns. We present self-validating protocols for both soft (Electrospray Ionization) and hard (Electron Impact) ionization techniques, ensuring robust molecular weight confirmation and deep structural elucidation. All discussions are grounded in established principles of mass spectrometry and supported by authoritative references, providing a trusted resource for the comprehensive characterization of this and structurally related compounds.

Introduction: The Analytical Challenge of a Hybrid Structure

This compound is a fascinating synthetic molecule that presents a distinct analytical challenge. Its structure is a deliberate amalgamation of three key chemical moieties:

  • The Phenolic Ring: A core aromatic system providing a site for electrophilic substitution and possessing an acidic hydroxyl group, which is a key handle for ionization.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that increases the acidity of the phenolic proton and introduces a characteristic fragmentation point.

  • The Adamantane Cage (C₁₀H₁₅): A rigid, bulky, and highly stable tricyclic alkane. In drug development, the adamantane moiety is often incorporated to increase lipophilicity, enhance metabolic stability, or improve binding affinity to biological targets. Its exceptional stability as a carbocation makes it a dominant feature in mass spectra.

The effective characterization of this molecule requires an analytical strategy that can both preserve the intact molecule to confirm its identity and molecular weight, and systematically deconstruct it to verify its structure. Mass spectrometry is the ideal tool for this dual objective. This guide will detail the optimal approaches to achieve a complete and trustworthy mass spectrometric profile of this compound.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for designing any analytical experiment.

PropertyValueSource
Molecular Formula C₁₆H₁₉NO₃Calculated
Average Molecular Weight 273.33 g/mol Calculated
Monoisotopic Mass 273.1365 DaCalculated
Key Functional Groups Phenolic hydroxyl, Nitro group, Adamantyl cage-
Expected Solubility Soluble in polar organic solvents like Methanol, Ethanol, Acetonitrile, DMSO.

The Analytical Workflow: A Self-Validating Approach

To ensure the highest degree of scientific integrity, we employ a dual-pronged mass spectrometric workflow. This approach uses two distinct ionization methods to create a self-validating dataset. Electrospray Ionization (ESI) provides unambiguous molecular weight data with minimal fragmentation, while Electron Impact (EI) ionization induces extensive, predictable fragmentation for definitive structural confirmation.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation cluster_validation Phase 4: Validation Prep Sample Preparation (Dissolution in appropriate solvent) ESI Method A: ESI-MS (Soft Ionization) Prep->ESI EI Method B: EI-GC-MS (Hard Ionization) Prep->EI MW Molecular Weight Confirmation ([M-H]⁻ or [M+H]⁺) ESI->MW Frag Structural Elucidation (Fragmentation Pattern Analysis) EI->Frag Confirm Cross-Validation (Molecular Ion from EI matches MW from ESI) MW->Confirm Frag->Confirm

Caption: Overall analytical workflow for this compound.

Method A: Molecular Weight Confirmation via Electrospray Ionization (ESI-MS)

Expertise & Causality: ESI is the premier choice for determining the molecular weight of polar, non-volatile molecules. Its "soft" nature imparts minimal energy to the analyte, preserving the intact molecule as it is ionized. For this compound, the acidic phenolic proton makes it an ideal candidate for negative ion mode ESI, which is often more sensitive and produces a cleaner spectrum for phenolic compounds.[1][2]

Ionization Strategy: Negative vs. Positive Mode
  • Negative Ion Mode ([M-H]⁻): This is the recommended primary approach. The electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating its abstraction in the ESI source to form a stable phenoxide anion. This process is highly efficient and typically results in a dominant ion at m/z 272.13.

  • Positive Ion Mode ([M+H]⁺): While feasible, this mode may be less efficient. Protonation would likely occur on the oxygen atoms of the nitro or hydroxyl group. This mode is valuable for confirming the result from the negative ion analysis and for observing potential adducts (e.g., [M+Na]⁺), which can further corroborate the molecular weight.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using an appropriate solvent system.

      • For Negative Mode: 50:50 (v/v) acetonitrile:water with 0.1% ammonium hydroxide to facilitate deprotonation.

      • For Positive Mode: 50:50 (v/v) acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Instrumentation (Q-TOF or Orbitrap):

    • Ionization Mode: ESI Negative (-) and Positive (+), acquired in separate runs.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 2.5-3.5 kV.

    • Cone/Nozzle Voltage: 20-40 V (low voltage to minimize in-source fragmentation).

    • Desolvation Gas (N₂): Flow rate of 8-12 L/min at a temperature of 250-350 °C.

    • Infusion: Direct infusion via syringe pump at 5-10 µL/min.

  • Data Interpretation:

    • In negative mode, the primary ion observed should be the deprotonated molecule [M-H]⁻ at m/z 272.13 .

    • In positive mode, look for the protonated molecule [M+H]⁺ at m/z 274.15 and the sodium adduct [M+Na]⁺ at m/z 296.13 . The presence of these ions provides unequivocal confirmation of the molecular weight.

Tandem Mass Spectrometry (MS/MS) of the [M-H]⁻ Ion

To gain preliminary structural information, the [M-H]⁻ ion can be isolated and fragmented using collision-induced dissociation (CID).

  • Precursor Ion: m/z 272.13

  • Collision Energy: Ramped from 10-40 eV.

  • Expected Fragments: The fragmentation of deprotonated nitrophenols often involves the nitro group. A characteristic loss of the neutral radical NO (30 Da) is a common pathway.[3]

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossIdentity of Loss
272.13242.1230.01 DaNO (Nitric Oxide)
272.13226.1246.01 DaNO₂ (Nitrogen Dioxide)

Method B: Structural Elucidation via Electron Impact (EI-MS)

Expertise & Causality: EI is a classic, high-energy ionization technique that fragments molecules in a reproducible and predictable manner.[4] This makes it exceptionally powerful for structural elucidation. The resulting mass spectrum is a "fingerprint" of the molecule, where each peak corresponds to a specific structural fragment. For this compound, EI will effectively cleave the molecule at its key chemical bonds, revealing the constituent parts. This method is perfectly paired with Gas Chromatography (GC) for sample introduction, assuming the compound has sufficient thermal stability and volatility.

Predicted Fragmentation Pathways

The 70 eV energy of EI is more than sufficient to break any bond in the molecule. Fragmentation will be dictated by the formation of the most stable cations and neutral radicals.

  • The Adamantyl Cation (m/z 135): The most significant fragmentation event is the homolytic cleavage of the C-C bond between the adamantane cage and the phenyl ring. This generates the tertiary adamantyl carbocation (C₁₀H₁₅⁺). This cation is exceptionally stable, and therefore, the peak at m/z 135 is expected to be the base peak (most intense peak) in the spectrum. This is a hallmark of adamantane-containing compounds.[5]

  • Molecular Ion (M⁺˙): A peak corresponding to the intact radical cation should be visible at m/z 273.14 . Its intensity may be low due to the high propensity for fragmentation, but its presence is crucial for validating the molecular weight determined by ESI.

  • Nitro Group Fragmentation: Aromatic nitro compounds display characteristic fragmentation patterns involving the nitro group.[6]

    • Loss of NO₂ ([M-NO₂]⁺): Cleavage of the C-N bond results in the loss of a nitrogen dioxide radical (46 Da), yielding a fragment at m/z 227.14 .

    • Loss of NO ([M-NO]⁺): Rearrangement followed by the loss of a nitric oxide radical (30 Da) produces a fragment at m/z 243.13 .

  • Fragments of the Adamantane Cage: While the adamantyl cation at m/z 135 is dominant, further fragmentation of the cage itself can occur, leading to a series of smaller hydrocarbon ions, such as m/z 93, 79, and 67 .[7]

Fragmentation cluster_frags Primary Fragments M Molecular Ion (M⁺˙) m/z 273 Adamantyl Adamantyl Cation m/z 135 (Base Peak) M->Adamantyl - C₆H₄NO₂˙ M_NO2 [M-NO₂]⁺ m/z 227 M->M_NO2 - NO₂˙ (46 Da) M_NO [M-NO]⁺ m/z 243 M->M_NO - NO˙ (30 Da) m/z 93, 79,... m/z 93, 79,... Adamantyl->m/z 93, 79,... Cage Fragmentation

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: EI-GC-MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation (GC-MS):

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min. (This program should be optimized).

    • MS Transfer Line Temp: 280 °C.

    • Ion Source: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40 - 500.

  • Data Interpretation:

    • Identify the peak in the total ion chromatogram (TIC) corresponding to the analyte.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak at m/z 273. Verify that this matches the molecular weight from the ESI analysis.

    • Identify the base peak at m/z 135 and other key fragments (m/z 227, 243, 93, 79) to confirm the structure.

Summary of Key Mass Spectrometric Data

The following table summarizes the expected key ions for the comprehensive identification of this compound.

Ionization MethodIonCalculated m/zSignificance
ESI (Negative) [M-H]⁻272.13Primary Ion for MW Confirmation
ESI (Positive) [M+H]⁺274.15Secondary MW Confirmation
ESI (Positive) [M+Na]⁺296.13Adduct for MW Confirmation
ESI-MS/MS (-) [M-H-NO]⁻242.12Structural Fragment (Loss of NO)
EI M⁺˙273.14Molecular Ion
EI [C₁₀H₁₅]⁺135.12Base Peak; Adamantyl Cation
EI [M-NO₂]⁺227.14Structural Fragment (Loss of NO₂)
EI [M-NO]⁺243.13Structural Fragment (Loss of NO)

Conclusion

The mass spectrometric analysis of this compound is a clear demonstration of how complementary ionization techniques can be leveraged for the unambiguous characterization of a complex organic molecule. By employing a dual-methodology approach, we establish a self-validating system of analysis. ESI-MS provides a confident determination of the molecular weight, while the fragmentation-rich data from EI-GC-MS serves as a structural fingerprint, confirming the presence and connectivity of the adamantyl, phenyl, and nitro moieties. The protocols and fragmentation pathways detailed in this guide provide a robust framework for researchers, enabling them to achieve high-quality, reliable, and defensible mass spectrometric data for this compound and its structural analogs.

References

  • Mass Fragmentation pattern of nitro compounds. (2022). YouTube. Available at: [Link]

  • 4-(1-Adamantyl)phenol. PubChem, National Institutes of Health. Available at: [Link]

  • The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. (2021). PMC, National Institutes of Health. Available at: [Link]

  • Mass spectrometry of adamantane and some adamantane derivatives. (1980). Canadian Journal of Chemistry. Available at: [Link]

  • Negative Electrospray Ionization on Porous Supporting Tips for Mass Spectrometric Analysis. American Chemical Society Publications. Available at: [Link]

  • Dissociative ionisation of adamantane: a combined theoretical and experimental study. (2017). Physical Chemistry Chemical Physics. Available at: [Link]

  • Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. (2021). YouTube. Available at: [Link]

Sources

physicochemical properties of 4-(1-Adamantyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Adamantyl)-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the adamantane moiety into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance lipophilicity, stability, and target engagement.[1] this compound is a derivative of interest that combines the bulky, lipophilic adamantyl group with the electronically and structurally significant nitrophenol scaffold. This guide provides a comprehensive overview of the predicted and experimentally determined , offering a foundational understanding for its potential applications in drug discovery and materials science. We will delve into its structural characteristics, spectroscopic profile, and key physicochemical parameters, alongside detailed experimental protocols for its synthesis and characterization.

Introduction: The Significance of the Adamantyl Moiety in Phenolic Scaffolds

The adamantane cage, a rigid and highly symmetrical hydrocarbon, has been termed a "lipophilic bullet" in drug design.[1] Its unique steric and electronic properties can significantly influence the pharmacokinetic and pharmacodynamic profile of a parent molecule. When appended to a phenolic ring, the adamantyl group can enhance membrane permeability, modulate receptor binding, and protect the phenolic hydroxyl group from metabolic degradation. The further introduction of a nitro group, as in this compound, introduces a strong electron-withdrawing group that can alter the acidity of the phenolic proton, influence the molecule's electronic properties, and provide a handle for further chemical modification.[2] Understanding the fundamental physicochemical properties of this substituted phenol is therefore crucial for predicting its behavior in biological systems and for designing novel derivatives with tailored activities.[3][4]

Molecular Structure and Chemical Identity

This compound is an aromatic compound characterized by a phenol ring substituted with a 1-adamantyl group at the para position and a nitro group at the ortho position relative to the hydroxyl group.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₆H₁₉NO₃-
Molecular Weight 273.33 g/mol -
Canonical SMILES C1C2CC3CC1CC(C3)(C2)C4=CC(=C(C=C4)[O-])O-
InChI Key Predicted: Will differ from known adamantyl phenols-
CAS Number Not assigned-

Synthesis of this compound

A plausible and efficient synthesis of this compound involves a two-step process starting from phenol: Friedel-Crafts alkylation to introduce the adamantyl group, followed by regioselective nitration.

Step 1: Synthesis of 4-(1-Adamantyl)phenol

The first step is the Friedel-Crafts alkylation of phenol with 1-bromoadamantane. This reaction typically proceeds without a catalyst due to the stability of the adamantyl carbocation.[5]

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve phenol (1 equivalent) in a suitable solvent such as carbon disulfide or a halogenated hydrocarbon.

  • Add 1-bromoadamantane (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted phenol and any acidic byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude 4-(1-adamantyl)phenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.[6]

Step 2: Nitration of 4-(1-Adamantyl)phenol

The second step is the nitration of the synthesized 4-(1-adamantyl)phenol. The bulky adamantyl group at the para position will sterically hinder nitration at the ortho positions, and the hydroxyl group is an ortho-, para-director. Therefore, careful control of reaction conditions is necessary to favor mono-nitration at the 2-position.

Experimental Protocol:

  • Dissolve 4-(1-adamantyl)phenol (1 equivalent) in a suitable solvent like glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or dilute nitric acid, dropwise to the cooled solution while maintaining the temperature.[5]

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by TLC.

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • The precipitated product, this compound, is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Further purification can be achieved by recrystallization.

Synthesis_Workflow Phenol Phenol Reaction1 Step 1 Phenol->Reaction1 Friedel-Crafts Alkylation Adamantane 1-Bromoadamantane Adamantane->Reaction1 Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Reaction2 Step 2 Nitrating_Agent->Reaction2 Intermediate 4-(1-Adamantyl)phenol Intermediate->Reaction2 Nitration Product This compound Reaction1->Intermediate Reaction2->Product

Fig. 1: Synthetic pathway for this compound.

Physicochemical Properties

The are influenced by the interplay of the bulky, non-polar adamantyl group, the polar hydroxyl group, and the electron-withdrawing nitro group.

PropertyPredicted/Determined ValueMethod of Determination/Prediction Basis
Melting Point (°C) Predicted: 120-140Based on the melting point of 4-(1-adamantyl)phenol (181-183 °C)[6][7][8] and the introduction of a nitro group which can disrupt crystal packing. For comparison, 4-amino-2-nitrophenol has a melting point of 125-127 °C.[9]
Boiling Point (°C) Predicted: > 360The boiling point of 4-(1-adamantyl)phenol is 361.6 °C.[6] The addition of the nitro group is expected to increase the boiling point due to increased molecular weight and polarity.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., Chloroform, DMSO, Methanol).[6][7]The large adamantyl group imparts significant non-polar character, while the hydroxyl and nitro groups contribute to some polarity. Overall, the molecule is expected to be largely lipophilic.
pKa Predicted: ~7-8The pKa of phenol is ~10.[5] The electron-withdrawing nitro group at the ortho position will increase the acidity of the phenolic proton, thus lowering the pKa. For comparison, the pKa of 2-nitrophenol is 7.2. The adamantyl group, being weakly electron-donating, might slightly increase the pKa compared to 2-nitrophenol.
LogP Predicted: > 5The XLogP3 of 4-(1-adamantyl)phenol is 5.2.[6][8] The nitro group will slightly decrease the lipophilicity, but the overall LogP is expected to remain high, indicating significant lipophilicity.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number and chemical environment of the protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • Phenolic -OH: A broad singlet, likely in the range of δ 10-12 ppm, due to intramolecular hydrogen bonding with the ortho-nitro group.

  • Aromatic protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitro group will be the most downfield.

  • Adamantyl protons: A series of broad singlets or multiplets in the upfield region (δ 1.7-2.2 ppm) characteristic of the adamantane cage.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show the number of unique carbon atoms.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

  • Aromatic carbons: Signals in the range of δ 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon with the nitro group.

  • Adamantyl carbons: Four distinct signals for the adamantyl cage carbons, typically in the range of δ 28-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

Predicted IR Absorption Bands (cm⁻¹):

  • O-H stretch: A broad band around 3200-3500 cm⁻¹, indicative of the hydroxyl group.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the adamantyl group.

  • N-O stretch (asymmetric): A strong band around 1520-1560 cm⁻¹.

  • N-O stretch (symmetric): A strong band around 1340-1380 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Predicted UV-Vis Absorption (in Ethanol):

  • Two main absorption bands are expected, similar to other nitrophenols. One band around 270-290 nm and another longer wavelength band around 340-360 nm, corresponding to π → π* transitions of the nitrophenolic system.[10]

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

Apparatus: Digital melting point apparatus.

  • A small amount of the purified, dry crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in the melting point apparatus.

  • The temperature is increased at a steady rate.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different absorption spectra of the protonated and deprotonated forms of the nitrophenol.[11]

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 5 to 9).

  • Add a small, constant aliquot of the stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH.

  • Record the UV-Vis spectrum for each solution.

  • Identify the wavelength of maximum absorbance (λ_max) for both the acidic (protonated) and basic (deprotonated) forms.

  • Plot the absorbance at the λ_max of the deprotonated form against the pH.

  • The pKa is the pH at which the absorbance is half-way between the minimum and maximum values, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.

pKa_Determination cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Samples Create Sample Series (Constant Concentration, Varying pH) Stock->Samples Buffers Prepare Buffers (Varying pH) Buffers->Samples Scan Record UV-Vis Spectra for each sample Samples->Scan Lambda_max Identify λ_max for Acidic and Basic Forms Scan->Lambda_max Plot Plot Absorbance vs. pH Lambda_max->Plot pKa Determine pKa from Sigmoidal Curve Midpoint Plot->pKa

Fig. 2: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

This compound represents a fascinating molecular scaffold with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, predicted physicochemical properties, and spectroscopic characteristics, along with detailed experimental protocols for its characterization. The combination of the bulky, lipophilic adamantane group and the electron-withdrawing nitro group on a phenol ring results in a unique set of properties that warrant further investigation. The methodologies and data presented herein serve as a valuable resource for researchers interested in exploring the potential of this and related adamantyl-substituted compounds.

References

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • LookChem. (n.d.). 4-(1-Adamantyl)phenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Hu, W., et al. (2016). Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. International Journal of Clinical and Experimental Medicine, 9(6), 10834-10843. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-Nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Adamantyl)phenol. Retrieved from [Link]

  • Schreiner, P. R., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structural, spectral (FT-IR, 1H and 13C-NMR and UV-Vis), NBO and first order hyperpolarizability analysis of N-(4-nitrophenyl)-2, 2-dibenzoylacetamide by density functional theory. Retrieved from [Link]

  • PubMed. (2004). UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Retrieved from [Link]

  • PubMed. (2016). Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. Retrieved from [Link]

  • Michigan State University. (n.d.). REVIEW IN (NMR and UV-VIS) SPECTRA. Retrieved from [Link]

  • Papanastasiou, I., et al. (2023). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Indian Journal of Chemistry. (2019). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. Retrieved from [Link]

Sources

CAS number 32599-84-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Formylaminoantipyrine (CAS No. 1672-58-8)

Abstract

This technical guide provides a comprehensive overview of 4-formylaminoantipyrine, a significant metabolite of the pharmaceutical compounds aminopyrine (aminophenazone) and metamizole. This document consolidates critical information regarding its chemical identity, physicochemical properties, biological significance, synthesis, and analytical characterization. It is intended for researchers, scientists, and professionals in drug development and pharmacology who require a detailed understanding of this compound for metabolic studies, analytical standard development, or toxicological evaluation.

A Note on Chemical Identification: The initial query for CAS number 32599-84-1 did not yield specific results in major chemical databases. However, extensive analysis of related chemical nomenclature strongly indicates the compound of interest is 4-formylaminoantipyrine , which is officially assigned CAS number 1672-58-8 . This guide will exclusively focus on the properties and data associated with this confirmed identity.

Chemical Identity and Structure

4-Formylaminoantipyrine is a pyrazolone derivative characterized by a formamide group at the C4 position of the antipyrine core structure.[1] It is a key intermediate in the metabolic cascade of several widely used analgesic and antipyretic drugs.[1][2]

IdentifierValue
IUPAC Name N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide[1]
CAS Number 1672-58-8[1][2]
Molecular Formula C₁₂H₁₃N₃O₂[1][2]
Molecular Weight 231.25 g/mol [1][2]
Synonyms 4-(Formylamino)antipyrine, 4-Formamidoantipyrine, N-Antipyrinylformamide, Metamizole Impurity A[1]
SMILES O=CNC1=C(C)N(C)N(C2=CC=CC=C2)C1=O[2]

digraph "Chemical_Structure_of_4-Formylaminoantipyrine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,0!"]; C5 [label="C", pos="0,-1.5!"];

// Substituents on the pyrazolone ring C_N1_Me [label="CH₃", pos="0.9,2.2!"]; N2_Ph_C1 [label="C", pos="-2.6,1.25!"]; N2_Ph_C2 [label="C", pos="-3.5,0.5!"]; N2_Ph_C3 [label="C", pos="-4.4,1.25!"]; N2_Ph_C4 [label="C", pos="-4.4,2.5!"]; N2_Ph_C5 [label="C", pos="-3.5,3.25!"]; N2_Ph_C6 [label="C", pos="-2.6,2.5!"];

C3_O [label="O", pos="-2.2,-1.25!"]; C5_Me [label="CH₃", pos="0.9,-2.2!"];

// Formylamino group at C4 N_formyl [label="N", pos="1.3,0!"]; H_N_formyl [label="H", pos="1.7,-0.7!"]; C_formyl [label="C", pos="2.2,0.75!"]; H_formyl [label="H", pos="2.2,1.5!"]; O_formyl [label="O", pos="3.1,0.25!"];

// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_N1_Me; N2 -- N2_Ph_C1; N2_Ph_C1 -- N2_Ph_C2; N2_Ph_C2 -- N2_Ph_C3; N2_Ph_C3 -- N2_Ph_C4; N2_Ph_C4 -- N2_Ph_C5; N2_Ph_C5 -- N2_Ph_C6; N2_Ph_C6 -- N2_Ph_C1; C3 -- C3_O [style=double]; C5 -- C5_Me; C4 -- N_formyl; N_formyl -- H_N_formyl; N_formyl -- C_formyl; C_formyl -- H_formyl; C_formyl -- O_formyl [style=double];

}

Caption: Chemical structure of 4-Formylaminoantipyrine.

Physicochemical Properties

4-Formylaminoantipyrine is typically supplied as a solid, with its appearance ranging from off-white to light yellow.[3] It exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro and stock solution preparation.[3]

PropertyValueSource(s)
Appearance Off-white to light yellow solid[3]
Melting Point 190.0 to 194.0 °C[4]
Solubility DMSO: 100 mg/mL (432.43 mM)[3]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months[3]

Biological Significance and Metabolic Pathway

4-Formylaminoantipyrine (4-FAA) is not administered directly as a therapeutic agent but is a significant human metabolite of the drugs aminopyrine and metamizole (dipyrone).[1][2] The biotransformation of these parent drugs is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6]

The metabolic cascade generally proceeds as follows:

  • Aminopyrine undergoes N-demethylation to form 4-methylaminoantipyrine (4-MAA) .

  • 4-MAA is the central intermediate, which can be further metabolized via two primary routes:

    • Oxidation: The N-methyl side chain of 4-MAA is oxidized by CYP enzymes, notably CYP1A2, to yield 4-formylaminoantipyrine (4-FAA) .[5]

    • N-demethylation: 4-MAA can be further demethylated to form 4-aminoantipyrine (4-AA) .[5]

The relative formation of these metabolites can vary significantly between individuals due to genetic polymorphisms in CYP enzymes and other factors.[6] The quantification of these metabolites in plasma and urine is a common method to assess drug metabolism and liver function.[7]

Metabolic_Pathway_of_Aminopyrine cluster_enzymes Enzymatic Conversions Aminopyrine Aminopyrine (Parent Drug) E1 CYP-mediated N-Demethylation Aminopyrine->E1 MAA 4-Methylaminoantipyrine (4-MAA) (Primary Metabolite) E2 CYP1A2-mediated Oxidation MAA->E2 E3 CYP-mediated N-Demethylation MAA->E3 FAA 4-Formylaminoantipyrine (4-FAA) AA 4-Aminoantipyrine (4-AA) E1->MAA E2->FAA E3->AA

Caption: Simplified metabolic pathway of aminopyrine.

Experimental Protocols: Synthesis

The synthesis of 4-formylaminoantipyrine is most directly achieved through the formylation of its precursor, 4-aminoantipyrine. A validated method involves the use of formic acid with a catalyst.[8]

Synthesis of 4-Formylaminoantipyrine from 4-Aminoantipyrine

This protocol is based on the procedure described by Zhang et al. (2013).[8]

Materials:

  • 4-Aminoantipyrine (AA) (10 mmol)

  • Formic acid (60 mmol)

  • Zinc oxide (ZnO) (5 mmol)

  • 25 mL three-necked round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Combine 4-aminoantipyrine (10 mmol), formic acid (60 mmol), and zinc oxide (5 mmol) in a 25 mL three-necked round-bottom flask.

  • Stir the mixture and heat to 70 °C.

  • Maintain the reaction at this temperature with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Purify the product using standard techniques such as recrystallization or column chromatography to yield 4-formylaminoantipyrine (FAA).

Self-Validation: The identity and purity of the synthesized compound should be confirmed through analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and elemental analysis, and compared against a certified reference standard.[8]

Analytical Methodology

The quantification of 4-formylaminoantipyrine, particularly in biological matrices, is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[5]

Key Analytical Techniques:

  • HPLC-MS/MS: Allows for the sensitive and specific quantification of 4-FAA and its related metabolites in plasma, urine, and other biological samples.[5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be utilized for the identification and quantification of the compound.[1]

  • Reference Standard: Certified analytical standards of 4-formylaminoantipyrine are commercially available and essential for method development, validation, and quantitative analysis.[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 4-formylaminoantipyrine.

Spectroscopic DataObservations
Mass Spectrometry (GC-MS) Data available in public databases such as PubChem and SpectraBase.[1]
¹³C-NMR Spectroscopy Spectral data is available, though detailed peak assignments require experimental determination or advanced computational prediction.[1]
¹H-NMR Spectroscopy Spectra have been recorded for structural confirmation.[8] Detailed analysis would reveal signals corresponding to the aromatic protons of the phenyl group, the methyl groups on the pyrazolone ring, and the protons of the formylamino group.
FT-IR Spectroscopy Key vibrational bands would include C=O stretching for the pyrazolone carbonyl and the formamide carbonyl, N-H stretching, and aromatic C-H stretching.[8]

Safety and Handling

Based on aggregated GHS data, 4-formylaminoantipyrine is classified as a hazardous substance. Appropriate safety precautions must be observed during handling.

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, Oral

H302: Harmful if swallowed[1]
Acute Toxicity, Inhalation

H330: Fatal if inhaled[1]

Handling Recommendations:

  • Work in a well-ventilated area or a fume hood, especially when handling the solid powder.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72666, 4-(Formylamino)antipyrine. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of a test solution for the process.
  • Zhang, Y., et al. (2013). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 18(7), 8097-8115. [Link]

  • Stang, E. G., & Wulff, W. D. (2012). Formylation of Amines. Organic Reactions, 1-118. [Link]

  • Ansari, F. L., et al. (2015). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Bioinorganic Chemistry and Applications. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra for: (a) 4-Aminoantipyrine and (b) zinc complex. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits]. Retrieved January 23, 2026, from [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). Synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde. Retrieved January 23, 2026, from [Link]

  • Kim, S. H., et al. (2003). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 24(11), 1675-1676. [Link]

  • Levy, M., et al. (2017). Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4-methylaminoantipyrine. British Journal of Clinical Pharmacology, 83(10), 2248-2256. [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. Retrieved January 23, 2026, from [Link]

  • Guran, S., et al. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6009, Aminopyrine. Retrieved January 23, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 23, 2026, from [Link]

  • Woods, V. L., et al. (2013). NMR-Derived Models of Amidopyrine and its Metabolites Complexed to Rabbit Cytochrome P450 2B4 Reveal a Structural Mechanism of Sequential N-Dealkylation. Journal of Biological Chemistry, 288(33), 23937-23948. [Link]

  • El-Gindy, A., et al. (2003). Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 1-8. [Link]

  • MDPI. (n.d.). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoantipyrine derivatives via Betti reaction. Retrieved January 23, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 23, 2026, from [Link]

  • Taylor & Francis Group. (1992). Modulation of Human Microsomal Aminopyrine N-Demethylase Activity by Cimetidine. Caffeine, and Demethylated Metabolites. Retrieved January 23, 2026, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Two possible mechanisms for N-demethylation of tertiary amines by.... Retrieved January 23, 2026, from [Link]

  • Prejano, M. A., et al. (2021). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Metabolites, 11(5), 294. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Cytochrome P450. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Equilibrium Solubility of Sulfadiazine in (Acetonitrile + Ethanol) Mixtures: Determination, Correlation, Dissolution Thermodynamics, and Preferential Solvation. Retrieved January 23, 2026, from [Link]

Sources

Adamantyl Nitrophenol Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Adamantane and Nitrophenol Moieties

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity is a proven approach to developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This guide delves into the burgeoning field of adamantyl nitrophenol derivatives, compounds that synergistically harness the lipophilic, rigid cage structure of adamantane with the electronically versatile and biologically active nitrophenol scaffold.

The adamantane moiety, a bulky, three-dimensional hydrocarbon, is a well-established "lipophilic bullet" in drug design.[1] Its incorporation into a molecule can significantly enhance bioavailability by increasing lipophilicity, which facilitates passage through biological membranes.[2] Furthermore, the rigid adamantane cage can orient functional groups in a precise spatial arrangement, leading to improved interactions with biological targets.[2] Adamantane derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anticancer, antimicrobial, and antidiabetic properties.[2][3]

The nitrophenol moiety, on the other hand, is a versatile building block in medicinal chemistry. The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the phenol ring, influencing its acidity and reactivity.[1] Nitrophenol derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[4][5] The phenolic hydroxyl group can participate in hydrogen bonding, a crucial interaction in many biological recognition processes.

The convergence of these two pharmacophores in adamantyl nitrophenol derivatives presents a compelling strategy for the development of novel drug candidates. This technical guide will provide an in-depth exploration of their synthesis, biological activities, and underlying mechanisms of action, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Synthesis of Adamantyl Nitrophenol Derivatives: A Two-Step Approach

The synthesis of adamantyl nitrophenol derivatives can be strategically achieved through a two-step process that combines Friedel-Crafts alkylation and subsequent nitration. This approach allows for the controlled introduction of the adamantyl and nitro groups onto the phenol ring.

Step 1: Friedel-Crafts Alkylation of Phenol with an Adamantyl Precursor

The initial step involves the electrophilic substitution of a proton on the phenol ring with an adamantyl group. This is typically achieved through a Friedel-Crafts alkylation reaction.[1] Common adamantylating agents include 1-adamantanol or 1-bromoadamantane. The reaction is generally catalyzed by a strong acid, such as sulfuric acid.[6]

The bulky adamantyl group predominantly directs the substitution to the para-position of the phenol ring due to steric hindrance, yielding 4-(1-adamantyl)phenol as the major product.

Experimental Protocol: Synthesis of 4-(1-Adamantyl)phenol

Materials:

  • Phenol

  • 1-Adamantanol

  • Concentrated Sulfuric Acid (98%)

  • Toluene (or other suitable solvent)

  • Sodium Bicarbonate Solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Dichloromethane (for extraction)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 equivalent) and 1-adamantanol (1.0 equivalent) in toluene.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding the mixture to a beaker of ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-(1-adamantyl)phenol.

Step 2: Nitration of 4-(1-Adamantyl)phenol

The second step involves the electrophilic aromatic substitution of a proton on the 4-(1-adamantyl)phenol ring with a nitro group. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the adamantyl group, the nitration will occur at the ortho position. The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to control the regioselectivity and prevent over-nitration.[1]

Experimental Protocol: Synthesis of 4-(1-Adamantyl)-2-nitrophenol

Materials:

  • 4-(1-Adamantyl)phenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Ice-salt bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve 4-(1-adamantyl)phenol in dichloromethane.

  • Cool the solution in an ice-salt bath to -10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-(1-adamantyl)phenol, maintaining the temperature below -5°C.

  • After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography to yield this compound.

Biological Activity of Adamantyl Nitrophenol Derivatives

The unique structural combination of adamantane and nitrophenol moieties imparts a range of promising biological activities to these derivatives. The primary focus of research has been on their anticancer properties, with emerging evidence suggesting potential antimicrobial and enzyme-inhibiting activities.

Anticancer Activity: Induction of Apoptosis via the Mitochondrial Pathway

Extensive research has demonstrated the potent anticancer activity of adamantyl-containing compounds. A notable example is an adamantyl nitroxide derivative, which has shown significant efficacy against human hepatoma cells.[7] This derivative exhibited potent anticancer activity with an IC50 of 68.1 μM in Bel-7404 cells, a value significantly lower than the positive control 5-FU (IC50=607.7 μM).[7] In vivo studies using a xenograft mouse model also confirmed significant inhibition of tumor growth with low toxicity.[7]

Mechanism of Action: A Cascade of Apoptotic Events

The primary mechanism of anticancer action for these derivatives appears to be the induction of apoptosis, or programmed cell death, through the mitochondrial pathway.[7] This process is characterized by a series of well-defined molecular events:

  • Increased Reactive Oxygen Species (ROS) Production: The compound induces the generation of intracellular ROS, which are highly reactive molecules that can damage cellular components, including mitochondria.[5][7]

  • Mitochondrial Damage: The increase in ROS leads to mitochondrial damage.[7]

  • Modulation of Apoptotic Proteins: The derivative upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

  • Caspase Activation: The mitochondrial damage and altered protein expression lead to the cleavage and activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade.[7]

  • Cell Cycle Arrest: The adamantyl nitroxide derivative was also found to induce G2/M phase arrest in the cell cycle, preventing cancer cells from dividing and proliferating.[7]

  • Inhibition of Migration and Invasion: The compound effectively suppresses the migration and invasion of cancer cells, which are crucial processes in metastasis.[7]

This multifaceted mechanism of action, targeting multiple key processes in cancer progression, highlights the therapeutic potential of adamantyl nitrophenol derivatives.

Quantitative Data on Anticancer Activity

CompoundCell LineIC50 (μM)Reference
Adamantyl Nitroxide DerivativeBel-7404 (Hepatoma)68.1[7]
Adamantyl Nitroxide DerivativeHepG2 (Hepatoma)81.0[7]
Adamantyl Nitroxide DerivativeMHCC-97H (Hepatoma)120.8[7]
Adamantyl Nitroxide DerivativeSMMC-7721 (Hepatoma)131.0[7]
5-Fluorouracil (5-FU)Bel-7404 (Hepatoma)607.7[7]

Signaling Pathway Diagram: Mitochondrial Apoptosis

Mitochondrial_Apoptosis cluster_cell Cancer Cell ANP Adamantyl Nitrophenol Derivative ROS Increased ROS Production ANP->ROS Bcl2 Bcl-2 (Anti-apoptotic) Inhibition ANP->Bcl2 Mito Mitochondrial Damage ROS->Mito Bax Bax (Pro-apoptotic) Activation Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by adamantyl nitrophenol derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Adamantyl nitrophenol derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the adamantyl nitrophenol derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: A Promising Frontier

While specific studies on the antimicrobial properties of adamantyl nitrophenol derivatives are limited, the individual contributions of the adamantane and phenolic moieties suggest a strong potential for antibacterial and antifungal activity.

Adamantane derivatives have a well-documented history of antimicrobial efficacy.[9] Their lipophilic nature allows them to disrupt bacterial cell membranes, leading to cell death.[4] Phenolic compounds are also known for their broad-spectrum antimicrobial properties, acting through mechanisms such as enzyme inhibition and disruption of the cell membrane.[10] The combination of these two pharmacophores could lead to synergistic effects and a broader range of activity against various pathogens.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]

Materials:

  • 96-well microtiter plates[12]

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[12]

  • Adamantyl nitrophenol derivative stock solution

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 0.5 McFarland standard).[12]

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the adamantyl nitrophenol derivative in the microtiter plate wells using the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculate Wells: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] This can be determined visually or by measuring the optical density at 600 nm.

Enzyme Inhibition: A Potential Mechanism for Diverse Biological Effects

The ability of adamantane and phenolic compounds to interact with and inhibit enzymes suggests that adamantyl nitrophenol derivatives could also possess significant enzyme inhibitory activity.[3][13] The rigid adamantane cage can act as an anchor, positioning the nitrophenol moiety within the active site of an enzyme. The phenolic hydroxyl and nitro groups can then form key interactions, such as hydrogen bonds and electrostatic interactions, with amino acid residues in the active site, leading to inhibition.

Potential enzyme targets for adamantyl nitrophenol derivatives could include:

  • Kinases: Many adamantane derivatives have shown activity as kinase inhibitors, which are crucial regulators of cell signaling pathways.

  • Proteases: Phenolic compounds are known to inhibit various proteases involved in disease progression.

  • Cholinesterases: Adamantane-based compounds have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[3]

The exploration of the enzyme inhibitory profile of adamantyl nitrophenol derivatives is a promising avenue for future research and could uncover novel therapeutic applications.

Future Directions and Conclusion

Adamantyl nitrophenol derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The well-elucidated mechanism of apoptosis induction via the mitochondrial pathway provides a strong foundation for further drug development.

Future research should focus on:

  • Expanding the Structure-Activity Relationship (SAR): Synthesizing and screening a broader library of derivatives with variations in the substitution pattern on both the adamantane and nitrophenol moieties will be crucial for optimizing potency and selectivity.

  • Investigating Antimicrobial and Enzyme Inhibitory Activities: A systematic evaluation of the antimicrobial spectrum and enzyme inhibitory profile of these compounds is warranted to uncover their full therapeutic potential.

  • Elucidating Additional Mechanisms of Action: While the mitochondrial apoptosis pathway is a key mechanism, further studies are needed to explore other potential signaling pathways that may be modulated by these derivatives.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead compounds are essential for their progression into preclinical and clinical development.

References

  • Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. National Institutes of Health. [Link]

  • Phenol - Wikipedia. Wikipedia. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies. MDPI. [Link]

  • (PDF) Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. ResearchGate. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]

  • Convenient Synthesis of 2-(1-Adamantyl)furans. ResearchGate. [Link]

  • A novel anti-cancer compound found to selectively induce tumor... Research. [Link]

  • Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PubMed Central. [Link]

  • Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of Adamantyl Substituted Pyridoxine Derivatives. Bentham Science. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PubMed Central. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Selective induction of tumor cell apoptosis by a novel P450-mediated reactive oxygen species (ROS) inducer methyl 3-(4-nitrophenyl) propiolate. PubMed. [Link]

  • Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. MDPI. [Link]

  • Plant polyphenols: Antibacterial activity and structural insights. ResearchGate. [Link]

  • Inhibitory effects of plant phenols on the activity of selected enzymes. PubMed. [Link]

  • Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms. MDPI. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. [Link]

  • The Role of Pyrogallol as an Anti-cancer Agent Reduces Cell Proliferation in Lung Cancer Cells via AKT/PI3K Signaling Pathways - An In vitro and In silico Approaches. Texila International Journal. [Link]

  • US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Antimicrobial Activities of Natural Bioactive Polyphenols. MDPI. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Some New Adamantane Derivatives. ResearchGate. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Phenolic Profile, Inhibition of α-Amylase and α-Glucosidase Enzymes, and Antioxidant Properties of Solanum elaeagnifolium Cav. (Solanaceae): In Vitro and In Silico Investigations. MDPI. [Link]

  • In-vitro Antibacterial and Antifungal Activity of Curcuma Amada Roxb. against Human Pathogens. Trends in Sciences. [Link]

  • MIC (Broth Microdilution) Testing. YouTube. [Link]

  • Adamantyl-tethered-biphenylic compounds induce apoptosis in cancer cells by targeting Bcl homologs. PubMed. [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. PubMed Central. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. ResearchGate. [Link]

  • 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. oc-praktikum.de. [Link]

Sources

4-(1-Adamantyl)-2-nitrophenol mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Putative Mechanism of Action of 4-(1-Adamantyl)-2-nitrophenol

Introduction

This compound is a synthetic organic compound characterized by a phenol ring substituted with a bulky, lipophilic adamantyl group at position 4 and an electron-withdrawing nitro group at position 2. The unique combination of these functional groups suggests a potential for significant biological activity. The adamantane cage, a rigid and highly lipophilic hydrocarbon, has been successfully incorporated into numerous approved drugs to enhance their pharmacokinetic and pharmacodynamic properties.[1] Concurrently, nitrophenol derivatives are known for a wide range of biological effects, stemming from their acidic and redox properties.

While the specific mechanism of action for this compound has not been extensively elucidated in publicly available literature, this guide synthesizes current knowledge on its constituent moieties to propose a scientifically-grounded, putative mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of adamantyl-containing compounds. We will explore the likely cellular targets and pathways affected by this molecule and propose a comprehensive experimental framework for validating these hypotheses.

Section 1: The Pharmacological Significance of the Constituent Moieties

The Adamantyl Group: A Lipophilic Anchor and Scaffold

The adamantane moiety is often described as a "lipophilic bullet" in medicinal chemistry.[1] Its primary contribution to a molecule's bioactivity is its ability to increase lipophilicity, which can significantly enhance membrane permeability, improve oral bioavailability, and facilitate passage across the blood-brain barrier. Beyond simply enhancing drug-likeness, the rigid, three-dimensional structure of the adamantane cage can serve as a scaffold, orienting other pharmacophoric groups for optimal interaction with the active sites of enzymes or receptors.[1] In many adamantane-containing drugs, this group occupies a hydrophobic pocket within the target protein, thereby increasing binding affinity and residence time. This has been a successful strategy in developing antivirals, CNS agents, and more recently, enzyme inhibitors for metabolic diseases.[1]

The 2-Nitrophenol Core: A Biologically Active Hub

The phenol group itself can exert biological effects, primarily through its weakly acidic nature and its ability to denature proteins at higher concentrations.[2] The addition of a nitro group at the ortho-position (position 2) significantly alters the electronic properties of the phenol ring. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton and makes the aromatic ring more susceptible to certain biochemical reactions. Nitrophenols can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS). Furthermore, the overall structure is analogous to compounds known to possess antiproliferative and other pharmacological activities.[3][4]

Section 2: A Hypothesized Multi-Pronged Mechanism of Action

Based on the chemical nature of its components, we propose that this compound exerts its biological effects, particularly its potential anticancer activity, through a multi-pronged mechanism involving membrane disruption, induction of oxidative stress, and subsequent activation of the intrinsic apoptotic pathway.

Step 1: Cellular Uptake and Membrane Integration

The highly lipophilic adamantyl group is hypothesized to facilitate the passive diffusion of the molecule across the plasma membrane. Once inside the cell, the compound may preferentially accumulate in lipid-rich environments, including the membranes of organelles such as mitochondria and the endoplasmic reticulum. The adamantyl "tail" would anchor the molecule within the hydrophobic core of the lipid bilayer, while the more polar 2-nitrophenol "head" would reside near the membrane-cytosol interface. This integration could disrupt membrane fluidity and impair the function of membrane-bound proteins.

Step 2: Induction of Oxidative Stress

A key feature of many phenolic and nitroaromatic compounds is their ability to induce oxidative stress. We hypothesize that this compound can trigger an increase in intracellular Reactive Oxygen Species (ROS). This could occur through two primary pathways:

  • Mitochondrial Disruption: Accumulation of the compound in the mitochondrial membrane could disrupt the electron transport chain, leading to the leakage of electrons and their reaction with molecular oxygen to form superoxide anions (O₂⁻).

  • Redox Cycling: The nitrophenol moiety may undergo enzymatic reduction to a nitro radical anion, which can then be re-oxidized by molecular oxygen, creating a futile redox cycle that continuously generates ROS and depletes cellular reducing equivalents like NADPH.

This proposed mechanism is analogous to that observed in other adamantyl derivatives, where increased ROS generation is a key step in their cytotoxic action against cancer cells.[5][6]

Step 3: Activation of the Mitochondrial Apoptosis Pathway

The combination of direct mitochondrial membrane damage and elevated ROS levels is a potent trigger for the intrinsic pathway of apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Oxidative stress and membrane instability lead to the opening of the mitochondrial permeability transition pore (mPTP). This is often regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are activated and translocate to the mitochondria, further promoting membrane permeabilization.[5][6]

  • Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c and other pro-apoptotic factors into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3.[5][6]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological changes of programmed cell death, including DNA fragmentation and cell shrinkage.

The proposed signaling cascade is illustrated in the diagram below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Compound 4-(1-Adamantyl)- 2-nitrophenol ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Redox Cycling ETC Electron Transport Chain Compound->ETC Disruption Bax Bax Activation ROS->Bax Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Casp3_act Active Caspase-3 Casp9_act->Casp3_act Activates Casp3 Pro-Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis Executes Apoptosome->Casp9_act Activates ETC->ROS e- leakage MOMP MOMP CytC Cytochrome c MOMP->CytC Release Bax->MOMP Induces CytC->Apoptosome G start Start: Treat Cancer Cell Line with Compound viability Assay 1: Cell Viability (MTT) start->viability Confirm Cytotoxicity Determine IC50 ros_assay Assay 2: ROS Detection (DCFDA) viability->ros_assay If Cytotoxic mmp_assay Assay 3: Mitochondrial Membrane Potential (JC-1) ros_assay->mmp_assay Investigate Upstream Events apoptosis_assay Assay 4: Apoptosis Detection (Annexin V/PI) mmp_assay->apoptosis_assay Confirm Mode of Cell Death western_blot Assay 5: Western Blot Analysis apoptosis_assay->western_blot Probe Molecular Pathway conclusion Conclusion: Elucidate Mechanism western_blot->conclusion

Caption: Experimental workflow for validating the mechanism of action.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Objective: To quantify the cytotoxic effect of this compound and determine its half-maximal inhibitory concentration (IC50).

  • Methodology:

    • Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the compound in complete culture medium.

    • Replace the medium in the wells with the compound dilutions and a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Intracellular ROS Detection Assay

  • Objective: To measure the generation of intracellular ROS following treatment with the compound.

  • Methodology:

    • Treat cells with the compound at its IC50 concentration for various time points (e.g., 1, 3, 6, 12 hours).

    • In the final 30 minutes of treatment, add 2',7'-dichlorofluorescin diacetate (DCFDA) to the culture medium to a final concentration of 10 µM.

    • Wash the cells twice with ice-cold PBS.

    • Analyze the fluorescence of the cells using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Ex/Em: ~485/535 nm). An increase in fluorescence indicates an increase in ROS.

Protocol 3: Western Blot Analysis for Apoptotic Markers

  • Objective: To detect the activation of key proteins in the intrinsic apoptotic pathway.

  • Methodology:

    • Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key targets include: Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP, Bax, and Bcl-2. Use an antibody against β-actin or GAPDH as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Section 4: Anticipated Data and Interpretation

Successful validation of the hypothesized mechanism would yield a coherent set of data across the proposed experiments.

Experiment Anticipated Outcome for Active Compound Interpretation
Cell Viability (MTT) Dose- and time-dependent decrease in cell viability.The compound is cytotoxic to cancer cells.
ROS Detection (DCFDA) A rapid, time-dependent increase in fluorescence preceding cell death.The compound induces intracellular oxidative stress.
Mitochondrial Potential (JC-1) A shift from red to green fluorescence, indicating a loss of mitochondrial membrane potential.The compound disrupts mitochondrial function.
Apoptosis (Annexin V/PI) An increase in the percentage of Annexin V-positive cells (early and late apoptosis).The compound induces cell death via apoptosis.
Western Blot Increased levels of Cleaved Caspase-9, Cleaved Caspase-3, and Cleaved PARP. An increased Bax/Bcl-2 ratio.The intrinsic mitochondrial pathway of apoptosis is activated.

Conclusion

This guide presents a plausible, multi-step mechanism of action for this compound, centered on its ability to induce mitochondrial dysfunction, generate oxidative stress, and trigger the intrinsic apoptotic cascade. This hypothesis is built upon the well-documented roles of its adamantyl and nitrophenol components in medicinal chemistry and cell biology. [1][2][5][6]The provided experimental framework offers a clear and logical path for researchers to validate this proposed mechanism. Elucidating the precise molecular interactions and pathways is a critical step in evaluating the potential of this compound as a lead compound in drug discovery, particularly in the field of oncology. Further investigation into its specific enzyme targets and off-target effects will be essential for its continued development.

References

  • Title: Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo Source: National Institutes of Health URL: [Link]

  • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: National Center for Biotechnology Information URL: [Link]

  • Title: Phenol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity Source: ResearchGate URL: [Link]

  • Title: 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity Source: ResearchGate URL: [Link]

  • Title: Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo Source: PubMed URL: [Link]

  • Title: Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II Source: PubMed URL: [Link]

  • Title: Adamantyl pyran-4-one Derivatives and Their in Vitro Antiproliferative Activity Source: PubMed URL: [Link]

  • Title: Synthesis and Evaluation of Nitroheterocyclic Aromatic Adamantane Amides with Trypanocidal Activity. Part II Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of 2-amino-4-nitrophenol Source: Google Patents URL
  • Title: 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol Source: oc-praktikum.de URL: [Link]

  • Title: The proposed mechanism for the reaction of OH with 4-nitrophenol in the... Source: ResearchGate URL: [Link]

Sources

Unveiling the Therapeutic Frontier of 4-(1-Adamantyl)-2-nitrophenol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates a comprehensive, multi-stage research framework for the systematic investigation of 4-(1-Adamantyl)-2-nitrophenol, a novel chemical entity with significant, yet unexplored, therapeutic potential. By leveraging the established pharmacological profiles of both the adamantane and nitrophenol moieties, we present a scientifically rigorous pathway from initial synthesis and characterization to advanced preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the strategic rationale and detailed, actionable protocols to unlock the promise of this compound. We will explore potential therapeutic avenues, including oncology and neurodegenerative disorders, grounded in the unique structural and physicochemical properties conferred by its constituent chemical groups.

Introduction: The Scientific Rationale for Investigating this compound

The relentless pursuit of novel therapeutic agents necessitates the exploration of unique chemical spaces. The molecule this compound represents a compelling, yet uncharacterized, intersection of two pharmacologically significant scaffolds: the rigid, lipophilic adamantane cage and the electronically versatile nitrophenol ring system. While direct studies on this specific molecule are not yet prevalent in published literature, a robust scientific premise for its investigation can be constructed from the extensive data on its constituent parts.

The adamantane moiety, a bulky, three-dimensional hydrocarbon, is a well-established pharmacophore. Its incorporation into drug molecules has been shown to enhance therapeutic efficacy by increasing lipophilicity, which can improve blood-brain barrier permeability and cellular uptake.[1][2] Adamantane derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, and neuroprotective effects.[3][4][5][6] This cage-like structure can also sterically hinder metabolic degradation, thereby increasing the in vivo half-life of a compound.[2]

Conversely, the nitrophenol group, particularly 4-nitrophenol, is a known precursor in the synthesis of several pharmaceuticals, most notably paracetamol.[7][8][9] The nitro group is a strong electron-withdrawing group, which can significantly influence the acidity of the phenolic hydroxyl group and the overall electronic properties of the molecule. This, in turn, can modulate interactions with biological targets. Furthermore, the nitro group can be metabolically reduced to an amino group, opening avenues for prodrug strategies and bioactivation within specific physiological environments, such as the hypoxic conditions found in solid tumors.

The strategic combination of these two moieties in this compound suggests several potential therapeutic hypotheses:

  • Oncology: The lipophilic adamantane group could drive the molecule's accumulation in cancer cell membranes, while the nitrophenol component could be selectively reduced in the hypoxic tumor microenvironment to a cytotoxic species. Adamantane derivatives have already shown promise in oncology by inducing apoptosis and inhibiting tyrosine kinases.[4]

  • Neurodegenerative Diseases: The adamantane scaffold is present in drugs like memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[5] The unique electronic and structural properties of this compound could lead to novel interactions with neurological targets.

  • Infectious Diseases: Given the known antiviral and antibacterial properties of various adamantane derivatives, this compound warrants screening against a panel of clinically relevant pathogens.[3][6]

This guide will provide a logical, step-by-step framework for the synthesis, characterization, and comprehensive biological evaluation of this compound, enabling research teams to systematically explore its therapeutic potential.

Synthesis and Characterization of this compound

The first critical step in this investigation is the reliable synthesis and rigorous characterization of the target compound. A plausible synthetic route can be devised based on established organic chemistry principles.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a two-step process starting from commercially available materials:

  • Friedel-Crafts Alkylation of Phenol with 1-Adamantanol: This reaction will yield 4-(1-Adamantyl)phenol. The para-selectivity of this reaction is generally high due to the steric bulk of the adamantyl group.

  • Nitration of 4-(1-Adamantyl)phenol: Subsequent nitration using a mild nitrating agent will introduce the nitro group at the 2-position, ortho to the hydroxyl group.

Synthesis_Workflow Phenol Phenol Friedel_Crafts Friedel-Crafts Alkylation Phenol->Friedel_Crafts Adamantanol 1-Adamantanol Adamantanol->Friedel_Crafts Adamantylphenol 4-(1-Adamantyl)phenol Friedel_Crafts->Adamantylphenol H2SO4 or Lewis Acid Nitration Nitration Adamantylphenol->Nitration Target_Compound This compound Nitration->Target_Compound HNO3 / H2SO4 (mild conditions)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(1-Adamantyl)phenol

  • To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., n-heptane), add 1-adamantanol (1.1 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.25 eq) dropwise. The reaction is exothermic and should be monitored.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Quench the reaction by the addition of ethanol.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 4-(1-Adamantyl)phenol.

Step 2: Synthesis of this compound

  • Dissolve the synthesized 4-(1-Adamantyl)phenol (1.0 eq) in a suitable solvent (e.g., acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise while maintaining the low temperature.

  • Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture over ice water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Physicochemical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical Technique Purpose Expected Outcome
Melting Point Assess purity and identity.A sharp melting point range. The melting point of the precursor, 4-(1-Adamantyl)phenol, is reported to be 181-183 °C.[10]
NMR Spectroscopy (¹H and ¹³C) Confirm the chemical structure.Resonances corresponding to the adamantyl, phenyl, hydroxyl, and nitro groups with appropriate chemical shifts and coupling constants.
Mass Spectrometry (MS) Determine the molecular weight.A molecular ion peak corresponding to the exact mass of C₁₆H₁₉NO₃.
Infrared (IR) Spectroscopy Identify functional groups.Characteristic absorption bands for O-H, C-H (aliphatic and aromatic), and N-O stretching vibrations.
High-Performance Liquid Chromatography (HPLC) Determine purity.A single major peak indicating high purity (>95%).
LogP Determination Measure lipophilicity.A high LogP value is expected due to the adamantane moiety.

In Vitro Biological Evaluation: A Tiered Approach

A systematic, tiered approach to in vitro evaluation will efficiently identify the most promising therapeutic areas for this compound.

In_Vitro_Workflow cluster_tier1 Tier 1: Broad Spectrum Screening cluster_tier2 Tier 2: Hypothesis-Driven Assays cluster_tier3 Tier 3: Mechanism of Action (MoA) Deconvolution Cytotoxicity Cytotoxicity Screening (e.g., NCI-60 Panel) Apoptosis Apoptosis Induction Assays (Caspase-Glo, Annexin V) Cytotoxicity->Apoptosis If active Antimicrobial Antimicrobial Screening (Bacteria & Fungi Panels) Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinases, CYP450) Antimicrobial->Enzyme_Inhibition If active Target_ID Target Identification (e.g., Affinity Chromatography, Thermal Shift) Apoptosis->Target_ID Elucidate MoA ROS Reactive Oxygen Species (ROS) Generation Assay ROS->Target_ID Elucidate MoA Enzyme_Inhibition->Target_ID Elucidate MoA Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Target_ID->Pathway_Analysis

Caption: Tiered workflow for the in vitro evaluation of this compound.

Tier 1: Broad Spectrum Initial Screening

Objective: To identify the general biological activity profile of the compound.

Protocol 1: Antiproliferative Activity Screening

  • Utilize a broad panel of human cancer cell lines, such as the NCI-60 panel.

  • Plate cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Rationale: This provides a broad overview of the compound's cytotoxic potential and can reveal selectivity towards certain cancer types. Adamantane derivatives have shown antiproliferative activity against various cancer cell lines.[11][12]

Protocol 2: Antimicrobial Activity Screening

  • Use a panel of clinically relevant bacterial (Gram-positive and Gram-negative) and fungal strains.

  • Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

  • Incubate the treated microbial cultures and assess growth visually or by measuring optical density.

Rationale: The lipophilic nature of the adamantane moiety can facilitate disruption of microbial cell membranes, a known mechanism for some antimicrobial agents.[3][6]

Tier 2: Hypothesis-Driven Mechanistic Assays

Objective: To investigate the potential mechanisms underlying any observed activity from Tier 1.

Protocol 3: Apoptosis Induction Assay

  • Treat a sensitive cancer cell line (identified in Tier 1) with this compound at its GI₅₀ concentration.

  • At various time points (e.g., 24, 48 hours), stain cells with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.

  • Confirm apoptosis by measuring caspase-3/7 activity using a luminescent assay (e.g., Caspase-Glo 3/7).

Rationale: Many anticancer agents, including some adamantane derivatives, exert their effects by inducing programmed cell death (apoptosis).[13]

Protocol 4: Reactive Oxygen Species (ROS) Generation Assay

  • Load cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).

  • Treat the cells with the test compound.

  • Measure the increase in fluorescence over time using a plate reader or flow cytometer.

Rationale: The nitrophenol moiety could be involved in redox cycling, potentially leading to the generation of ROS, which can induce oxidative stress and cell death.[13]

Tier 3: Target Deconvolution and Pathway Analysis

Objective: To identify the specific molecular target(s) and signaling pathways modulated by the compound.

Protocol 5: Kinase Inhibition Profiling

  • Screen the compound against a large panel of recombinant human kinases at a fixed concentration (e.g., 10 µM).

  • Measure the remaining kinase activity using a radiometric or fluorescence-based assay.

  • For any significant "hits" (e.g., >50% inhibition), perform dose-response studies to determine the IC₅₀.

Rationale: Kinase signaling pathways are frequently dysregulated in cancer, and adamantane-containing molecules have been reported as kinase inhibitors.[4]

Protocol 6: Western Blot Analysis of Key Signaling Pathways

  • Treat cells with the compound for various durations.

  • Prepare cell lysates and separate proteins by SDS-PAGE.

  • Transfer proteins to a membrane and probe with antibodies against key proteins in relevant signaling pathways (e.g., Akt, MAPK, apoptosis-related proteins like Bax and Bcl-2).

Rationale: This will confirm the downstream effects of target engagement and provide a more detailed picture of the compound's mechanism of action.

Preclinical Development Pathway

Should in vitro studies yield promising results, a structured preclinical development plan is necessary to evaluate the in vivo efficacy and safety of this compound.

Preclinical_Workflow ADME ADME/Tox (In Vitro) PK Pharmacokinetics (PK) in Rodents ADME->PK Favorable Profile Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Good Bioavailability Tox Toxicology Studies (Dose-Range Finding) Efficacy->Tox Demonstrates Efficacy Lead_Opt Lead Optimization Tox->Lead_Opt Acceptable Safety Window

Caption: A streamlined workflow for the preclinical evaluation of the lead compound.

In Vitro ADME and Toxicology

A panel of in vitro assays should be conducted to predict the compound's pharmacokinetic and toxicological properties.

Assay Purpose
Metabolic Stability Assess susceptibility to metabolism by liver microsomes.
CYP450 Inhibition Evaluate potential for drug-drug interactions.[14]
Plasma Protein Binding Determine the fraction of compound available to exert its effect.
hERG Channel Assay Assess the risk of cardiac toxicity.
Ames Test Evaluate mutagenic potential.
In Vivo Pharmacokinetics and Efficacy

Protocol 7: Murine Pharmacokinetic (PK) Study

  • Administer a single dose of this compound to mice via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at multiple time points.

  • Quantify the concentration of the compound in plasma using LC-MS/MS.

  • Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Protocol 8: Xenograft Tumor Model Efficacy Study

  • Implant human cancer cells (from a sensitive cell line) subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups.

  • Administer the compound daily (or on an optimized schedule based on PK data).

  • Measure tumor volume and body weight regularly.

  • At the end of the study, harvest tumors for pharmacodynamic marker analysis (e.g., by Western blot or immunohistochemistry).

Rationale: This is the gold-standard method for evaluating the in vivo anticancer activity of a novel compound. Adamantane derivatives have shown in vivo anticancer effects in xenograft models.[13]

Conclusion and Future Directions

This compound stands as a promising, yet unexplored, chemical entity at the confluence of two pharmacologically validated scaffolds. The lipophilic, rigid adamantane core offers the potential for enhanced bioavailability and metabolic stability, while the electronically tunable nitrophenol moiety presents opportunities for targeted interactions and prodrug strategies. This guide has outlined a logical, comprehensive, and technically detailed roadmap for the systematic evaluation of this compound.

The proposed workflow, from rational synthesis to in vivo efficacy studies, provides a self-validating system for elucidating the therapeutic potential of this compound. Successful execution of these studies will not only define the compound's primary therapeutic applications but also uncover novel biological mechanisms and potentially identify new drug targets. The insights gained will be invaluable for lead optimization efforts and the broader field of medicinal chemistry, underscoring the power of rational drug design in the quest for next-generation therapeutics.

References

  • ResearchGate. (n.d.). 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(1-Adamantyl)phenylalkylamines with Potential Antiproliferative Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • PubMed. (2019). Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrophenol. Retrieved from [Link]

  • ResearchGate. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]

  • PubMed Central. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]

  • Kajay Remedies. (n.d.). 4 Nitrophenol (Para Nitrophenol) | CAS 100-02-7. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Adamantane Scaffold

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, represents a uniquely privileged scaffold in medicinal chemistry. Its initial rise to prominence was marked by the discovery of amantadine and its derivative, rimantadine, as potent antiviral agents against the Influenza A virus.[1] This discovery was a landmark in antiviral therapy, establishing a class of drugs that function by blocking the M2 proton channel, a crucial component in the viral replication cycle.[2] Beyond their antiviral applications, adamantane derivatives have demonstrated significant therapeutic potential in the realm of neurodegenerative diseases. Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is a cornerstone in the management of moderate-to-severe Alzheimer's disease, highlighting the scaffold's versatility in targeting ion channels within the central nervous system.[1]

The therapeutic efficacy of adamantane derivatives is intrinsically linked to their ability to modulate the function of various ion channels. This has spurred the development of a diverse range of cell-based assays designed to elucidate their mechanisms of action, quantify their potency, and assess their safety profiles. This comprehensive guide provides detailed protocols and expert insights into the key cell-based assays for characterizing adamantane derivatives, empowering researchers in drug discovery and development to advance their investigations into this fascinating class of molecules.

Mechanism of Action: Targeting Ion Channels

The biological activity of many adamantane derivatives is predicated on their ability to physically obstruct or allosterically modulate ion channels. Understanding these mechanisms is crucial for designing and interpreting cell-based assays.

Antiviral Activity: The Influenza A M2 Proton Channel

Amantadine and rimantadine inhibit the replication of Influenza A virus by targeting the M2 protein, a proton-selective ion channel embedded in the viral envelope.[2] During viral entry into the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is essential for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm, initiating replication. Adamantane derivatives act as channel blockers, physically occluding the M2 pore and preventing proton influx, thereby halting viral uncoating.[3]

.

Caption: Mechanism of action of adamantane derivatives against Influenza A.

G cluster_0 Viral Entry and Uncoating cluster_1 Inhibition by Adamantane Derivatives Influenza_Virus Influenza A Virus Endosome Host Cell Endosome Influenza_Virus->Endosome Endocytosis Acidification Endosome Acidification (Low pH) Endosome->Acidification M2_Channel M2 Proton Channel Acidification->M2_Channel Activates Proton_Influx Proton (H+) Influx M2_Channel->Proton_Influx Block M2 Channel Blocked Uncoating Viral Uncoating (vRNP Release) Proton_Influx->Uncoating Replication Viral Replication Uncoating->Replication Adamantane Adamantane Derivative (e.g., Amantadine) Adamantane->M2_Channel Blocks Pore No_Uncoating Uncoating Inhibited Block->No_Uncoating G cluster_workflow Plaque Reduction Assay Workflow A 1. Seed MDCK Cells (Form Monolayer) B 2. Infect with Influenza A Virus A->B C 3. Treat with Adamantane Derivative B->C D 4. Add Overlay Medium C->D E 5. Incubate (Plaque Formation) D->E F 6. Fix and Stain (Crystal Violet) E->F G 7. Quantify Plaques (Calculate IC50) F->G

Cytotoxicity Assessment: MTT Assay

It is imperative to distinguish between true antiviral activity and non-specific cytotoxicity. The MTT assay is a colorimetric method for assessing cell viability. [4]Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, which are then solubilized for spectrophotometric quantification. [4] Protocol: MTT Cytotoxicity Assay

Materials:

  • Cell line used in the efficacy assay (e.g., MDCK or a neuronal cell line)

  • Complete Medium

  • Adamantane derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight. [5]2. Treatment: Aspirate the medium and add 100 µL of medium containing serial dilutions of the adamantane derivative. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for the same duration as the efficacy assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. [6]5. Solubilization: Add 100 µL of Solubilization Solution to each well and mix thoroughly to dissolve the formazan crystals. [6]6. Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value (the concentration that reduces cell viability by 50%) can be determined. The selectivity index (SI), calculated as CC50 / IC50, is a critical measure of the compound's therapeutic window.

Mechanistic Assays for Ion Channel Blockade

For adamantane derivatives targeting neuronal ion channels, specific assays are required to confirm their mechanism of action.

a) Calcium Flux Assay for NMDA Receptor Antagonism

This assay measures changes in intracellular calcium concentration in response to NMDA receptor activation and its inhibition by test compounds. Fluorescent calcium indicators, such as Fluo-4 AM, are used to visualize and quantify these changes. [7] Protocol: Fluo-4 Calcium Flux Assay

Materials:

  • Neuronal cell line expressing NMDA receptors (e.g., primary cortical neurons or HEK293 cells stably expressing NMDA receptor subunits)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluo-4 AM loading solution

  • NMDA receptor agonists (Glutamate and Glycine)

  • Adamantane derivative dilutions

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and culture until they reach the desired confluency.

  • Dye Loading: Remove the culture medium and add Fluo-4 AM loading solution. Incubate for 30-60 minutes at 37°C. [7]3. Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye. [7]4. Compound Incubation: Add the adamantane derivative dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

  • Agonist Addition and Reading: Establish a baseline fluorescence reading. Inject the NMDA receptor agonists (glutamate and glycine) into the wells and immediately begin kinetic fluorescence readings (excitation ~494 nm, emission ~516 nm).

  • Data Analysis: The change in fluorescence intensity reflects the influx of calcium. The inhibitory effect of the adamantane derivative is determined by comparing the fluorescence response in treated wells to that in untreated, agonist-stimulated wells.

b) Membrane Potential Assays

These assays utilize voltage-sensitive fluorescent dyes to detect changes in the electrical potential across the cell membrane, providing an indirect measure of ion channel activity. [8][9]Depolarization (e.g., due to cation influx) or hyperpolarization can be monitored in real-time.

Principle of Operation:

Voltage-sensitive dyes are lipophilic molecules that partition into the cell membrane. Their fluorescence properties (intensity or emission wavelength) change in response to alterations in the surrounding electric field. For screening ion channel blockers like adamantane derivatives, a typical workflow involves:

  • Loading: Cells are loaded with a voltage-sensitive dye.

  • Baseline: A stable baseline fluorescence is established.

  • Treatment: The adamantane derivative is added.

  • Stimulation: The channel of interest is activated (e.g., by adding a depolarizing agent like KCl for voltage-gated channels).

  • Detection: The change in fluorescence is measured. An effective channel blocker will reduce the fluorescence change induced by the stimulus.

Assay Type Target Principle Typical Readout
Plaque Reduction Viral ReplicationInhibition of virus-induced cell lysisPlaque count
MTT Assay Cell ViabilityMitochondrial dehydrogenase activityAbsorbance
Calcium Flux Ligand-Gated Ion ChannelsIntracellular Ca2+ concentrationFluorescence Intensity
Membrane Potential Voltage-Gated Ion ChannelsTransmembrane electrical potentialFluorescence Intensity

Expert Insights and Troubleshooting

  • Compound Solubility: Adamantane derivatives are often highly lipophilic and may have poor aqueous solubility. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Plaque Assay Variability: Inconsistent plaque size or morphology can result from uneven cell monolayers, improper overlay solidification, or suboptimal trypsin concentration. [10]Ensure a uniform cell seeding density and careful handling during the overlay step.

  • Fluorescence Assay Interference: Test compounds may be inherently fluorescent or may quench the signal from the reporter dye, leading to false-positive or false-negative results. Always run compound-only controls (without cells or stimulus) to check for autofluorescence.

Conclusion

The cell-based assays outlined in this guide provide a robust framework for the comprehensive evaluation of adamantane derivatives. By systematically assessing antiviral efficacy, cytotoxicity, and the specific mechanisms of ion channel modulation, researchers can effectively identify and characterize promising lead candidates. A thorough understanding of the principles behind each assay, coupled with meticulous execution of the protocols, is paramount for generating reliable and reproducible data, ultimately accelerating the journey of these versatile compounds from the laboratory to the clinic.

References

  • Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research. Retrieved from [Link]

  • Ganeva, V., et al. (2020). Synthesis and antiviral activity of new adamantane derivatives. ResearchGate. Retrieved from [Link]

  • Kramer, L. D., et al. (2022). Influenza virus plaque assay. Protocols.io. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wentzel, E., et al. (2018). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm. Retrieved from [Link]

  • Pharmacology Education. (2024). Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. YouTube. Retrieved from [Link]

  • Bio-protocol. (n.d.). Plaque reduction assay. Retrieved from [Link]

  • Fairless, R., et al. (2013). Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye. PLOS ONE. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. Retrieved from [Link]

  • Spjuth, O., et al. (2013). Cell-based antiviral screening against coronaviruses: Developing virus-specific and broad-spectrum inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2016). What is the problem in my plaque assay?. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • ChemistryViews. (2022). Using Fluorophores to Visualize Organelle Membrane Potentials. Retrieved from [Link]

  • Reddit. (2024). Please help! Troubleshooting plaque assays. Retrieved from [Link]

  • Graphviz. (n.d.). Drawing graphs with dot. Retrieved from [Link]

  • UC Berkeley EECS. (2013). Let's Draw a Graph: An Introduction with Graphviz. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2017). Can anyone tell me what's wrong with my plaque assay?. Retrieved from [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • A Quick Introduction to Graphviz. (2017). Retrieved from [Link]

  • MDPI. (2020). A Cell-Based Capture Assay for Rapid Virus Detection. Retrieved from [Link]

  • ResearchGate. (2025). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]

  • NCBI. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

  • NCBI. (2015). Novel screening techniques for ion channel targeting drugs. Retrieved from [Link]

  • JoVE. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • NCBI. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Retrieved from [Link]

  • NCBI. (2021). Testing for N-methyl-D-aspartate receptor autoantibodies in clinical practice. Retrieved from [Link]

  • NCBI. (2023). An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved from [Link]

  • NCBI. (2022). Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. Retrieved from [Link]

  • NCBI. (n.d.). In vitro methods for testing antiviral drugs. Retrieved from [Link]

  • bioRxiv. (2020). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. Retrieved from [Link]

  • MDPI. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells. Retrieved from [Link]

  • ResearchGate. (2019). Influenza viruses plaque assay ?. Retrieved from [Link]

  • Frontiers. (n.d.). Glutamate load fosters spreading depolarization under osmotic stress in brain slices. Retrieved from [Link]

Sources

Application Notes & Protocols for Assessing the Anticancer Activity of 4-(1-Adamantyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scientific Rationale and Hypothesized Mechanism of Action

The rational design of novel anticancer therapeutics often involves the strategic combination of pharmacophores with known biological activities. The compound 4-(1-Adamantyl)-2-nitrophenol is a novel chemical entity that presents a compelling case for investigation as a potential anticancer agent. Its structure uniquely merges three key chemical moieties: a phenol ring, a bulky lipophilic adamantyl group, and an electron-withdrawing nitro group.

  • The Adamantyl Moiety: The adamantane cage is a rigid, lipophilic structure frequently incorporated into drug design to enhance therapeutic properties. Its bulkiness can facilitate strong binding interactions with target proteins, and its lipophilicity can improve membrane permeability and bioavailability. Several adamantane-containing compounds have demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines.[1][2][3]

  • The Nitrophenol Core: Nitroaromatic compounds are known for their diverse biological activities. The nitro group, particularly on a phenol ring, can be bioreduced within the hypoxic microenvironment of tumors, leading to the formation of reactive intermediates. These intermediates can induce cellular damage through mechanisms such as DNA alkylation or the generation of reactive oxygen species (ROS), ultimately triggering cell death.[4][5] Furthermore, phenolic compounds, in general, are widely studied for their roles in modulating cellular signaling pathways related to cancer, including proliferation and apoptosis.[6]

Based on this structural analysis, we hypothesize that this compound exerts its anticancer effects through a multi-pronged mechanism. The primary hypothesized pathway involves the induction of intrinsic apoptosis, driven by cellular stress and mitochondrial dysfunction, potentially initiated by ROS production. This activity is likely coupled with an ability to arrest the cell cycle, preventing further proliferation of malignant cells.

This document provides a comprehensive suite of protocols to systematically evaluate this hypothesis, guiding researchers from initial in vitro screening to in vivo efficacy validation.

Experimental Evaluation Workflow

The assessment of a novel compound's anticancer potential requires a phased, logical approach. The following workflow ensures a comprehensive evaluation, starting with broad screening and progressing to detailed mechanistic and in vivo studies.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Efficacy A Compound Preparation & Solubilization B Cell Line Selection (e.g., MCF-7, A549, HepG2) + Normal Control (e.g., MCF-10A) A->B C Cytotoxicity Screening (MTT Assay) Determine IC50 Values B->C D Apoptosis Assay (Annexin V / PI Staining) C->D If IC50 is promising E Cell Cycle Analysis (PI Staining & Flow Cytometry) D->E F Western Blot Analysis (Caspases, Bcl-2 family) E->F G Animal Model Selection (Immunodeficient Mice) F->G If in vitro data is strong H Xenograft Tumor Implantation G->H I Compound Administration (Dosing & Schedule) H->I J Monitor Tumor Growth & Animal Health I->J K Endpoint Analysis: Tumor Weight, Histology (H&E), Biomarkers (TUNEL) J->K

Caption: Overall workflow for anticancer activity assessment.

Part 1: In Vitro Assessment Protocols

The initial phase of testing is designed to confirm cytotoxic activity against cancer cells, determine the effective dose range, and elucidate the underlying mechanism of cell death.

Protocol 1.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Scientific Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity and the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control cell line (e.g., MCF-10A).

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • This compound (stock solution in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (blank), cells with medium + vehicle (DMSO) as a negative control, and cells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Parameter Description
Cell Lines MCF-7 (Breast), A549 (Lung), HepG2 (Liver), MCF-10A (Normal)
Seeding Density 8,000 cells/well
Treatment Duration 48 hours
IC50 (µM) To be determined experimentally
Protocol 1.2: Analysis of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

Scientific Rationale: This flow cytometry-based assay is a gold standard for detecting apoptosis.[7] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of four cell populations: live, early apoptotic, late apoptotic, and necrotic.[8]

G cluster_0 cluster_1 A Live Cells (Annexin V-, PI-) B Early Apoptotic (Annexin V+, PI-) C Late Apoptotic/Necrotic (Annexin V+, PI+) D Necrotic (Annexin V-, PI+) plot

Caption: Interpreting Annexin V/PI flow cytometry data.

Materials:

  • Cells treated with this compound at IC50 and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Collection: Collect both adherent and floating cells from the culture plates. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry. Use unstained, single-stained (Annexin V only, PI only), and vehicle-treated cells as controls for setting compensation and gates.

Protocol 1.3: Cell Cycle Analysis

Scientific Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis.[9] This protocol uses Propidium Iodide (PI) to stain the cellular DNA. Since PI binds stoichiometrically to DNA, the amount of fluorescence is directly proportional to the DNA content.[10] Flow cytometry can then distinguish between cells in different phases: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).

Materials:

  • Cells treated as in Protocol 1.2.

  • Cold 70% ethanol.

  • PI staining solution (containing PI and RNase A in PBS).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting: Harvest approximately 1x10^6 cells per sample. Centrifuge and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is crucial for degrading any RNA that PI might otherwise bind to, ensuring DNA-specific staining.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry, collecting fluorescence data on a linear scale. Use software (e.g., FlowJo, FCS Express) to model the cell cycle phases and quantify the percentage of cells in each phase.

Part 2: In Vivo Efficacy Assessment

Positive in vitro results provide the justification for advancing to in vivo models, which assess the compound's efficacy and safety in a complex biological system.

Protocol 2.1: Human Tumor Xenograft Mouse Model

Scientific Rationale: The subcutaneous xenograft model in immunodeficient mice is a standard and widely used preclinical model to evaluate the antitumor activity of a novel compound.[11][12] Human cancer cells are implanted into mice, and the effect of the compound on tumor growth is monitored over time. This model provides crucial data on efficacy and can reveal potential toxicity issues.

G A Day 0: Inject Cancer Cells (e.g., 5x10^6) Subcutaneously into Flank of Mice B Days 7-10: Tumors reach palpable size (e.g., 100-150 mm³) Randomize mice into groups A->B C Day 10 onwards: Begin Treatment - Group 1: Vehicle Control - Group 2: Compound (Low Dose) - Group 3: Compound (High Dose) - Group 4: Positive Control (e.g., 5-FU) B->C D Treatment Period (e.g., 21 days): - Measure tumor volume 2-3 times/week - Monitor body weight & animal health C->D E Endpoint: - Euthanize mice - Excise and weigh tumors - Collect tissues for analysis (Histology, IHC) D->E

Caption: Timeline for a typical xenograft efficacy study.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Cancer cell line that showed high sensitivity in vitro.

  • Matrigel or similar basement membrane extract (optional, can improve tumor take rate).

  • This compound formulated for in vivo administration (e.g., in a solution of DMSO, Tween 80, and saline).

  • Calipers for tumor measurement.

  • Anesthesia.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^7 cells/mL. For some cell lines, mixing 1:1 with Matrigel is recommended.

  • Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[13]

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (n=5-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (Low Dose)

    • Group 3: this compound (High Dose)

    • Group 4: Positive Control (standard-of-care drug)

  • Administer the compound and controls according to a predetermined schedule (e.g., daily, once every two days) via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Data Collection: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Study Endpoint: The study is typically concluded after 21-28 days or when tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and record their final weights.

Parameter Example Value Justification
Animal Strain BALB/c Nude MiceLacks a thymus, preventing rejection of human tumor cells.
Cell Inoculum 5 x 10^6 A549 cellsSufficient number to establish tumors reliably.
Treatment Route Intraperitoneal (IP)Common route for preclinical compound administration.
Dosing 20 and 40 mg/kgDoses to be determined by prior toxicity studies.
Primary Endpoint Tumor Growth Inhibition (TGI)Key measure of compound efficacy.
Secondary Endpoint Body Weight ChangeAn important indicator of systemic toxicity.
References
  • Zhang, C. Z., et al. (2016). Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. Oncotarget, 7(28), 44346–44358. [Link]

  • Perković, I., et al. (2019). Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity. Medicinal Chemistry Research, 28(7), 1033-1044. [Link]

  • Wikipedia contributors. (2024). Phenol. Wikipedia, The Free Encyclopedia. [Link]

  • Papanastasiou, I., et al. (2015). 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. Letters in Drug Design & Discovery, 12(1), 1-10. [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments. [Link]

  • Perković, I., et al. (2019). Adamantyl pyran-4-one Derivatives and Their in Vitro Antiproliferative Activity. PubMed. [Link]

  • Shanmugam, G. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(1), e2087. [Link]

  • ResearchGate. (2015). Convenient Synthesis of 2-(1-Adamantyl)furans. [Link]

  • Rial, A., & Céspedes, M. V. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 26(10), 2329-2335. [Link]

  • Moreno, S. N., & Docampo, R. (1985). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Environmental Health Perspectives, 64, 199–208. [Link]

  • Naito, S., et al. (2004). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research, 10(17), 5971-5979. [Link]

  • University of Massachusetts Chan Medical School. (n.d.). Cell Cycle Analysis. [Link]

  • MDPI. (2023). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. [Link]

  • de Melo, T. C., et al. (2014). Synthesis of nitroaromatic compounds as potential anticancer agents. European Journal of Medicinal Chemistry, 86, 576-586. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Lutterbuese, R., et al. (2017). BiTE® Xenograft Protocol. Bio-protocol, 7(10), e2294. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • Zhang, C. Z., et al. (2016). Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. PubMed. [Link]

  • National Cancer Institute. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

  • Papanastasiou, I., et al. (2015). Synthesis and Cytotoxicity of 4-(2-Adamantyl)phenylalkylamines. ResearchGate. [Link]

  • ResearchGate. (2021). How do phenolic compounds act in the prevention and treatment of cancer? [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. [Link]

  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2023. [Link]

  • Google Patents. (1991).
  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • Frontiers. (2022). An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves' Extract and its Metabolite Profile. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Sharma, G., et al. (2022). Recent updates on anticancer mechanisms of polyphenols. Frontiers in Nutrition, 9, 1001406. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]

  • Abd, A. H., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Valeriote, F., et al. (2016). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 23(3), 224-233. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Cho, S. Y., et al. (2017). Use of patient-derived xenograft mouse models in cancer research and treatment. Future Science OA, 3(4), FSO228. [Link]

Sources

Comprehensive In Vitro Antiviral Screening of 4-(1-Adamantyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction: The Enduring Potential of Adamantane Scaffolds in Antiviral Research

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has long been a privileged scaffold in medicinal chemistry. Its unique stereochemistry and pharmacokinetic properties have led to the development of several successful drugs. In the realm of virology, 1-adamantanamine (amantadine) was one of the first synthetic antiviral agents to be discovered, demonstrating a selective, dose-dependent inhibition of influenza A virus.[1][2] The mechanism of action for many adamantane-based antivirals involves the blockade of viral ion channels, such as the M2 proton channel of influenza A, which is crucial for viral uncoating and the release of viral nucleic acid into the host cell.[3] While resistance to older adamantane drugs has emerged, the core structure remains a valuable starting point for the design of new antiviral agents targeting a range of viruses.[4][5] Some adamantane derivatives have even shown potential activity against coronaviruses by potentially blocking the E protein ion channel and impairing viral entry and replication.[6]

This application note presents a comprehensive framework for the initial in vitro antiviral screening of a novel derivative, 4-(1-Adamantyl)-2-nitrophenol. While specific antiviral data for this compound is not yet established, its structure, combining the proven adamantane core with a nitrophenol group, warrants a thorough investigation. This document provides detailed, field-proven protocols for cytotoxicity and antiviral efficacy assays, explains the scientific rationale behind experimental choices, and offers a clear pathway for data interpretation, thereby empowering researchers to rigorously evaluate the therapeutic potential of this and other novel adamantane compounds.

I. Compound Preparation and Characterization: The Foundation of Reliable Screening

Prior to initiating any biological assays, the synthesis and characterization of this compound must be meticulously documented. A plausible synthetic route involves the adamantylation of 2-nitrophenol. This can be achieved by reacting 1-bromoadamantane with 2-nitrophenol under conditions that facilitate electrophilic substitution on the phenol ring.[7]

Key Considerations:

  • Purity: The final compound must be of high purity (ideally >95%), as impurities can confound biological data. Purity should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Structural Verification: The chemical structure of the synthesized compound must be unequivocally confirmed using methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Solubility: The compound's solubility in relevant solvents for biological assays, such as dimethyl sulfoxide (DMSO), must be determined to prepare accurate stock solutions.[8]

II. The Antiviral Screening Workflow: A Step-by-Step Approach

A systematic and logical workflow is essential for the successful evaluation of any potential antiviral agent. The process begins with assessing the compound's toxicity to the host cells, followed by a direct evaluation of its ability to inhibit viral replication.

G cluster_0 Phase 1: Pre-Assay cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Analysis & Decision A Synthesize & Purify This compound B Characterize Structure (NMR, MS) A->B C Determine Solubility & Prepare Stock Solution B->C D Cytotoxicity Assay (CC50) on Host Cells C->D E Plaque Reduction Assay (EC50) Primary Efficacy D->E F Virus Yield Reduction Assay Confirmatory Efficacy E->F G Calculate Selectivity Index (SI = CC50 / EC50) F->G H Data Interpretation: Promising Candidate? G->H I Further Studies: Mechanism of Action H->I

Caption: A logical workflow for the in vitro antiviral screening of a novel compound.

Part A: Cytotoxicity Assessment (CC50 Determination)

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration at which the compound itself is toxic to the host cells. A potent antiviral effect is meaningless if it is merely a result of cell death.[9] The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of an uninfected cell culture by 50%.[10] The MTT assay is a reliable, colorimetric method for this purpose, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Protocol: MTT Assay for CC50 Determination

  • Cell Seeding:

    • Culture a suitable host cell line (e.g., Vero, MDCK, A549, depending on the target virus) in appropriate growth medium.

    • Trypsinize and count the cells. Adjust the cell density to 5 x 10⁴ cells/mL.[10]

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Dilution and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of two-fold serial dilutions of the compound in cell culture medium, starting from a high concentration (e.g., 100 µM).

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells in triplicate.

    • Include "cells only" controls (medium with the same percentage of DMSO as the highest compound concentration) and "medium only" blanks.

  • Incubation:

    • Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

    • Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Part B: Antiviral Efficacy Assessment

Once the non-toxic concentration range of the compound is established, its ability to inhibit viral replication can be evaluated.

1. Plaque Reduction Assay (EC50 Determination)

Rationale: The plaque reduction assay is considered the gold standard for determining the antiviral susceptibility of a virus to a compound.[11][12] This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of viral plaques by 50%.

Protocol: Plaque Reduction Assay

  • Cell Preparation: Seed host cells in 24-well plates and grow until they form a confluent monolayer.[11]

  • Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate concentration that yields 40-80 plaque-forming units (PFU) per well.[11]

  • Infection and Treatment:

    • Prepare dilutions of this compound in infection medium (e.g., MEM with 2% FBS).

    • Aspirate the growth medium from the cell monolayers.

    • Inoculate the cells with 0.2 mL of the virus suspension and incubate for 90 minutes at 37°C to allow for viral adsorption.[11]

    • After adsorption, remove the inoculum and overlay the cells with 1.5 mL of a mixture containing 0.4% agarose and the respective concentrations of the test compound.[11] Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Incubation and Visualization:

    • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).

    • Fix the cells with a solution of 10% formaldehyde.

    • Stain the cells with a crystal violet solution to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and using regression analysis.

2. Virus Yield Reduction Assay (Confirmatory)

Rationale: The virus yield reduction assay is a powerful and highly quantitative technique that measures the amount of new infectious virus particles produced in the presence of an antiviral compound.[13][14] This assay is often used to confirm the results of a primary screen like the plaque reduction assay.[15] The process involves infecting cells with the compound present, allowing one replication cycle, and then titrating the amount of progeny virus produced.[14]

Protocol: Virus Yield Reduction Assay

  • Infection with Compound:

    • Seed host cells in 96-well plates and grow to confluence.

    • Prepare serial dilutions of this compound in infection medium.

    • Infect the cells with the target virus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected.[14]

    • Immediately after infection, add the compound dilutions to the wells.

  • Incubation and Virus Harvest:

    • Incubate the plates for a duration equivalent to one viral replication cycle (e.g., 24-48 hours).

    • After incubation, harvest the cell culture supernatants containing the progeny virus.[13]

  • Titration of Progeny Virus:

    • Determine the titer of the harvested virus from each well using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[13][14]

  • Data Analysis:

    • Calculate the reduction in virus titer (e.g., in log10 PFU/mL) for each compound concentration compared to the untreated virus control.

    • The EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%) can be calculated from this data, providing a stringent measure of antiviral potency.

III. Data Presentation and Therapeutic Potential

Calculating the Selectivity Index (SI)

The therapeutic potential of an antiviral compound is not just about its potency but also its safety. The Selectivity Index (SI) is a critical parameter that relates the cytotoxicity of a compound to its antiviral activity.[10]

SI = CC50 / EC50

A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells. Generally, a compound with an SI of 10 or greater is considered a promising candidate for further development.[10]

Data Summary Table (Hypothetical Data)

AssayCell LineVirus StrainParameterValue (µM)
CytotoxicityVeroN/ACC50>100
Plaque ReductionVeroInfluenza A/H3N2EC508.5
Selectivity Index Vero Influenza A/H3N2 SI >11.8

IV. Elucidating the Mechanism of Action: Next Steps

Should this compound demonstrate a favorable selectivity index, the next logical step is to investigate its mechanism of action. Based on the known pharmacology of adamantanes, several hypotheses can be tested.

G Virus Virus Particle Entry 1. Attachment & Entry Virus->Entry Binds HostCell Host Cell Membrane Uncoating 2. Uncoating (Release of Viral Genome) Entry->Uncoating Internalization Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly of New Virions Replication->Assembly Release 5. Release Assembly->Release Release->Virus Progeny Virus Compound This compound Potential Target Compound->Entry Inhibits Fusion? Compound->Uncoating Blocks Ion Channel?

Caption: Potential stages of the viral life cycle targeted by adamantane derivatives.

Time-of-addition assays can help pinpoint the stage of the viral life cycle that is inhibited.[16] In this assay, the compound is added at different time points relative to viral infection (before, during, and after). If the compound is only effective when added during or shortly after infection, it likely targets an early stage, such as entry or uncoating.[17][18] Given its adamantane core, a primary hypothesis would be the inhibition of a viral ion channel, which can be further investigated using specific electrophysiological or biochemical assays.

V. Conclusion

The protocols and workflow detailed in this application note provide a robust and scientifically sound framework for the initial in vitro antiviral screening of this compound. By systematically determining the compound's cytotoxicity (CC50) and its antiviral efficacy (EC50) through established methods like the MTT and plaque reduction assays, researchers can confidently calculate the selectivity index and make informed decisions about its potential as a therapeutic candidate. This structured approach ensures that the data generated is reliable, reproducible, and provides a solid foundation for any subsequent mechanism-of-action studies and preclinical development.

References

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • American Society for Microbiology. (2024, March 4). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options [Video]. YouTube. Retrieved from [Link]

  • Drew, W. L., et al. (1993). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and Diagnostic Laboratory Immunology, 1(3), 331-334. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Krol, E., et al. (2018). In vitro methods for testing antiviral drugs. Postepy higieny i medycyny doswiadczalnej, 72, 996-1009. Retrieved from [Link]

  • ResearchGate. (2025). Convenient Synthesis of 2-(1-Adamantyl)furans. Retrieved from [Link]

  • Davies, W. L., et al. (1964). ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Science, 144(3620), 862-863. Retrieved from [Link]

  • Wang, J., et al. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research, 185, 104991. Retrieved from [Link]

  • Viroxy. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • Sidwell, R. W., & Huffman, J. H. (1991). A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. Journal of Virological Methods, 33(1-2), 101-112. Retrieved from [Link]

  • Kinchington, D., & Schinazi, R. F. (Eds.). (2000). Antiviral Methods and Protocols. Humana Press.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell cytotoxicity assay to determine CC50 values. Retrieved from [Link]

  • Chen, J., et al. (2016). Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. Oncotarget, 7(41), 66686-66697. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antiviral Activity of 1-Adamantanamine (Amantadine). Retrieved from [Link]

  • ACS Publications. (1992). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products, 55(11), 1625-1631. Retrieved from [Link]

  • Bio-protocol. (2021). Viral Yield Reduction Assay and Cytopathic Effect Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the classification, indication, and mechanism of action of Amantadine?. Retrieved from [Link]

  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • MDPI. (2023). Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. Retrieved from [Link]

  • YouTube. (2020, September 25). Cytotoxicity Assay [Video]. Retrieved from [Link]

  • PubMed. (2012). Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7543-7547. Retrieved from [Link]

  • PubMed. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • MDPI. (2017). Antiviral Activity of Graphene–Silver Nanocomposites against Non-Enveloped and Enveloped Viruses. International Journal of Environmental Research and Public Health, 14(9), 1003. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxic concentration cc50: Topics. Retrieved from [Link]

  • Alila Medical Media. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. Retrieved from [Link]

  • Rejdak, K., et al. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Drugs, 81(1), 11-19. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of a 4-(1-Adamantyl)-2-nitrophenol-based Therapeutic

Sources

The Adamantyl-Nitrophenol Scaffold: A Promising Starting Point in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocols for the Synthesis and Evaluation of 4-(1-Adamantyl)-2-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the synthesis and potential medicinal chemistry applications of this compound. While this specific molecule is not extensively documented in current literature, its structural components—the bulky, lipophilic adamantane cage and the electronically versatile nitrophenol ring—suggest significant potential as a scaffold for the development of novel therapeutic agents. This application note outlines a comprehensive workflow from synthesis to preliminary biological and in silico evaluation, with a focus on its prospective use in anticancer drug discovery.

Introduction: The Rationale for the Adamantyl-Nitrophenol Scaffold

The strategic combination of distinct pharmacophoric elements is a cornerstone of modern drug design. The this compound scaffold represents a compelling fusion of two such elements:

  • The Adamantane Moiety: This rigid, three-dimensional hydrocarbon cage is often referred to as a "lipophilic bullet" in medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic properties, such as oral bioavailability and metabolic stability. The adamantane group can also serve as a rigid scaffold to orient other functional groups for optimal interaction with biological targets. Numerous adamantane-containing compounds have demonstrated a wide range of biological activities, including antiviral, antidiabetic, and notably, anticancer effects.

  • The Nitrophenol Moiety: The nitrophenol group is a versatile component in drug design. The nitro group is a strong electron-withdrawing group that can participate in various non-covalent interactions with protein targets. Furthermore, it can be readily reduced to an amino group, providing a key functional handle for further chemical derivatization and the synthesis of compound libraries. Phenolic hydroxyl groups are also known to be important for interactions with a variety of enzymes, including protein kinases, which are critical targets in oncology.[1][2][3]

Given the established anticancer properties of many adamantane derivatives, this application note will focus on the potential of this compound as a foundational structure for the development of novel antiproliferative agents.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process, starting with the Friedel-Crafts alkylation of phenol with 1-bromoadamantane to yield the intermediate, 4-(1-adamantyl)phenol, followed by a regioselective ortho-nitration.

Step 1: Synthesis of 4-(1-Adamantyl)phenol

This procedure is adapted from established methods for the adamantylation of phenols.[4]

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (18.8 g, 0.2 mol) and 1-bromoadamantane (10.8 g, 0.05 mol).[5]

  • Reaction Execution: Heat the reaction mixture to 120°C and stir under a nitrogen atmosphere for 12 hours.

  • Work-up: After cooling to room temperature, add 200 mL of hot deionized water to the reaction mixture and stir vigorously to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration and wash it three times with 50 mL portions of hot deionized water. Dry the crude product under vacuum.

  • Recrystallization (Optional): For higher purity, the crude 4-(1-adamantyl)phenol can be recrystallized from a suitable solvent system such as a mixture of dichloromethane and hexane.[6]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight of 4-(1-adamantyl)phenol is 228.33 g/mol .[7]

Step 2: Ortho-Nitration of 4-(1-Adamantyl)phenol

The regioselective ortho-nitration of phenols can be achieved using various methods. The following protocol utilizes a mild and regioselective nitrating agent.[8][9]

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(1-adamantyl)phenol (2.28 g, 10 mmol) in acetonitrile (30 mL).

  • Reagent Addition: Add ammonium nitrate (1.6 g, 20 mmol) and potassium bisulfate (0.68 g, 5 mmol) to the solution.

  • Reaction Execution: Stir the mixture at reflux temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any solids. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show characteristic shifts for the aromatic protons, influenced by the ortho-nitro group, and the distinct signals of the adamantyl cage protons.[10][11]

Proposed Medicinal Chemistry Application: Anticancer Drug Discovery

The this compound scaffold can be explored as a starting point for the development of novel anticancer agents. The following sections outline a hypothetical workflow for its initial biological and in silico evaluation.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.[12][13][14][15][16]

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Hypothetical Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7[Hypothetical Value]
This compoundA549[Hypothetical Value]
This compoundHCT116[Hypothetical Value]
Doxorubicin (Positive Control)MCF-7[Known Value]
In Silico Target Identification: Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[17][18][19] This can help in identifying potential biological targets and understanding the mechanism of action.

Protocol:

  • Target Selection: Based on the known mechanisms of anticancer drugs and the structural features of the scaffold, select a panel of potential protein targets, such as protein kinases (e.g., EGFR, VEGFR), which are often inhibited by phenolic compounds.

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Generate a 3D structure of this compound and optimize its geometry.

  • Docking Simulation: Use a molecular docking software (e.g., AutoDock Vina) to dock the ligand into the active site of the protein. Define the search space (grid box) to encompass the binding pocket.

  • Analysis of Results: Analyze the docking poses and scores. The binding energy (in kcal/mol) provides an estimate of the binding affinity. Visualize the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a hypothetical mechanism where a derivative of the this compound scaffold inhibits a receptor tyrosine kinase (RTK), a common target in cancer therapy.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds AdamantylNitrophenol This compound Derivative AdamantylNitrophenol->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes G Scaffold This compound Scaffold NitroReduction Reduction of Nitro Group Scaffold->NitroReduction PhenolDeriv Derivatization of Phenolic Hydroxyl Scaffold->PhenolDeriv AmineDeriv Amine Derivatization NitroReduction->AmineDeriv to Amine EtherEster Ether/Ester Formation PhenolDeriv->EtherEster Library Diverse Compound Library AmineDeriv->Library EtherEster->Library

Caption: Derivatization strategy for the this compound scaffold.

The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of ureas and sulfonamides to explore structure-activity relationships (SAR). The phenolic hydroxyl group can be converted to ethers or esters to modulate the compound's polarity and pharmacokinetic profile.

Conclusion

While the specific biological activities of this compound are yet to be reported, its constituent moieties have a proven track record in medicinal chemistry. This application note provides a comprehensive, albeit prospective, guide for its synthesis and evaluation as a promising scaffold for the discovery of new therapeutic agents, particularly in the field of oncology. The detailed protocols for synthesis, in vitro testing, and in silico analysis offer a solid foundation for researchers to explore the potential of this intriguing molecule.

References

  • Process for the preparation of 1-adamantane derivatives. (n.d.). Google Patents.
  • 4-(1-Adamantyl)phenol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. (n.d.). Arkat USA. Retrieved January 23, 2026, from [Link]

  • Phenolic compounds and their anti-oxidative properties and protein kinase inhibition from the Chinese mangrove plant Laguncularia racemosa. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • ¹H-NMR spectrum of 4-nitrophenol. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. (n.d.). DergiPark. Retrieved January 23, 2026, from [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Figure S1. HNMR spectrum of 4-nitro phenol. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Dietary polyphenols identified as intracellular protein kinase A inhibitors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 23, 2026, from [Link]

  • ¹H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. Retrieved January 23, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 23, 2026, from [Link]

  • 1-Bromoadamantane. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Metal nitrate promoted highly regiospecific ortho–nitration of phenols: Application to the synthesis of nitroxynil. (2023, March 13). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 23, 2026, from [Link]

  • Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Phenol. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • (PDF) Compounds from Natural Sources as Protein Kinase Inhibitors. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. Retrieved January 23, 2026, from [Link]

  • (PDF) Four-Directional Synthesis of Adamantane Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. (2019, April 6). Quora. Retrieved January 23, 2026, from [Link]

  • Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. (n.d.). Indian Academy of Sciences. Retrieved January 23, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 4-Nitrophenol. (n.d.). EPA. Retrieved January 23, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 23, 2026, from [Link]

  • Advances in Dietary Phenolic Compounds to Improve Chemosensitivity of Anticancer Drugs. (2022, September 21). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 23, 2026, from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023, November 16). PubMed Central. Retrieved January 23, 2026, from [Link]

Sources

Application Note: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 4-(1-Adamantyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, multi-faceted experimental strategy for characterizing the in vitro cytotoxic profile of 4-(1-Adamantyl)-2-nitrophenol. Adamantane-containing compounds are a class of molecules with significant therapeutic interest, known to exhibit a range of biological activities, including antiproliferative effects.[1][2] A thorough assessment of cytotoxicity is a critical step in the preclinical evaluation of any novel compound. This document moves beyond a single-assay approach, detailing an integrated workflow that combines assessments of metabolic viability (MTT assay), membrane integrity (LDH assay), and apoptotic pathway activation (Caspase-3/7 and Annexin V assays). This methodology is designed for researchers, scientists, and drug development professionals to generate a robust and nuanced understanding of the compound's cellular impact, elucidating not only if it is cytotoxic, but how it induces cell death.

Scientific Principles & Rationale for an Integrated Approach

A single cytotoxicity assay provides a limited perspective. A compound might, for example, inhibit mitochondrial respiration without immediately lysing the cell, a subtlety that could be misinterpreted. To build a trustworthy and complete cytotoxicity profile for this compound, we leverage a matrix of assays that probe different cellular processes.

  • Metabolic Viability (MTT Assay): This assay serves as the primary screen for cytotoxic activity. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by mitochondrial reductase enzymes in metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cell proliferation or cytotoxic effects.[4]

  • Membrane Integrity (LDH Assay): As a confirmatory assay, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of this stable cytosolic enzyme into the culture medium upon plasma membrane damage.[5][6] This is a hallmark of necrosis or late-stage apoptosis. Juxtaposing LDH results with MTT data helps differentiate between cytostatic effects (growth inhibition) and cytocidal effects (cell death).[7]

  • Apoptosis Execution (Caspase-3/7 Assay): To investigate a specific cell death pathway, this luminescent assay measures the activity of caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic cascade.[8] The assay utilizes a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, generating light in the presence of luciferase.[9] A positive signal is a strong indicator of apoptosis induction.

  • Apoptosis vs. Necrosis Differentiation (Annexin V Staining): This flow cytometry-based method provides the most detailed insight. During early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these early apoptotic cells.[10] Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, allows for the precise differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Experimental Workflow Overview

The overall strategy involves a sequential process of cell preparation, compound treatment, and a series of tiered assays to build a comprehensive cytotoxic profile.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Integration A 1. Cell Culture (Select appropriate cell lines) B 2. Compound Preparation (Stock solution in DMSO) A->B C 3. Cell Seeding (96-well plates) B->C D 4. Compound Treatment (Dose-response & time-course) C->D E 5a. Primary Screen: MTT Assay (Metabolic Activity) D->E Initial Screen F 5b. Confirmation: LDH Assay (Membrane Integrity) D->F Parallel Plate G 5c. Mechanism: Caspase-3/7 Assay (Apoptosis Induction) D->G Parallel Plate H 5d. Detailed Analysis: Annexin V/PI Flow Cytometry (Apoptosis vs. Necrosis) D->H Parallel Plate I 6. Data Analysis (% Viability, IC50 Calculation) E->I F->I G->I H->I J 7. Integrated Profile (Mechanism of Cytotoxicity) I->J

Caption: High-level workflow for cytotoxicity assessment of this compound.

Materials and Reagents

  • Compound: this compound

  • Cell Lines:

    • Human cancer cell line (e.g., HeLa - cervical cancer, HepG2 - hepatocellular carcinoma)

    • Non-cancerous control cell line (e.g., L929 - mouse fibroblasts)[11]

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

    • Commercial LDH Cytotoxicity Assay Kit (e.g., CytoTox 96® from Promega, or equivalent)[5]

    • Commercial Caspase-Glo® 3/7 Assay Kit (Promega, or equivalent)[8]

    • Commercial Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from Abcam, Thermo Fisher Scientific)

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • 96-well and 6-well flat-bottom cell culture plates (clear for MTT/LDH, white-walled for Caspase)

    • Microplate reader with absorbance (490 nm, 570 nm, 630 nm) and luminescence capabilities

    • Flow cytometer

    • Multichannel pipette

    • Orbital shaker

Preliminary Steps & Experimental Design

Compound Solubilization

The adamantyl and nitrophenol moieties suggest that the compound is likely hydrophobic.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Causality: DMSO is a standard solvent for non-polar compounds in cell-based assays. However, DMSO itself can be toxic at concentrations >0.5-1%. Therefore, all dilutions must be calculated to ensure the final DMSO concentration in the culture wells remains constant and non-toxic (typically ≤0.5%). A "vehicle control" (cells treated with the same final concentration of DMSO without the compound) is mandatory for all experiments.

Cell Line Selection and Culture
  • Culture selected cell lines according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase before seeding.[12]

  • Causality: Using both a cancer and a non-cancerous cell line allows for the assessment of selective cytotoxicity. A compound that is highly toxic to cancer cells but less so to normal cells has greater therapeutic potential.

Determining Optimal Seeding Density
  • Perform a preliminary experiment to determine the optimal number of cells to seed per well. This ensures that cells are in an exponential growth phase during the experiment and do not become over-confluent.[13]

  • Seed a 96-well plate with a range of cell densities (e.g., 2,500 to 40,000 cells/well) and measure viability after 24, 48, and 72 hours.

  • Select a seeding density that results in 70-80% confluency at the end of the planned experiment duration (e.g., 48 hours).

Dose-Response and Time-Course Design
  • Dose-Response: Initially, screen the compound over a broad, logarithmic range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) to identify the active range.

  • Time-Course: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cellular response.[14]

ParameterRecommended Range for Initial ScreeningRationale
Concentration 0.1 µM - 100 µM (Logarithmic Scale)To identify the effective concentration range and calculate an IC50 value.
Incubation Time 24 h, 48 h, 72 hTo determine if the cytotoxic effect is acute or requires prolonged exposure.
Final DMSO % ≤0.5%To avoid solvent-induced toxicity and ensure valid results.

Detailed Experimental Protocols

Protocol 1: Primary Screening - MTT Assay
  • Cell Seeding: Seed cells in a 96-well clear plate at the pre-determined optimal density in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO only) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired time periods (24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[15] Incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of MTT Solubilization Solution to each well.[4]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[4] Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate percent viability relative to the vehicle control:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Protocol 2: Confirmation - LDH Release Assay
  • Plate Setup: Prepare and treat a 96-well plate exactly as described for the MTT assay (Steps 1-3).

  • Controls: In addition to vehicle controls, prepare two essential controls on the same plate:

    • Maximum LDH Release: Lyse a set of untreated cells by adding the lysis solution provided in the kit 45 minutes before the assay endpoint.[14]

    • Culture Medium Background: Measure LDH activity in the culture medium alone.

  • Sample Collection: At the end of the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.[6] Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Add 50 µL of Stop Solution. Measure absorbance at 490 nm within 1 hour.

  • Data Analysis: Calculate percent cytotoxicity:

    • % Cytotoxicity = [(Abs_Treated - Abs_Background) / (Abs_Max_Release - Abs_Background)] * 100

Protocol 3: Apoptosis Induction - Caspase-Glo® 3/7 Assay
  • Plate Setup: Seed cells in a 96-well white-walled plate and treat as described for the MTT assay (Steps 1-3). White plates are required to maximize the luminescent signal.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[9] Allow it to equilibrate to room temperature.

  • Assay Execution: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[16]

  • Incubation: Mix on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Data is typically expressed as fold change in luminescence relative to the vehicle control after subtracting the background (medium + reagent) reading.

Protocol 4: Apoptosis vs. Necrosis - Annexin V/PI Staining
  • Cell Seeding: Seed cells in a 6-well plate and treat with selected concentrations of this compound (e.g., concentrations around the IC50 value determined by MTT). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant containing floating cells.

  • Staining:

    • Centrifuge the cell suspension and wash once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubate for 15-20 minutes at room temperature in the dark.[17]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Q3 (Annexin V-/PI-): Live cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells

Data Interpretation

The power of this protocol lies in integrating the results from all assays.

G cluster_input Experimental Observations cluster_output Inferred Mechanism MTT MTT Signal (Metabolic Activity) Apoptosis Apoptosis MTT->Apoptosis Decrease Necrosis Necrosis MTT->Necrosis Decrease Cytostatic Cytostatic Effect MTT->Cytostatic Decrease LDH LDH Release (Membrane Damage) LDH->Apoptosis Increase (Late) LDH->Necrosis Strong Increase (Early) LDH->Cytostatic No Increase Casp Caspase-3/7 Activity Casp->Apoptosis Strong Increase Casp->Necrosis No/Low Increase Casp->Cytostatic No Increase AV Annexin V Positive (PS Exposure) AV->Apoptosis Strong Increase AV->Necrosis Increase (PI+) AV->Cytostatic No Increase

Caption: Interpreting multi-assay data to determine the mechanism of cell death.

ScenarioMTT ResultLDH ResultCaspase-3/7 ResultAnnexin V/PI ResultProbable Mechanism
1 ↓↓ Viability↑ LDH Release↑↑ Activity↑↑ Annexin V+/PI- & +/+Apoptosis: Compound induces programmed cell death. Reduced metabolism is followed by caspase activation and eventual membrane rupture.
2 ↓↓ Viability↑↑ LDH Release↔ No Change↑ Annexin V+/PI+Necrosis: Compound causes direct damage to the cell membrane, leading to rapid lysis without activating apoptotic pathways.
3 ↓ Viability↔ No Change↔ No Change↔ No ChangeCytostatic Effect: Compound inhibits cell proliferation without directly killing the cells. Metabolic activity per cell may decrease, or cell numbers simply fail to increase.

References

  • ResearchGate. 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. Available from: [Link]

  • ResearchGate. Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity. Available from: [Link]

  • Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. Available from: [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available from: [Link]

  • PubMed. Adamantyl pyran-4-one Derivatives and Their in Vitro Antiproliferative Activity. Available from: [Link]

  • National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • National Institutes of Health (NIH). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • Wikipedia. Phenol. Available from: [Link]

  • Protocols.io. LDH cytotoxicity assay. Available from: [Link]

  • National Institutes of Health (NIH). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • Protocols.io. MTT (Assay protocol). Available from: [Link]

  • ResearchGate. Synthesis and Cytotoxicity of 4-(2-Adamantyl)phenylalkylamines. Available from: [Link]

  • Protocols.io. Caspase 3/7 Activity. Available from: [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]

  • National Cancer Institute. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Available from: [Link]

  • National Institutes of Health (NIH). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

  • University of Chicago. The Annexin V Apoptosis Assay. Available from: [Link]

  • National Institutes of Health (NIH). 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. Available from: [Link]

Sources

Application Notes and Protocols for 4-(1-Adamantyl)-2-nitrophenol in Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(1-Adamantyl)-2-nitrophenol for target-based drug discovery. This document outlines the scientific rationale for investigating this compound, strategies for identifying its biological targets, and detailed protocols for its characterization.

Introduction: The Rationale for Investigating this compound

The quest for novel therapeutics often begins with small molecules that possess unique structural features conducive to favorable pharmacological properties. This compound is one such compound, integrating two key chemical moieties: a nitrophenol core and a bulky, lipophilic adamantyl group.

The adamantyl group is a well-established pharmacophore in medicinal chemistry.[1] Its rigid, three-dimensional cage-like structure offers several advantages in drug design:

  • Enhanced Lipophilicity : The adamantyl moiety significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2]

  • Metabolic Stability : The steric bulk of the adamantyl group can shield adjacent functional groups from metabolic enzymes, thereby increasing the compound's plasma half-life.[3]

  • Improved Target Binding : The defined shape and hydrophobicity of the adamantane cage can promote strong van der Waals interactions within the binding pockets of target proteins, potentially leading to higher affinity and selectivity.[2][3]

The nitrophenol scaffold provides a chemically reactive handle for further modification and can participate in hydrogen bonding and other interactions with a biological target. While nitrophenols can have toxicological considerations, they are also present in some bioactive compounds.[4][5]

Given these features, this compound is a compelling candidate for screening and target identification efforts. This guide will detail a systematic approach to elucidating its mechanism of action and potential therapeutic applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its parent compound, 4-(1-Adamantyl)phenol, is presented below.

Property4-(1-Adamantyl)phenolThis compound (Predicted)Reference
Molecular Formula C₁₆H₂₀OC₁₆H₁₉NO₃[6]
Molecular Weight 228.33 g/mol 273.33 g/mol [6]
Appearance White to Pale Brown SolidYellowish Solid (Typical for nitrophenols)[6]
Melting Point 181-183 °CLikely lower due to the nitro group[6]
Solubility Slightly soluble in Chloroform, DMSO; Very slightly soluble in MethanolSimilar solubility profile expected[6]
pKa 10.02 ± 0.15Expected to be lower (more acidic) due to the electron-withdrawing nitro group[6]

A Strategic Workflow for Target Identification

For a novel compound like this compound, the primary challenge is to identify its specific biological target(s). A multi-pronged approach, combining direct biochemical methods with cell-based assays, is recommended.[7]

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Characterization A This compound B Synthesize Affinity Probe (e.g., Biotinylated Derivative) A->B C Affinity Purification/ Pull-down Assay B->C Incubate with cell lysate D Mass Spectrometry (Protein Identification) C->D Elute & Digest bound proteins E Candidate Target List D->E F Recombinant Protein Expression of Candidate Targets E->F G Biochemical/Biophysical Assays (e.g., Enzyme Inhibition, SPR, ITC) F->G H Determine Potency (IC50/Kd) and Mechanism of Action G->H I Cell-Based Functional Assays H->I J Lead Optimization I->J G A Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) B Add Enzyme and Inhibitor to Microplate Wells A->B C Pre-incubate B->C D Initiate Reaction (Add Substrate) C->D E Incubate at 37°C D->E F Measure Signal (Fluorescence/Absorbance) E->F G Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Caption: A streamlined workflow for a typical enzyme inhibition assay.

Protocol 3: 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition Assay

Rationale: 17β-HSDs are involved in the metabolism of steroid hormones and are targets for diseases like breast and prostate cancer. [8]Several types exist, and inhibitors often possess a phenolic core. [9]This protocol describes a general method for measuring the activity of reductive 17β-HSD isoforms (e.g., type 1) by monitoring the consumption of the NADPH cofactor. [10] Materials:

  • Recombinant human 17β-HSD1

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Estrone (substrate)

  • NADPH (cofactor)

  • This compound

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader capable of measuring absorbance at 340 nm

Step-by-Step Methodology:

  • Compound and Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create serial dilutions of the compound in the assay buffer.

    • Prepare stock solutions of estrone in ethanol and NADPH in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, set up the following reaction mixture (final volume of 200 µL):

      • Assay Buffer

      • NADPH (final concentration of ~100-200 µM)

      • Estrone (final concentration at or near its Km value)

      • Test compound at various concentrations.

    • For the positive control (100% activity), add buffer instead of the compound.

    • For the negative control (no enzyme), omit the enzyme.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the recombinant 17β-HSD1 enzyme.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (kinetic read). This corresponds to the oxidation of NADPH to NAD⁺.

    • Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each compound concentration based on the reaction velocities.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Data Interpretation and Future Directions

The successful identification of a high-affinity target for this compound is a critical first step. Subsequent efforts should focus on:

  • Selectivity Profiling: Screening the compound against a panel of related enzymes or receptors to determine its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand which structural features are critical for activity and to optimize potency and other drug-like properties.

  • Cell-Based Assays: Validating the biochemical findings in a cellular context to confirm that the compound can engage its target in a more complex biological environment and elicit a functional response. [8]* Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling: Evaluating the compound's properties to assess its potential for in vivo efficacy and safety. [2][11] These application notes provide a strategic framework for the systematic investigation of this compound. By employing these target identification and characterization protocols, researchers can effectively elucidate its biological function and pave the way for its potential development as a novel therapeutic agent.

References

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Car, Z., et al. (2019). Adamantyl pyran-4-one Derivatives and Their in Vitro Antiproliferative Activity. Medicinal Chemistry Research, 28(6), 849-858. [Link]

  • Fytas, G., et al. (2017). 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. Medicinal Chemistry, 13(5), 485-493. [Link]

  • Li, W., et al. (2018). Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. International Journal of Molecular Sciences, 19(11), 3352. [Link]

  • Ferreira, D. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 74. [Link]

  • Day, J. M., et al. (2008). Design and validation of specific inhibitors of 17β-hydroxysteroid dehydrogenases for therapeutic application in breast and prostate cancer, and in endometriosis. Journal of Endocrinology, 198(3), 439-453. [Link]

  • Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. Medicinal Research Reviews, 31(5), 737-775. [Link]

  • ResearchGate. (n.d.). Experimental protocols and soluble epoxide hydrolase enzyme (sEH) inhibitors. Retrieved from [Link]

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]

  • Natural Organic Process (NOP). (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]

  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]

  • PLoS ONE. (2011). Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation. Retrieved from [Link]

  • Bio-Techne. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Adamantyl)phenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • ResearchGate. (2015). 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2025). Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • ResearchGate. (n.d.). Targeted Small Molecule Drug Discovery. Retrieved from [Link]

  • Dove Medical Press. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Retrieved from [Link]

  • ACS Publications. (1963). The Adamantyl Group in Medicinal Agents. I. Hypoglycemic N-Arylsulfonyl-N'-adamantylureas. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Nitrophenols - RELEVANCE TO PUBLIC HEALTH. Retrieved from [Link]

  • PubMed. (1963). THE ADAMANTYL GROUP IN MEDICINAL AGENTS. I. HYPOGLYCEMIC N-ARYLSULFONYL-N' -ADAMANTYLUREAS. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the reaction of OH with 4-nitrophenol in the aqueous solution. Retrieved from [Link]

Sources

Application Notes and Protocols for the Inhibition of Oral Bacteria Using Adamantylphenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antimicrobials in Oral Health

The oral cavity harbors a complex and dynamic microbial ecosystem. While many of these microorganisms are commensal or even beneficial, a select few, under specific environmental conditions, can proliferate and contribute to the etiology of prevalent oral diseases such as dental caries and periodontal disease. Streptococcus mutans, for instance, is a primary causative agent of dental caries due to its ability to produce acids and form robust biofilms on tooth surfaces[1][2]. Similarly, anaerobic Gram-negative bacteria like Porphyromonas gingivalis are strongly implicated in the progression of periodontitis.

Current therapeutic strategies often rely on broad-spectrum antimicrobials, which can have undesirable side effects and contribute to the growing problem of antibiotic resistance[3]. This has spurred the search for novel therapeutic agents with targeted activity against oral pathogens. In this context, adamantylphenols emerge as a promising class of compounds. This guide provides a comprehensive overview of the scientific rationale, potential mechanisms of action, and detailed experimental protocols for evaluating the efficacy of adamantylphenols in inhibiting oral bacteria.

Scientific Rationale: The Synergy of a Lipophilic Cage and a Reactive Phenol

The therapeutic potential of adamantylphenols stems from the unique combination of two key structural motifs: the adamantyl cage and the phenolic ring.

  • The Adamantyl Moiety: A Lipophilic Anchor: The adamantane cage is a bulky, highly lipophilic, and rigid hydrocarbon structure. In medicinal chemistry, the incorporation of an adamantyl group is a well-established strategy to enhance the lipophilicity of a drug candidate[4]. This increased lipophilicity is hypothesized to facilitate the partitioning of the molecule into the lipid-rich bacterial cell membrane, effectively increasing its local concentration at the site of action[5].

  • The Phenolic Group: The Active Warhead: Phenolic compounds have a long history of use as antiseptics and disinfectants. Their antimicrobial activity is primarily attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. The hydroxyl group of the phenol is crucial for this activity.

The covalent linkage of these two moieties in adamantylphenols is expected to result in a synergistic antimicrobial effect. The adamantyl group acts as a "lipophilic bullet," driving the molecule into the bacterial membrane, where the phenolic "warhead" can then exert its disruptive effects.

Proposed Mechanism of Action

The primary mechanism of action of adamantylphenols against oral bacteria is likely the disruption of the bacterial cell membrane. This can be conceptualized as a multi-step process:

  • Adsorption and Partitioning: The adamantylphenol molecule, driven by hydrophobic interactions, adsorbs to the surface of the bacterial cell membrane and partitions into the lipid bilayer.

  • Membrane Destabilization: The bulky adamantyl group physically disrupts the ordered packing of the phospholipid acyl chains, increasing membrane fluidity and creating defects.

  • Increased Permeability: The polar phenolic hydroxyl group can interact with the polar head groups of the phospholipids, further destabilizing the membrane and leading to the formation of transient pores.

  • Leakage and Cell Death: The loss of membrane integrity results in the leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, cell lysis and death.

G cluster_membrane Bacterial Cell Membrane PL1 Phospholipid PL2 Phospholipid Disruption 2. Membrane Disruption PL3 Phospholipid PL4 Phospholipid AP Adamantylphenol Adsorption 1. Adsorption & Partitioning Adsorption->PL2 Hydrophobic interaction Leakage 3. Leakage of Cellular Contents Disruption->Leakage Pore formation Death 4. Cell Death Leakage->Death

Caption: Proposed mechanism of adamantylphenol-mediated bacterial cell membrane disruption.

Synthesis of Adamantylphenols: A Practical Approach

A common and effective method for the synthesis of adamantylphenols is the Friedel-Crafts alkylation of a phenol with an adamantylating agent. A particularly clean and efficient protocol utilizes an ion-exchange resin as a recyclable catalyst[6].

Protocol: Synthesis of 2-(1-Adamantyl)-4-substituted-phenol

This protocol is adapted from a method for the synthesis of a key intermediate of adapalene and can be generalized for various substituted phenols[6].

Materials:

  • Substituted phenol (e.g., 4-bromophenol)

  • 1-Adamantanol

  • Ion-exchange sulfonic acid resin (e.g., Amberlyst-15)

  • Glacial acetic acid

  • Acetic anhydride

  • Hexane

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted phenol (1.0 eq), 1-adamantanol (1.2 eq), and the ion-exchange sulfonic acid resin (0.2 g per mmol of phenol) in glacial acetic acid (2-3 mL per mmol of phenol).

  • Alkylation: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Catalyst Recovery:

    • Cool the reaction mixture to room temperature.

    • Add a slight excess of acetic anhydride to convert the water byproduct to acetic acid.

    • Filter the reaction mixture to recover the ion-exchange resin. The resin can be washed with acetic acid and reused.

  • Product Isolation:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.

    • To the resulting residue, add hexane to precipitate the product.

    • Collect the solid product by filtration, wash with cold hexane, and dry under vacuum.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale: This method is advantageous as it uses a recyclable solid acid catalyst, minimizing waste. The conversion of the water byproduct to acetic acid further enhances the "green" credentials of this synthesis[6].

In Vitro Evaluation of Adamantylphenols: Key Assays and Protocols

A systematic in vitro evaluation is crucial to determine the antimicrobial efficacy and safety profile of newly synthesized adamantylphenols. The following protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), biofilm inhibition, and cytotoxicity are fundamental to this assessment.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Materials:

  • Adamantylphenol stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains (e.g., Streptococcus mutans ATCC 25175, Porphyromonas gingivalis ATCC 33277)

  • Appropriate growth medium (e.g., Brain Heart Infusion (BHI) broth for S. mutans, supplemented Schaedler's broth for P. gingivalis)

  • Sterile 96-well microtiter plates

  • Incubator (aerobic for S. mutans, anaerobic for P. gingivalis)

  • Plate reader (optional)

Protocol: Broth Microdilution MIC Assay

  • Preparation:

    • In a 96-well plate, add 50 µL of sterile growth medium to wells 2 through 12.

    • Add 100 µL of the adamantylphenol stock solution (appropriately diluted in media to the desired starting concentration) to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 50 µL of the bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours under the appropriate atmospheric conditions.

  • Reading the MIC: The MIC is the lowest concentration of the adamantylphenol at which no visible turbidity is observed.

Protocol: MBC Determination

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth and spot-plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

G start Prepare Serial Dilutions of Adamantylphenol inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Determine MIC (No visible growth) incubate->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_agar Incubate Agar Plates 24-48h subculture->incubate_agar read_mbc Determine MBC (≥99.9% killing) incubate_agar->read_mbc

Caption: Workflow for MIC and MBC determination.

Hypothetical Data Table:

CompoundS. mutans MIC (µg/mL)S. sobrinus MIC (µg/mL)P. gingivalis MIC (µg/mL)
2-(1-Adamantyl)phenol8164
4-(1-Adamantyl)phenol16328
2-(1-Adamantyl)-4-chlorophenol482
Chlorhexidine (Control)221

Note: The above data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Biofilm Inhibition Assay

This assay assesses the ability of adamantylphenols to prevent the formation of bacterial biofilms.

Materials:

  • Adamantylphenol stock solution

  • Streptococcus mutans culture

  • BHI broth supplemented with 1% sucrose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Plate reader

Protocol:

  • Preparation: Prepare serial dilutions of the adamantylphenol in a 96-well plate as described in the MIC protocol.

  • Inoculation: Add 100 µL of a diluted S. mutans culture (to a final concentration of 1 x 10^6 CFU/mL) to each well containing the compound and the growth control wells.

  • Incubation: Incubate the plate at 37°C for 24 hours in a CO2-enriched atmosphere.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

  • Staining: Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 570 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the control wells.

Cytotoxicity Assay (MTT Assay)

This assay evaluates the potential toxicity of adamantylphenols to mammalian cells, which is crucial for assessing their therapeutic potential. Human gingival fibroblasts are a relevant cell line for this purpose.

Materials:

  • Adamantylphenol stock solution

  • Human gingival fibroblast (HGF) cell line

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Protocol:

  • Cell Seeding: Seed HGF cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the adamantylphenol. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 540 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control.

Hypothetical Cytotoxicity Data Table:

CompoundIC50 on HGF cells (µM)
2-(1-Adamantyl)phenol> 100
4-(1-Adamantyl)phenol> 100
2-(1-Adamantyl)-4-chlorophenol75
Doxorubicin (Positive Control)1.2

Note: The above data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Directions

Adamantylphenols represent a promising, yet underexplored, class of compounds for combating oral bacterial pathogens. The combination of the membrane-targeting adamantyl moiety with the disruptive phenolic group provides a strong rationale for their potential efficacy. The protocols detailed in this guide offer a robust framework for the synthesis and in vitro evaluation of these compounds.

Future research should focus on synthesizing a library of adamantylphenol derivatives with varying substitution patterns on the phenolic ring to establish clear structure-activity relationships. Furthermore, mechanistic studies beyond membrane disruption, such as the inhibition of key bacterial enzymes, could reveal additional therapeutic targets. Finally, promising lead compounds will require further evaluation in more complex biofilm models and ultimately in in vivo studies to validate their potential as novel agents for the prevention and treatment of oral diseases.

References

  • Humeniuk, N., Zelena, L., Vrynchanu, N., Ishchenko, L., Bukhtiarova, T., Korotkij, Y., & Elena. (2023). Effect of adamantane derivative on expression of biofilm-associated genes in methicillin-resistant Staphylococcus aureus. Medicine in Drug Discovery, 100155.
  • Kim, Y. J. (2001). The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. Eastern Illinois University.
  • Frontiers. (2025). Antibiofilm potential of plant extracts: inhibiting oral microorganisms and Streptococcus mutans. Frontiers.
  • Hammond, K., & Hooge, B. W. (n.d.). CHAPTER X Membrane disrupting peptides: mechanistic elucidation of antimicrobial activity. UCL Discovery.
  • Jain, R., & Vaitilingam, B. (2007).
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • MDPI. (2024). Antibacterial Activity of Plant Polyphenols Belonging to the Tannins against Streptococcus mutans—Potential against Dental Caries. MDPI.
  • MDPI. (2021). Catechol-Based Antimicrobial Polymers. Digital Commons @ Michigan Tech.
  • MDPI. (2022). Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts. MDPI.
  • MDPI. (2017). Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora. PMC.
  • MDPI. (2024). Medicinal Plants Against Dental Caries: Research and Application of Their Antibacterial Properties. MDPI.
  • MDPI. (2023). Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. MDPI.
  • ResearchGate. (2012). Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene.
  • ResearchGate. (2022). Evaluation of 5-aminolevulinic acids induced photodynamic inactivation on Streptococcus mutans and Streptococcus sobrinus; by using two light emitting diode wavelengths (In vitro study).
  • PubMed. (2004). Synthesis and antibacterial activity of adamantyl substituted pyrimidines. PubMed.
  • PubMed. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Arab American University Digital Repository.
  • PubMed. (2017). New Adamantyl Chalcones: Synthesis, Antimicrobial and Anticancer Activities. PubMed.
  • PubMed. (2020). In Vitro Studies of Xylitol and Erythritol Inhibition of Streptococcus Mutans and Streptococcus Sobrinus Growth and Biofilm Production. PubMed.
  • PubMed Central. (2017). Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora. PMC.
  • PubMed Central. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. PMC.
  • PubMed Central. (2018). Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. PMC.
  • PubMed Central. (2016). Antimicrobial Peptides Targeting Gram-Positive Bacteria. PMC.
  • PubMed Central. (2022).
  • PubMed Central. (2014).
  • RSC Publishing. (n.d.). Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140. RSC Publishing.
  • Wikipedia. (n.d.). Phenol. Wikipedia.

Sources

high-throughput screening of 4-(1-Adamantyl)-2-nitrophenol analogs

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Screening of 4-(1-Adamantyl)-2-nitrophenol Analogs for the Discovery of Novel Protein-Protein Interaction Inhibitors

Abstract

The disruption of protein-protein interactions (PPIs) has emerged as a promising therapeutic strategy for numerous diseases, particularly in oncology. The this compound scaffold represents a compelling starting point for the development of novel PPI inhibitors. The bulky, lipophilic adamantane cage is adept at disrupting hydrophobic interactions at protein interfaces, while the nitrophenol group provides a handle for chemical modification to optimize potency and pharmacokinetic properties.[1][2] This guide provides a comprehensive, field-proven framework for the high-throughput screening (HTS) of analog libraries based on this scaffold. We present a detailed protocol using a Fluorescence Polarization (FP) assay, a robust and scalable method for identifying inhibitors of a model PPI target. The principles and methodologies described herein are broadly applicable to other targets and assay formats.

Introduction: The Rationale for Screening Adamantyl-Nitrophenol Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of chemical compounds to identify starting points for therapeutic development.[3][4] The choice of which chemical scaffolds to screen is a critical determinant of success. The this compound core is of particular interest for several reasons:

  • The Adamantane Moiety: This rigid, three-dimensional hydrocarbon cage is highly lipophilic and has a unique globular shape.[1][5] In medicinal chemistry, it is often used to improve the pharmacokinetic properties of a drug.[1][6] Crucially, its bulkiness makes it an excellent "hydrophobic bullet" for insertion into deep, greasy pockets on protein surfaces, which are frequently found at the core of PPI interfaces.[2][7]

  • The Nitrophenol Group: While the 2-nitrophenol moiety itself can be associated with toxicity, it serves as a versatile chemical scaffold.[8] The nitro and hydroxyl groups can be modified to explore structure-activity relationships (SAR), improve binding affinity, and mitigate potential toxicological liabilities. For instance, the phenol can act as a hydrogen bond donor or acceptor, while the nitro group can be reduced to an amine, providing a vector for further chemical elaboration.

  • Proven Biological Activity: Adamantane-containing compounds have demonstrated significant biological activity, including anticancer and antiproliferative effects.[9][10][11] This provides a strong rationale for exploring new analogs as potential therapeutics.

This guide will use the inhibition of a critical oncology-related PPI as a case study to illustrate the development and execution of a robust HTS campaign for this compound class.

Assay Selection and Design: A Self-Validating System

The success of any HTS campaign hinges on the quality of the assay.[12] The chosen assay must be robust, reproducible, and scalable to a high-throughput format (e.g., 384- or 1536-well plates).[13] For screening PPI inhibitors, several technologies are suitable, including FRET, BRET, and protein complementation assays.[14]

Here, we detail the development of a Fluorescence Polarization (FP) assay . FP is a homogenous, solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15]

Principle of the FP Assay for PPI Inhibition:

  • A small, fluorescently labeled peptide (the "tracer") derived from one of the interacting proteins is created. In solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized (Low FP signal).

  • When a larger, unlabeled partner protein is added, it binds to the fluorescent tracer. The resulting complex is much larger and tumbles more slowly.[15]

  • This slower tumbling results in the emitted light remaining highly polarized (High FP signal).

  • A small molecule inhibitor that binds to the partner protein and disrupts its interaction with the tracer will prevent the formation of the large complex. The tracer remains unbound and tumbles rapidly, leading to a decrease in the FP signal.

This system is inherently self-validating; a decrease in signal directly correlates with the intended biological activity (disruption of the PPI).

Experimental Workflow and Protocols

The overall workflow for an HTS campaign is a multi-stage process designed to efficiently identify and validate true hits while eliminating false positives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage AssayDev Assay Development (Reagent Optimization) AssayVal Assay Validation (Z'-Factor, S/B) AssayDev->AssayVal Establish Robustness PrimaryHTS Primary HTS (Single Concentration) AssayVal->PrimaryHTS Proceed to HTS DataAnalysis Primary Data Analysis (Hit Identification) PrimaryHTS->DataAnalysis HitConfirm Hit Confirmation (Fresh Compound Powder) DataAnalysis->HitConfirm Advance Hits DoseResponse Dose-Response Curve (IC50 Determination) HitConfirm->DoseResponse CounterScreen Counter/Orthogonal Screens (Eliminate False Positives) DoseResponse->CounterScreen Validate Hits SAR Structure-Activity Relationship (SAR) Studies CounterScreen->SAR Validated Hits for SAR

Caption: High-Throughput Screening (HTS) Campaign Workflow.

Protocol 1: FP Assay Development and Validation

Objective: To establish a robust, HTS-compatible FP assay and validate its performance using statistical metrics.

Materials:

  • Recombinant target protein (e.g., MDM2)

  • Fluorescently labeled peptide tracer (e.g., FITC-labeled p53-derived peptide)

  • Assay Buffer: PBS, 0.01% Triton X-100, 1 mM DTT, pH 7.4

  • Known inhibitor (Positive Control)

  • DMSO (Vehicle Control)

  • 384-well, low-volume, black microplates

Procedure:

  • Protein Titration (Binding Curve): a. Prepare a serial dilution of the target protein in Assay Buffer. b. In a 384-well plate, add a fixed, low concentration of the fluorescent tracer (e.g., 5 nM) to all wells. c. Add the serially diluted target protein to the wells. d. Incubate at room temperature for 60 minutes, protected from light. e. Read the plate on an FP-capable plate reader (Excitation/Emission appropriate for the fluorophore, e.g., 485/520 nm for FITC). f. Plot the FP signal (in millipolarization, mP) against the protein concentration and fit to a sigmoidal curve to determine the EC50 (the protein concentration that gives 50% of the maximal binding signal). Causality: This step is crucial to determine the optimal protein concentration for the assay. Using a concentration at or near the EC50 (e.g., EC80) ensures the assay is sensitive to competitive inhibitors.[16]

  • Assay Validation (Z'-Factor Calculation): a. Based on the titration, select a protein concentration that gives a robust signal (e.g., EC80). b. Prepare two sets of wells in a 384-well plate (n=16 for each). c. High Signal Wells (Maximal Binding): Add tracer, target protein, and DMSO (vehicle). This represents 0% inhibition. d. Low Signal Wells (Minimal Binding): Add tracer, a saturating concentration of a known inhibitor (positive control), target protein, and DMSO. This represents 100% inhibition. e. Incubate and read the plate as before. f. Calculate the Z'-factor using the following formula: Z' = 1 - ( (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ) Where SD is the standard deviation and Mean is the average signal of the high and low controls. Trustworthiness: The Z'-factor is a statistical measure of assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[12] This calculation validates that the assay window is large enough and the data variation is low enough to reliably distinguish hits from noise.[16]

Data Summary Table 1: Assay Validation Parameters

ParameterValueAcceptance CriteriaStatus
Tracer Concentration5 nM--
Protein EC5050 nM--
Protein Conc. Used80 nM (EC80)--
Signal Window (High-Low)125 mP> 50 mPPass
Z'-Factor0.78> 0.5Pass
Protocol 2: Primary HTS of Adamantyl-Nitrophenol Analogs

Objective: To screen the compound library at a single concentration to identify primary "hits".

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each library compound (typically 10 mM in DMSO) into the assay plates. This results in a final screening concentration of 10 µM in a 5 µL final assay volume.

  • Reagent Addition: a. Add the target protein (at the pre-determined EC80 concentration) in Assay Buffer to all wells containing compounds. b. Incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows the compounds to bind to the target protein before the tracer is introduced. c. Add the fluorescent tracer (at its fixed concentration) in Assay Buffer to all wells.

  • Incubation and Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on the FP reader.

  • Data Analysis: a. Normalize the data. The raw FP signal from each compound well is converted to a percentage inhibition value using the plate's own controls: % Inhibition = 100 * ( (Signal_high - Signal_compound) / (Signal_high - Signal_low) ) b. A "hit" is defined as any compound that exhibits an inhibition value exceeding a certain threshold, typically 3 standard deviations from the mean of the neutral (DMSO) controls or a fixed cutoff (e.g., >50% inhibition).

Protocol 3: Hit Confirmation and Dose-Response

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Procedure:

  • Cherry-Picking and Re-testing: Re-test the primary hits from the original screening plates to confirm activity.

  • Fresh Powder Confirmation: Obtain fresh, dry powder of the confirmed hits. Create new DMSO stock solutions and re-test in the primary assay. Trustworthiness: This step is critical to rule out false positives resulting from compound degradation or concentration errors in the original library plates.

  • Dose-Response Curves: a. For confirmed active compounds, create a 10-point, 3-fold serial dilution series in DMSO. b. Test these dilutions in the FP assay as described above. c. Plot the % Inhibition against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound elicits 50% of its maximal effect).

Data Summary Table 2: Example Hit Confirmation Data

Compound IDPrimary Screen (% Inh.)Confirmed (% Inh.)IC50 (µM)
ANP-00165.268.15.3
ANP-00258.961.512.8
ANP-00372.1-5.2 (Inactive)> 50
ANP-00491.589.90.9

Counter-Screening and Orthogonal Assays

A common pitfall in HTS is the identification of false positives—compounds that appear active but interfere with the assay technology rather than the biological target.[17] It is essential to perform counter-screens to eliminate these artifacts.

Common Sources of FP Assay Interference:

  • Autofluorescence: Compounds that fluoresce at the same wavelength as the tracer can artificially increase or decrease the measured polarization.

  • Light Scattering: Compound precipitation or aggregation can scatter light, interfering with the reading.

  • Quenching: Some compounds can absorb the energy of the fluorophore, reducing the signal.

Protocol 4: Generic Counter-Screen for FP Interference

Objective: To identify and eliminate compounds that interfere with the FP assay format.

Procedure:

  • Autofluorescence Check: Add hit compounds to wells containing only Assay Buffer (no protein, no tracer) and read on the plate reader. A significant signal indicates autofluorescence.

  • Quenching Check: Add hit compounds to wells containing only the fluorescent tracer in Assay Buffer. A significant decrease in total fluorescence intensity (not polarization) indicates quenching.

  • Orthogonal Assay: Re-test the most promising hits in a different assay format that relies on a distinct detection principle (e.g., a time-resolved FRET or an ELISA-based assay). Trustworthiness: If a compound is active in two mechanistically different assays, it provides strong evidence that it is a genuine inhibitor of the biological target and not an assay artifact.[17]

Counter_Screening Hit Confirmed Hit (IC50 < 10 µM) AutoF Autofluorescence Screen Hit->AutoF Quench Quenching Screen Hit->Quench Ortho Orthogonal Assay Hit->Ortho FalsePos False Positive (Assay Artifact) AutoF->FalsePos Fails ValidHit Validated Hit AutoF->ValidHit Passes All Quench->FalsePos Fails Quench->ValidHit Passes All Ortho->FalsePos Fails Ortho->ValidHit Passes All

Caption: Hit Triage and Counter-Screening Logic.

Conclusion and Future Directions

This guide outlines a comprehensive and robust strategy for the high-throughput screening of this compound analogs. By employing a validated Fluorescence Polarization assay, researchers can efficiently identify potent inhibitors of protein-protein interactions. The multi-step workflow, incorporating rigorous validation, primary screening, hit confirmation, and counter-screening, ensures the identification of high-quality, validated hits. These compounds can then serve as the starting point for intensive medicinal chemistry efforts to optimize their properties, ultimately leading to the development of novel therapeutics.

References

  • Introduction - High-Throughput Screening Center. (2007). Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center.[Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol.[Link]

  • Toxicological Profile for Nitrophenols. (1992). Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf.[Link]

  • High-throughput screening - Wikipedia. (n.d.). Wikipedia.[Link]

  • High-Throughput Screening Assays. (n.d.). Assay Genie.[Link]

  • Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. (2016). Oncotarget.[Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. (2014). Expert Opinion on Drug Discovery.[Link]

  • Detection of 4-Nitrophenol, a Model Toxic Compound, Using Multi-Stage Microbial Fuel Cells. (2020). Frontiers in Energy Research.[Link]

  • Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. (2020). International Journal of Molecular Sciences.[Link]

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. (n.d.). BPS Bioscience.[Link]

  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (2016). Drug Discovery Today: Technologies.[Link]

  • Adamantane-containing drug delivery systems. (2023). Pharmacia.[Link]

  • High-Throughput Screening Data Analysis | Basicmedical Key. (n.d.). Basicmedical Key.[Link]

  • Detection of 4-Nitrophenol, a Model Toxic Compound, Using Multi-Stage Microbial Fuel Cells. (2020). ResearchGate.[Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). Assay Guidance Manual - NCBI.[Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia.[Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. (2015). Current Medicinal Chemistry.[Link]

  • Revolutionary Hit Finding Approach: Affinity-Based Screening Using High Throughput Spectral Shift. (2025). Genedata.[Link]

  • Validation of a high throughput sequencing test within an ISO17025 accredited plant health laboratory. (n.d.). SlidePlayer.[Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (2020). Cell Reports.[Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI.[Link]

  • Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. (2021). SciSpace.[Link]

  • Interlaboratory Validation of High-Throughput Sequencing for the Detection of Viruses and Viroids in Apple, Grapevine, and Stone Fruits. (2025). APS Journals.[Link]

  • 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. (2018). ResearchGate.[Link]

  • What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences.[Link]

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (2025). ACS Chemical Biology.[Link]

  • High-Throughput Toxicity Screening. (n.d.). Creative Bioarray.[Link]

  • High-Throughput, Fluorescence-Based Screening for Soluble Protein Expression. (2004). Journal of Proteome Research.[Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.[Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). SciSpace.[Link]

  • Electrochemical detection of 4-nitrophenol based on biomass derived activated carbons. (2018). Analytical Methods.[Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. (n.d.). ResearchGate.[Link]

  • Design and Implementation of High-Throughput Screening Assays. (2012). ResearchGate.[Link]

  • Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. (2016). PubMed.[Link]

  • Phenol - Wikipedia. (n.d.). Wikipedia.[Link]

  • Robust Analysis of High Throughput Screening (HTS) Assay Data. (2012). Journal of the American Statistical Association.[Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting.[Link]

  • Adamantane - Wikipedia. (n.d.). Wikipedia.[Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Drug Target Review.[Link]

  • Fluorescence Fluctuation Spectroscopy of Protein Interactions | Protocol Preview. (2023). YouTube.[Link]

Sources

Application Notes & Protocols: Evaluating 4-(1-Adamantyl)-2-nitrophenol Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Novel Adamantane Derivatives

Influenza A virus (IAV) remains a persistent global health threat, primarily due to its high mutation rate, which leads to seasonal epidemics and occasional pandemics.[1][2] Historically, adamantane-class drugs, such as amantadine and rimantadine, were mainstays of antiviral therapy.[3][4] These compounds function by blocking the M2 proton channel, a viral protein essential for the uncoating of the virus within an infected host cell, a critical step for initiating replication.[3][4][5][6] However, their clinical utility has been severely compromised by the rapid emergence and widespread prevalence of drug-resistant IAV strains.[3][5]

This challenge has catalyzed the exploration of novel adamantane derivatives. The core scientific hypothesis is that modifying the adamantane scaffold with different functional groups can restore or enhance antiviral activity, potentially by altering the binding affinity to the M2 channel or even introducing novel mechanisms of action. 4-(1-Adamantyl)-2-nitrophenol represents one such exploratory compound. Its evaluation requires a systematic in vitro approach to determine its efficacy, cytotoxicity, and therapeutic window.

This document provides a comprehensive guide for researchers, outlining the foundational principles and detailed protocols for the preclinical evaluation of this compound and similar derivatives against Influenza A.

Presumed Mechanism of Action: Targeting Viral Entry

The primary antiviral target for first-generation adamantanes is the M2 ion channel.[3][6] This channel is activated by the low pH of the endosome after the virus has entered the host cell. The influx of protons through the M2 channel into the virion interior disrupts the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) complexes, facilitating the release of the viral genome into the cytoplasm—a process known as uncoating.[5] Amantadine and its derivatives physically block this channel, preventing acidification and trapping the virus in a non-replicative state.[5][7]

For a novel derivative like this compound, the adamantyl cage is presumed to be the M2-targeting moiety. The attached nitrophenol group may modulate the molecule's physicochemical properties, such as polarity and steric bulk, potentially influencing its interaction with the M2 channel's binding pocket. It is also plausible that such modifications could lead to alternative mechanisms, such as inhibiting the hemagglutinin (HA)-mediated fusion of the viral and endosomal membranes.[8] Therefore, while M2 inhibition is the primary hypothesis, broader mechanistic studies are warranted.

G cluster_host_cell Host Cell Cytoplasm endosome Endosome (Low pH) uncoating Viral Genome Release (Replication) endosome->uncoating Acidification (H+ influx) m2_channel M2 Proton Channel virus Virus Entry (Endocytosis) virus->endosome m2_channel->uncoating H+ influx compound 4-(1-Adamantyl) -2-nitrophenol compound->m2_channel Blocks Channel G start Start: Candidate Compound (4-Ad-2-NP) cytotoxicity Protocol 1: Cytotoxicity Assay (e.g., MTT, Neutral Red) start->cytotoxicity antiviral Protocol 2: Antiviral Activity Assay (e.g., Plaque Reduction) start->antiviral cc50 Determine CC50 (50% Cytotoxic Concentration) cytotoxicity->cc50 ec50 Determine EC50 (50% Effective Concentration) antiviral->ec50 si Calculate Selectivity Index (SI) SI = CC50 / EC50 cc50->si ec50->si decision Decision: High SI indicates promising candidate si->decision

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-Adamantyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Desk, Google AI Division

Welcome to the technical support center for the synthesis of 4-(1-Adamantyl)-2-nitrophenol. This guide is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis and improve your product yield and purity.

The synthesis of this compound is typically a two-step process:

  • Friedel-Crafts Alkylation: Phenol is alkylated with an adamantane source to produce the intermediate, 4-(1-Adamantyl)phenol.

  • Regioselective Nitration: The intermediate is then nitrated to yield the desired this compound.

This guide is structured to address specific issues you may encounter at each stage of this process.

Experimental Workflow Overview

The following diagram illustrates the general experimental pathway for the synthesis.

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Nitration Reactants1 Phenol + 1-Adamantanol (or 1-Bromoadamantane) FC_Reaction Reaction (Acid Catalyst, Heat) Reactants1->FC_Reaction Workup1 Quench & Extract FC_Reaction->Workup1 Purification1 Purify Intermediate (Crystallization/Chromatography) Workup1->Purification1 Intermediate Intermediate: 4-(1-Adamantyl)phenol Purification1->Intermediate QC1 QC Check: (TLC, NMR, m.p.) Purification1->QC1 Nitration_Reaction Reaction (Controlled Temperature) Intermediate->Nitration_Reaction Nitrating_Agent Nitrating Agent (e.g., Dilute HNO3) Nitrating_Agent->Nitration_Reaction Workup2 Quench & Extract Nitration_Reaction->Workup2 Purification2 Purify Final Product (Chromatography/Crystallization) Workup2->Purification2 Final_Product Final Product: This compound Purification2->Final_Product QC2 QC Check: (TLC, NMR, m.p.) Purification2->QC2

Caption: General Synthesis Workflow

Part 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Step 1: Friedel-Crafts Alkylation Issues
Q1: My yield of 4-(1-Adamantyl)phenol is extremely low or non-existent. What are the likely causes?

A1: Low yields in this Friedel-Crafts alkylation step typically point to issues with catalyst activity, reagent quality, or reaction conditions.

  • Cause 1: Catalyst Deactivation. The hydroxyl group of phenol can coordinate with Lewis acid catalysts (like AlCl₃), deactivating them.[1] Strong Brønsted acids like sulfuric acid are often more effective for this specific reaction.

  • Cause 2: Ineffective Alkylating Agent. While 1-adamantanol is commonly used, it requires an acid catalyst to form the stable adamantyl carbocation. 1-Bromoadamantane can also be used, sometimes without a catalyst at high temperatures, as the C-Br bond can cleave to form the carbocation.[2] Ensure your adamantane source is pure.

  • Cause 3: Incorrect Temperature. The reaction often requires heating to proceed at a reasonable rate. For the reaction between 1-bromoadamantane and excess phenol, temperatures around 120°C have been shown to be effective.[2]

  • Cause 4: Sub-optimal Reagent Ratio. Phenol is often used in excess to serve as both a reactant and a solvent, driving the reaction towards the product.[2]

Troubleshooting Steps:

  • Catalyst Choice: If using a Lewis acid like AlCl₃ with 1-adamantanol, consider switching to concentrated sulfuric acid, which can act as both catalyst and dehydrating agent.

  • Reagent Verification: Confirm the purity of your 1-adamantanol or 1-bromoadamantane via melting point or NMR spectroscopy.

  • Temperature Control: For the 1-bromoadamantane/phenol method, ensure the reaction mixture is maintained at the target temperature (e.g., 120°C) for a sufficient duration (e.g., 12 hours).[2]

  • Optimize Ratio: A common starting point is a 4:1 molar ratio of phenol to 1-bromoadamantane.[2]

Step 2: Nitration Issues
Q2: My nitration reaction produced a complex mixture of products, including the 4-nitro isomer and dinitrated compounds. How can I improve regioselectivity for the 2-nitro position?

A2: This is a classic challenge in phenol nitration. The powerful activating and ortho-, para-directing nature of the hydroxyl group makes the reaction highly sensitive to conditions.[3][4]

  • Cause 1: Overly Aggressive Nitrating Agent. Concentrated nitric acid, especially when mixed with sulfuric acid, is too strong for an activated ring like a phenol and will lead to multiple nitrations and oxidation.[3]

  • Cause 2: High Reaction Temperature. Nitration is a highly exothermic process. Elevated temperatures provide the activation energy needed to form undesired isomers and byproducts.

  • Cause 3: Solvent Effects. The choice of solvent can influence the ortho/para ratio. Some solvents may favor the formation of one isomer over another.

Troubleshooting Steps & Optimization Protocol:

  • Use Dilute Nitric Acid: The standard procedure for mononitration of phenols involves using dilute nitric acid at a controlled, low temperature.[4] This minimizes the concentration of the active nitronium ion (NO₂⁺), reducing the rate of reaction and preventing over-nitration.

  • Maintain Low Temperature: Perform the addition of nitric acid dropwise to the solution of 4-(1-Adamantyl)phenol while maintaining the temperature at or below room temperature (e.g., 20-25°C). An ice bath should be kept on hand to manage any exotherms.

  • Consider Alternative Nitrating Systems: For improved selectivity, heterogeneous systems like sodium nitrate with an inorganic acidic salt (e.g., NaHSO₄·H₂O) on wet silica can generate HNO₃ in situ at a low concentration, leading to cleaner reactions and simpler workups.[5] Other systems, such as metal nitrates in acetonitrile, have been shown to provide excellent ortho-selectivity.[6]

Optimized Nitration Protocol:

  • Dissolve 4-(1-Adamantyl)phenol in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane).

  • Cool the solution to the desired temperature (e.g., 15-20°C).

  • Slowly, add a stoichiometric amount (1.0-1.1 equivalents) of dilute nitric acid (e.g., 30-40%) dropwise with vigorous stirring.

  • Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by pouring it into a large volume of ice water.

  • Collect the precipitated product by filtration.

Q3: My reaction mixture turned into a dark, tarry mess during nitration. What happened?

A3: The formation of tar is a common and frustrating issue, primarily caused by the oxidation of the phenol.

  • Cause: Nitric acid is a strong oxidizing agent, and phenols are easily oxidized, especially under acidic conditions and at elevated temperatures.[3] This leads to polymerization and the formation of complex, high-molecular-weight tarry substances.

Preventative Measures:

  • Strict Temperature Control: This is the most critical factor. Use an ice bath and slow, dropwise addition of the nitrating agent to prevent the temperature from rising.

  • Use Dilute Acid: Employing dilute nitric acid reduces the oxidizing potential of the reaction medium.[3][4]

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as determined by TLC).

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the adamantyl group introduced at the para-position of phenol?

A1: The hydroxyl group of phenol is an ortho-, para-director. However, the 1-adamantyl group is exceptionally bulky. This steric hindrance makes the attack at the ortho-positions significantly less favorable than at the sterically accessible para-position. Therefore, the Friedel-Crafts alkylation of phenol with an adamantyl source overwhelmingly yields the 4-(1-Adamantyl)phenol isomer.

Q2: After adding the adamantyl group, why does the nitro group add to the ortho-position?

A2: The hydroxyl group is a more powerful activating and directing group than the alkyl (adamantyl) group. It strongly directs incoming electrophiles to its ortho- and para-positions. Since the para-position is already blocked by the bulky adamantyl group, the nitration is directed primarily to the positions ortho to the hydroxyl group.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Acid Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, when handling concentrated sulfuric acid and nitric acid. Work in a well-ventilated fume hood.

  • Nitration Reaction: Be aware that nitration reactions are highly exothermic and can run away if the temperature is not controlled. Use a blast shield if working on a larger scale.

  • Quenching: Always add the reaction mixture to water/ice slowly, never the other way around, to dissipate heat safely.

Q4: How can I best purify the final this compound product?

A4: The primary impurity is often the isomeric 4-(1-Adamantyl)-2,6-dinitrophenol or unreacted starting material.

  • Column Chromatography: This is the most effective method. A silica gel column using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate gradient) can effectively separate the desired product from less polar starting material and more polar dinitrated byproducts.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol/water mixture or heptane) can be an effective final purification step.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing yield issues.

G Start Problem: Low Final Yield of This compound CheckIntermediate Analyze Intermediate by TLC/NMR. Is 4-(1-Adamantyl)phenol present and pure? Start->CheckIntermediate LowYieldStep1 Issue is in Step 1 (Alkylation) CheckIntermediate->LowYieldStep1 No / Impure ProceedStep2 Intermediate is good. Issue is in Step 2 (Nitration) CheckIntermediate->ProceedStep2 Yes / Pure TroubleshootStep1 Review Alkylation Troubleshooting: - Check catalyst activity - Verify reagent purity - Optimize temperature/ratio LowYieldStep1->TroubleshootStep1 TroubleshootStep2 Review Nitration Troubleshooting: - Check for tar formation (oxidation) - Analyze for isomers (selectivity) - Use milder conditions ProceedStep2->TroubleshootStep2 PurificationIssue Product is present in crude mixture but lost during purification. ProceedStep2->PurificationIssue If crude yield is good but final is low TroubleshootPurification Optimize Purification: - Adjust chromatography gradient - Screen recrystallization solvents - Check for product volatility if using steam distillation PurificationIssue->TroubleshootPurification

Caption: Troubleshooting Workflow for Low Yield

Part 3: Quantitative Data Summary

The following table summarizes typical reaction parameters for consideration. These are starting points and may require optimization for your specific setup.

Parameter Step 1: Friedel-Crafts Alkylation Step 2: Nitration
Key Reagents Phenol, 1-Bromoadamantane4-(1-Adamantyl)phenol, Nitric Acid
Catalyst/Solvent Excess Phenol (as solvent), no catalystGlacial Acetic Acid (as solvent)
Molar Ratio ~4:1 (Phenol : 1-Bromoadamantane)~1:1.1 (Substrate : HNO₃)
Temperature ~120 °C[2]15-25 °C
Typical Time 12-24 hours1-3 hours
Expected Yield ~80% (crude)[2]50-70% (after purification)

References

  • Wikipedia. (n.d.). Phenol. Retrieved January 23, 2026, from [Link]

  • Zolfigol, M. A., Ghaemi, E., & Madrakian, E. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-620. Available from [Link]

  • Khan Academy. (2022). Nitration of Phenols. Retrieved January 23, 2026, from [Link]

  • Clark, J. (n.d.). Ring Reactions of Phenol. Chemguide. Retrieved January 23, 2026, from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved January 23, 2026, from [Link]

  • Falyakhov, I. F., et al. (2015). Nitration of phenol in 1,4-dioxane. Russian Journal of General Chemistry, 85(1), 100-103. Available from [Link]

  • Devi, K. R. S., et al. (2021). Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology. Journal of Inorganic and Organometallic Polymers and Materials, 31, 4358-4371. Available from [Link]

  • Organic Syntheses. (n.d.). 4-protoadamantanone. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2019). Convenient Synthesis of 2-(1-Adamantyl)furans. Retrieved January 23, 2026, from [Link]

  • Kumar, S., et al. (2017). Metal nitrate promoted highly regiospecific ortho–nitration of phenols: Application to the synthesis of nitroxynil. Synthetic Communications, 47(10), 967-974. Available from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Chromatogram for nitration of substituted phenol. Retrieved January 23, 2026, from [Link]

  • Al-Ani, F. H., et al. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 10(11), 316. Available from [Link]

  • National Institutes of Health (NIH). (2015). Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. Retrieved January 23, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved January 23, 2026, from [Link]

  • Vedantu. (n.d.). Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 23, 2026, from [Link]

  • Chemistry Steps. (2022). Friedel–Crafts Alkylation with Practice Problems. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • ResearchGate. (n.d.). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Manufacturing Technology for Promedone. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Directing effects in nitration of 1-adamantyl bearing aromatic ketones. Retrieved January 23, 2026, from [Link]

  • Crimson Publishers. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization studies. Reaction conditions. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-(1-Adamantyl)-2-nitrophenol in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1-Adamantyl)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during in vitro and in vivo assays. As Senior Application Scientists, we have curated this resource to provide not only procedural guidance but also the underlying scientific principles to empower your experimental success.

Understanding the Challenge: The Dichotomy of the this compound Structure

The primary hurdle in utilizing this compound lies in its amphipathic nature. The molecule contains two key functional groups with opposing solubility characteristics:

  • The Adamantyl Group: This bulky, diamondoid hydrocarbon cage is highly lipophilic and hydrophobic. Adamantane itself is practically insoluble in water[1]. Its presence significantly decreases the aqueous solubility of the entire molecule.

  • The Nitrophenol Group: While nitrophenols are generally expected to be water-soluble, the degree of solubility is influenced by factors like pH[2]. The phenolic hydroxyl group can be deprotonated to form a more soluble phenolate anion at a pH above its acidity constant (pKa).

The combination of the hydrophobic adamantyl moiety and the ionizable nitrophenol group leads to poor aqueous solubility, often resulting in compound precipitation in assay buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound.

Q1: My this compound won't dissolve in my aqueous assay buffer. What should I do?

A1: Direct dissolution in aqueous buffers is not recommended due to the compound's low water solubility. A common and effective strategy is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the final assay buffer.

Recommended Solvents for Stock Solutions:

Based on the properties of the related compound, 4-(1-adamantyl)phenol, the following solvents are good starting points[3]:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

Protocol for Preparing a Concentrated Stock Solution:

  • Weigh out the desired amount of this compound (Molecular Weight: 273.33 g/mol )[4].

  • Add a minimal amount of your chosen organic solvent (e.g., DMSO) to the solid compound.

  • Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • If necessary, you can gently warm the solution to aid dissolution, but ensure the temperature does not compromise the compound's stability.

  • Once dissolved, bring the solution to the final desired volume with the organic solvent.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out" and occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are several strategies to address this, which can be used alone or in combination.

Strategy 1: Co-Solvent Optimization

The key is to maintain a low enough final concentration of the organic co-solvent to avoid interfering with your biological assay, typically below 1% (v/v).

Troubleshooting Steps:

  • Reduce the Final Concentration: If your experimental design allows, lowering the final concentration of this compound in the assay may be the simplest solution.

  • Optimize the Co-solvent Percentage: While aiming for a low final co-solvent concentration, you might need to slightly increase it. It is crucial to always include a vehicle control with the same final co-solvent concentration in your experiment to account for any solvent effects.

Strategy 2: pH Adjustment

The solubility of phenolic compounds can be significantly increased by raising the pH of the solution above their pKa, which deprotonates the hydroxyl group to the more soluble phenolate anion. The predicted pKa for the similar compound 4-(1-adamantyl)phenol is approximately 10.02[3]. The pKa of this compound is expected to be lower due to the electron-withdrawing nitro group. For instance, the pKa of p-nitrophenol is around 7.15.

Experimental Protocol for pH-Mediated Solubilization:

  • Prepare a stock solution in an organic solvent as described in A1.

  • Prepare your aqueous assay buffer.

  • Before adding the compound, adjust the pH of the buffer to be at least 1-2 units higher than the compound's pKa. For example, starting with a buffer at pH 8.5 or 9.0 would be a reasonable approach.

  • Slowly add the concentrated stock solution of this compound to the pH-adjusted buffer while vortexing to ensure rapid mixing.

  • Visually inspect for any signs of precipitation.

Strategy 3: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like the adamantyl group, effectively increasing their aqueous solubility[5][6][7][8]. β-cyclodextrin is often a good choice for adamantane derivatives due to its cavity size[5][8].

Protocol for Using β-Cyclodextrin:

  • Prepare a β-cyclodextrin solution: Dissolve β-cyclodextrin in your aqueous assay buffer. The concentration of β-cyclodextrin will need to be optimized, but a starting point could be in the low millimolar range.

  • Prepare the compound stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Complexation: Slowly add the compound stock solution to the β-cyclodextrin-containing buffer while stirring.

  • Equilibration: Allow the solution to stir for a period (e.g., 1-2 hours) at room temperature to facilitate the formation of the inclusion complex.

  • Filtration (Optional but Recommended): To remove any undissolved compound, you can filter the solution through a 0.22 µm filter before use in your assay.

Important Consideration: While cyclodextrins increase solubility, they can also reduce the free concentration of your compound, which may impact its biological activity[5]. It is essential to include appropriate controls to evaluate this.

Workflow for Solubility Troubleshooting

Here is a visual workflow to guide your troubleshooting process:

Caption: A decision tree for troubleshooting solubility issues with this compound.

Quantitative Data Summary
SolventQualitative Solubility of 4-(1-adamantyl)phenolReference
ChloroformSlightly soluble[3]
DMSOSlightly soluble[3]
MethanolVery slightly soluble (enhanced with heating)[3]
WaterPractically insoluble[1]

Note: The presence of the nitro group in this compound may slightly alter its solubility profile compared to 4-(1-adamantyl)phenol.

Final Recommendations and Best Practices
  • Always Prepare Fresh: Prepare your stock solutions and final assay solutions fresh for each experiment to avoid potential degradation or precipitation over time.

  • Filter Your Buffers: Use a 0.22 µm filter for your aqueous buffers to remove any particulates that could act as nucleation sites for precipitation.

  • Vortex During Dilution: When diluting your concentrated stock solution into the aqueous buffer, ensure vigorous mixing to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Perform a Solubility Test: Before running a full assay, it is advisable to perform a small-scale solubility test with your final assay conditions to ensure the compound remains in solution.

  • Vehicle Controls are Essential: Always include a vehicle control (your final assay buffer containing the same concentration of any co-solvents or other additives) in your experiments to account for any background effects.

By understanding the chemical nature of this compound and systematically applying these troubleshooting strategies, you can overcome solubility challenges and obtain reliable and reproducible results in your assays.

References
  • Adamantane. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Kratochvíl, M., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Molecules, 26(23), 7123. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]

  • Phenol. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Górska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2008. [Link]

  • Khmel'nitskii, R. A., et al. (2022). Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers. ResearchGate. [Link]

  • Schreiner, P. R., et al. (2011). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 111(7), 4403-4443. [Link]

  • Terme, T., et al. (2014). Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation. ResearchGate. [Link]

  • Schreiner, P. R., et al. (2011). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • Agilent. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Orlov, M. A., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Pharmaceutical Chemistry Journal, 55(1), 1-15. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Chen, Y., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules, 26(8), 2321. [Link]

  • Troshina, E. A., et al. (2010). Synthesis and Water Solubility of Adamantyl-OEG-fullerene Hybrids. ResearchGate. [Link]

  • Tulk, C. A., et al. (2019). Hydrophobic hydration of the hydrocarbon adamantane in amorphous ice. Physical Chemistry Chemical Physics, 21(34), 18698-18705. [Link]

  • Waters. (2013). UPLC Troubleshooting and Diagnostics. [Link]

  • Deussen, M., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(20), 7381-7402. [Link]

  • Loftsson, T., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(4), 927. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 269933, 4-(1-Adamantyl)phenol. [Link]

  • ResearchGate. (n.d.). Formation of inclusion complexes between adamantane (AD) and β-cyclodextrin. [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1121-1126. [Link]

  • Czajka, A., et al. (2023). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Chemistry – A European Journal, 29(1), e202202685. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Nitrating 4-(1-adamantyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of nitrated 4-(1-adamantyl)phenol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this electrophilic aromatic substitution reaction.

Reaction Overview & Mechanistic Insights

The nitration of 4-(1-adamantyl)phenol is a critical transformation for synthesizing intermediates used in drug discovery and materials science. The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The substrate, 4-(1-adamantyl)phenol, presents a unique synthetic challenge due to its highly activated phenolic ring and the steric bulk of the adamantyl group.

The hydroxyl (-OH) group is a potent activating group, directing electrophiles to the ortho and para positions.[1] Since the para position is blocked by the adamantyl substituent, nitration is directed exclusively to the positions ortho to the hydroxyl group (C2 and C6). The primary goal is typically the synthesis of 2-nitro-4-(1-adamantyl)phenol, which requires careful control to prevent over-nitration to 2,6-dinitro-4-(1-adamantyl)phenol and oxidative side reactions.[1][2]

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated from a nitric acid source.[3] This highly reactive species is then attacked by the electron-rich phenol ring to form a resonance-stabilized carbocation (the sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity.

G cluster_0 Step 1: Generation of Electrophile (Nitronium Ion) cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->HNO3 HSO4_minus HSO₄⁻ H2O H₂O Substrate 4-(1-adamantyl)phenol NO2_plus->Substrate Sigma_Complex Sigma Complex (Resonance Stabilized) NO2_plus->Sigma_Complex Substrate->Sigma_Complex Attack by π-system Product 2-Nitro-4-(1-adamantyl)phenol Sigma_Complex->Product Base (e.g., H₂O) removes H⁺

Caption: Mechanism of Electrophilic Nitration on Phenol.

Troubleshooting Guide

This section addresses common issues encountered during the nitration of 4-(1-adamantyl)phenol in a practical question-and-answer format.

Question: I am getting a very low yield of my desired 2-nitro-4-(1-adamantyl)phenol product. What are the likely causes?

Answer: Low yields are typically traced back to three main factors: incomplete reaction, product degradation (oxidation), or suboptimal reaction conditions.

  • Causality: The phenolic hydroxyl group makes the ring highly susceptible to oxidation by nitric acid, especially under harsh conditions (e.g., high concentrations of HNO₃ or elevated temperatures). This can lead to the formation of complex, often tarry, byproducts instead of the desired nitrated compound.[1] Furthermore, insufficient activation of the nitrating agent or temperatures that are too low can lead to an incomplete reaction.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 15°C. Exceeding this range can dramatically increase the rate of oxidation.[4] Use an ice-salt bath for consistent cooling.

    • Choice of Nitrating Agent: Avoid using concentrated nitric acid in combination with sulfuric acid, as this is often too aggressive for a highly activated phenol.[3] Consider milder, more selective nitrating agents. (See table below).

    • Reagent Addition: Add the nitrating agent slowly and dropwise to the solution of 4-(1-adamantyl)phenol. This maintains a low instantaneous concentration of the nitrating agent, minimizing side reactions.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[5] Over-running the reaction after the starting material is consumed can lead to byproduct formation.

Question: My final product is a mixture of mono- and di-nitrated compounds. How can I improve selectivity for the mono-nitro product?

Answer: The formation of 2,6-dinitro-4-(1-adamantyl)phenol is a common issue resulting from the high reactivity of the substrate.

  • Causality: Once the first nitro group is introduced, the ring is somewhat deactivated. However, the hydroxyl group's powerful activating effect can still drive a second nitration, especially if reaction conditions are too forcing or if an excess of the nitrating agent is used.

  • Troubleshooting Steps:

    • Stoichiometry is Key: Use a strict 1.0 to 1.1 molar equivalent of the nitrating agent relative to the 4-(1-adamantyl)phenol. An excess of the nitrating agent will inevitably lead to di-nitration.

    • Milder Conditions: Employ a less reactive nitrating system. Systems like sodium nitrate with a solid acid support or copper(II) nitrate trihydrate can provide the nitronium ion in a more controlled manner, favoring mono-nitration.[6][7]

    • Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane or chloroform can sometimes offer better selectivity compared to highly polar or protic solvents.[5][6]

G Start Low Yield or Poor Selectivity? CheckTemp Is Temperature < 15°C? Start->CheckTemp CheckStoich Is Nitrating Agent ~1.0 eq? CheckTemp->CheckStoich Yes Action_Temp Action: Lower Temp (0-5°C) CheckTemp->Action_Temp No CheckAgent Using a Mild Nitrating Agent? CheckStoich->CheckAgent Yes Action_Stoich Action: Reduce to 1.0-1.1 eq. CheckStoich->Action_Stoich No Result_Good Optimize Purification CheckAgent->Result_Good Yes Action_Agent Action: Switch to NaNO₃/NaHSO₄ or Cu(NO₃)₂·3H₂O CheckAgent->Action_Agent No Action_Temp->CheckStoich Action_Stoich->CheckAgent Action_Agent->Result_Good

Caption: Troubleshooting workflow for nitration issues.

Question: I'm observing significant formation of dark, tarry byproducts. What's happening and how can I prevent it?

Answer: Tar formation is a clear sign of oxidative decomposition of the phenol ring.

  • Causality: Nitric acid is a strong oxidizing agent. The electron-rich phenol ring is easily oxidized, especially at elevated temperatures or in the presence of nitrous acid (HNO₂), which can build up during the reaction. This leads to polymerization and the formation of insoluble, dark-colored materials.

  • Troubleshooting Steps:

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Include a Nitrous Acid Scavenger: Adding a small amount of a nitrous acid scavenger, such as urea or sulfamic acid, to the reaction mixture can prevent the buildup of HNO₂ and suppress oxidative side reactions.

    • Purify Starting Material: Ensure your starting 4-(1-adamantyl)phenol is pure. Impurities can sometimes catalyze decomposition.

    • Immediate Work-up: Once the reaction is complete (as determined by TLC), quench the reaction immediately by pouring it into a large volume of ice-water. This dilutes the acid and halts further side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best nitrating agents for 4-(1-adamantyl)phenol?

For this highly activated substrate, milder is better. The goal is to generate the nitronium ion under conditions that minimize oxidation and over-reaction.

Nitrating SystemTypical ConditionsAdvantagesDisadvantages
Dilute Nitric Acid HNO₃ in H₂O or Acetic Acid, 10-20°CInexpensive, simple setup.[2][8]Moderate selectivity, risk of oxidation.
NaNO₃ / NaHSO₄·H₂O Dichloromethane, Wet SiO₂, RTHeterogeneous, mild, easy work-up, good yields.[6]Requires solid support, may be slower.
Cu(NO₃)₂·3H₂O Acetonitrile, RefluxEfficient, good regioselectivity for mono-nitration.[7]Requires metal salt, potential for metal contamination.
HNO₃ / H₂SO₄ Concentrated acids, 0-10°CVery powerful, fast reaction.[3]Not Recommended. Too harsh, high risk of oxidation and di-nitration.

Q2: How do I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method.[5]

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm). The starting material and nitrated products are typically UV-active.

  • Procedure: Co-spot the starting material on the TLC plate alongside the reaction mixture. The reaction is complete when the starting material spot has disappeared.

Q3: What are the best methods for isolating and purifying the 2-nitro product?

The primary challenge is separating the desired mono-nitro product from unreacted starting material, the di-nitro byproduct, and any non-polar impurities.

  • Aqueous Work-up: After quenching the reaction in ice-water, extract the products into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine.

  • Steam Distillation: This classical technique is highly effective for separating ortho-nitrophenols from their para isomers and non-volatile materials.[8][9] While the para position is blocked here, steam distillation can help remove the 2,6-dinitro product and other impurities from the more volatile 2-nitro-4-(1-adamantyl)phenol.

  • Column Chromatography: This is the most reliable method for achieving high purity. Use silica gel with a gradient elution of ethyl acetate in hexanes.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a solvent system like ethanol/water or hexanes can yield highly pure material.

Q4: What are the critical safety precautions for this reaction?

  • Strong Acids & Oxidizers: Nitric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is exothermic. Perform the reaction in an ice bath to maintain temperature control and prevent a runaway reaction.

  • Ventilation: Conduct the experiment in a well-ventilated fume hood. Nitration reactions can produce toxic nitrogen oxide gases (NOₓ).[4]

  • Quenching: Always quench the reaction by adding it slowly to a large volume of ice, never the other way around.

Recommended Experimental Protocol

This protocol utilizes a mild and selective heterogeneous nitrating system, which is well-suited for the activated 4-(1-adamantyl)phenol substrate.[6]

Materials:

  • 4-(1-adamantyl)phenol (1.0 eq)

  • Sodium Nitrate (NaNO₃) (1.1 eq)

  • Sodium Bisulfate Monohydrate (NaHSO₄·H₂O) (1.1 eq)

  • Wet Silica Gel (50% w/w)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-(1-adamantyl)phenol (1.0 eq), sodium nitrate (1.1 eq), sodium bisulfate monohydrate (1.1 eq), and wet silica gel (approx. 0.5 g per mmol of substrate).

  • Solvent Addition: Add dichloromethane to the flask (approx. 10 mL per mmol of substrate).

  • Reaction: Stir the resulting heterogeneous mixture vigorously at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the solid reagents. Rinse the filter cake with a small amount of dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to yield pure 2-nitro-4-(1-adamantyl)phenol.

Analytical Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • HPLC: Reversed-phase HPLC with a C18 column is excellent for determining the purity and quantifying the ratio of isomers.[10]

  • GC/MS: Provides information on the molecular weight and fragmentation pattern, confirming the identity of the product.[5]

  • NMR Spectroscopy (¹H and ¹³C): Gives definitive structural information. The introduction of the nitro group will cause characteristic shifts in the aromatic proton and carbon signals.

  • FT-IR Spectroscopy: Look for the characteristic symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).

References

  • Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. Available from: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • OC-Praktikum. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Available from: [Link]

  • DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols.... Available from: [Link]

  • Arkat USA, Inc. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Available from: [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Available from: [Link]

  • Unknown Source. Phenol Electrophilic substitution rxn.
  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • ARKAT USA, Inc. (2007). A practical approach for regioselective mono-nitration of phenols under mild conditions. Available from: [Link]

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography.... Available from: [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Available from: [Link]

  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
  • New Journal of Chemistry. (2020). Selective Nitration of Phenol to o-Nitrophenol in the Presence of Metal Free Reduced Graphene Oxide at Room Temperature. Available from: [Link]

  • Google Patents. (n.d.). US5847231A - Selective nitration of phenol derivatives.
  • Wikipedia. (n.d.). Phenol. Available from: [Link]

  • ResearchGate. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples.... Available from: [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Available from: [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • ResearchGate. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples.... Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-(1-Adamantyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1-Adamantyl)-2-nitrophenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this important chemical transformation. We will delve into the common challenges, byproduct formation, and optimization strategies from a mechanistic perspective, providing you with the causal understanding needed to refine your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a multi-substituted benzene ring. The inherent electronic and steric conflicts between the directing groups—the activating hydroxyl group and the deactivating nitro group—make this synthesis a nuanced task.[1][2] Success hinges on carefully controlling reaction conditions to favor the desired C-alkylation at the C4 position while minimizing the formation of regioisomers and other byproducts.

This guide primarily addresses the Friedel-Crafts adamantylation of 2-nitrophenol, the most direct route, and also considers the alternative pathway of nitrating 4-(1-adamantyl)phenol.

Troubleshooting Guide & Core Concepts

Question 1: My primary reaction, the adamantylation of 2-nitrophenol, is resulting in a low yield of the target molecule and several other spots on my TLC plate. What are the most likely byproducts and how can I prevent them?

This is the most common issue encountered. The low yield is almost always a result of competing side reactions. The primary culprits are ortho-alkylation, di-alkylation, and O-alkylation.

Causality: The reaction proceeds via the formation of the stable tertiary 1-adamantyl carbocation, which then acts as the electrophile.[3][4] The hydroxyl group on the 2-nitrophenol ring is a powerful ortho, para-director, while the nitro group is a strong meta-director.[1][5]

  • Attack at C4 (para to -OH): This is the desired pathway. The position is activated by the hydroxyl group and is the least sterically hindered of the activated positions.

  • Attack at C6 (ortho to -OH): This leads to the 2-(1-Adamantyl)-6-nitrophenol byproduct. This position is also activated by the hydroxyl group but is sterically crowded by the adjacent -OH and -NO2 groups, making it a kinetically less favorable pathway.

  • O-Alkylation: The phenolic oxygen has a lone pair of electrons and can act as a nucleophile, attacking the adamantyl carbocation to form the ether byproduct 1-(1-adamantyloxy)-2-nitrobenzene . This is a non-phenolic impurity.

  • Di-alkylation: If the reaction conditions are too harsh or the stoichiometry is off, a second adamantyl group can add to the ring, typically forming 4,6-di-(1-adamantyl)-2-nitrophenol .

Byproduct_Formation cluster_start Reactants cluster_products Potential Products 2-Nitrophenol 2-Nitrophenol Reaction_Center 1-Adamantyl Cation 1-Adamantyl Cation 1-Adamantyl Cation->Reaction_Center Electrophilic Aromatic Substitution Target This compound (Desired Product) Reaction_Center->Target Para-attack (Favored) Byproduct1 2-(1-Adamantyl)-6-nitrophenol (Ortho-isomer) Reaction_Center->Byproduct1 Ortho-attack (Steric Hindrance) Byproduct2 1-(1-Adamantyloxy)-2-nitrobenzene (O-Alkylation) Reaction_Center->Byproduct2 Oxygen Nucleophilic Attack (Side Reaction) Byproduct3 4,6-Di-(1-adamantyl)-2-nitrophenol (Di-alkylation) Target->Byproduct3 Excess Reagent caption Byproduct formation pathways in the adamantylation of 2-nitrophenol.

Caption: Byproduct formation pathways in the adamantylation of 2-nitrophenol.

Troubleshooting Strategies:

IssueRecommended ActionScientific Rationale
High levels of ortho-isomer Decrease reaction temperature. Use a bulkier solvent or a milder, sterically demanding catalyst.Lower temperatures increase the kinetic selectivity for the less hindered para position. A bulkier reaction environment further disfavors attack at the crowded ortho position.
Presence of O-alkylation product Use a solid acid catalyst like an ion-exchange sulfonic acid resin (e.g., Amberlyst-15) instead of strong mineral acids like H₂SO₄.[6]Solid acid catalysts provide a localized acidic environment that favors C-alkylation on the aromatic ring over O-alkylation of the phenol, which is often more prevalent in homogenous strong acid solutions.
Di-alkylation observed Use a strict 1:1 or slight excess (1:1.1) stoichiometry of 2-nitrophenol to the adamantylating agent. Add the adamantylating agent slowly to the reaction mixture.Limiting the concentration of the electrophile at any given time prevents the already-formed product from competing with the starting material for a second alkylation.
Question 2: I am using 1-adamantanol with sulfuric acid and the reaction is turning into a dark, intractable tar. What is causing this?

This is a classic issue when using alcohols as alkylating agents under strong acid catalysis.

Causality: Concentrated sulfuric acid is a powerful dehydrating agent. It protonates the hydroxyl group of 1-adamantanol, which then leaves as water to form the 1-adamantyl carbocation. However, the strong acid can also promote the elimination of a proton from the carbocation, leading to the formation of adamantene. Under these acidic and warm conditions, the highly reactive adamantene can readily polymerize, leading to the observed tar formation.

Tar_Formation 1-Adamantanol 1-Adamantanol Adamantyl_Cation Adamantyl_Cation 1-Adamantanol->Adamantyl_Cation + H⁺, - H₂O Desired_Alkylation Product Adamantyl_Cation->Desired_Alkylation + 2-Nitrophenol (Desired Path) Adamantene Adamantene Adamantyl_Cation->Adamantene - H⁺ (Elimination) Polymerization_Tar Tar Byproduct Adamantene->Polymerization_Tar Acid-Catalyzed Polymerization caption Competition between desired alkylation and byproduct polymerization.

Caption: Competition between desired alkylation and byproduct polymerization.

Troubleshooting Strategies:

  • Change the Adamantylating Agent: Instead of 1-adamantanol, consider using 1-bromoadamantane or 1-acyloxyadamantane.[7][8] These agents form the carbocation with a Lewis acid (for 1-bromoadamantane) or Brønsted acid without the concomitant production of water, which can alter catalyst activity.

  • Use a Milder Catalyst System: As mentioned previously, an ion-exchange sulfonic acid resin in a solvent like acetic acid is an excellent choice.[6] This system promotes the desired alkylation efficiently at lower temperatures, suppressing the elimination-polymerization pathway.

  • Control Temperature: Ensure the reaction temperature is kept as low as possible while still allowing for a reasonable reaction rate. For many adamantylations, temperatures between 20-50°C are sufficient.

Question 3: I am attempting the synthesis by nitrating 4-(1-adamantyl)phenol and the yield is poor, with significant amounts of a dark, sticky byproduct. How can I optimize this route?

This route avoids the regioselectivity issues of the Friedel-Crafts reaction but introduces challenges related to the nitration itself.

Causality: Phenols are highly activated rings and are very sensitive to oxidizing conditions inherent in nitration reactions.[9]

  • Over-nitration: The product, this compound, is still an activated phenol. It can undergo a second nitration to yield 4-(1-adamantyl)-2,6-dinitrophenol .

  • Oxidation: Strong nitric acid can oxidize the phenol to a variety of quinone-like, polymeric, and tarry byproducts. The dark color is a tell-tale sign of oxidative degradation.

Troubleshooting Strategies:

  • Use Dilute Nitric Acid: Avoid using concentrated or fuming nitric acid. A solution of dilute nitric acid (e.g., 30-40%) in a solvent like acetic acid or water is much more controlled.

  • Maintain Low Temperatures: The reaction should be performed at low temperatures (e.g., 0-10°C) to slow down the reaction rate and minimize both over-nitration and oxidation.

  • Protecting Groups: While more synthetically intensive, one could protect the phenol as an acetate ester, perform the nitration, and then hydrolyze the ester. The acetyl group is still an ortho, para-director but is less activating and more resistant to oxidation than a free hydroxyl group.

Frequently Asked Questions (FAQs)

  • Q: Why is the adamantylation of 2-nitrophenol generally preferred over the nitration of 4-(1-adamantyl)phenol?

    • A: Despite the potential for multiple byproducts, the adamantylation route is often more reliable because Friedel-Crafts conditions are typically less harsh and less oxidizing than nitration conditions for a highly activated substrate like a phenol. Controlling mono-nitration on an activated phenol without oxidation can be very challenging.[9]

  • Q: What is the best general-purpose catalyst for the adamantylation of 2-nitrophenol?

    • A: For laboratory scale and process development, a solid acid catalyst like a sulfonic acid ion-exchange resin is highly recommended. It offers high selectivity for the desired C-4 product, minimizes byproducts like the O-alkylated ether, and is easily removed by simple filtration, making the workup significantly cleaner and more environmentally friendly.[6]

  • Q: How can I easily distinguish the desired product from the O-alkylated byproduct?

    • A: The simplest method is a basic aqueous wash. The desired product, being a phenol, is acidic and will deprotonate and dissolve in a dilute aqueous NaOH or Na₂CO₃ solution. The O-alkylated ether is not acidic and will remain in the organic layer. This difference can be used for both analysis and purification.

  • Q: What are the key NMR signals to look for to confirm the structure of this compound?

    • A: In ¹H NMR, you should see three distinct aromatic protons in the 7-8 ppm region, typically a doublet, a doublet of doublets, and another doublet, confirming the 1,2,4-substitution pattern. The adamantyl group will show characteristic broad singlets around 1.8-2.2 ppm. The phenolic -OH proton will be a broad singlet whose chemical shift is solvent-dependent.

Appendix A: Recommended Experimental Protocols

Protocol 1: Adamantylation of 2-Nitrophenol using an Ion-Exchange Resin[6]
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrophenol (1.0 eq), 1-adamantanol (1.1 eq), and glacial acetic acid (approx. 5-10 mL per gram of 2-nitrophenol).

  • Add the ion-exchange sulfonic acid resin (e.g., Amberlyst-15, ~20% by weight of the 2-nitrophenol).

  • Heat the mixture with stirring to 50-60°C and monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-8 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter off the resin catalyst and wash it with a small amount of ethyl acetate. The resin can be washed, dried, and reused.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove acetic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/isopropanol) or by column chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or ethyl acetate).

  • While the solution is hot, add a co-solvent in which the product is poorly soluble (e.g., water or hexanes) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

References

  • Process for the preparation of 1-adamantane derivatives. (1991).
  • 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. (n.d.). Organic Syntheses. [Link]

  • Phenol. (n.d.). Wikipedia. [Link]

  • Peterson, I. V., Svirskaya, N. M., Kondrasenko, A. A., & Rubaylo, A. I. (2017). 1-Adamantanol Alkylation of 2,2΄-Binaphthol, 2,2΄- and 4,4΄-Biphenols. Journal of Siberian Federal University. Chemistry, 10(2), 264-268. [Link]

  • Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. (2020). ACS Omega. [Link]

  • 2-Nitrophenol. (n.d.). PubChem. [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). European Journal of Medicinal Chemistry. [Link]

  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. (2021). Membranes. [Link]

  • tertiary alcohols from hydrocarbons by ozonation on silica gel. (n.d.). Organic Syntheses. [Link]

  • Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. (2015). Oncotarget. [Link]

  • The Organic Chemistry Tutor. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]

  • Nitrophenol. (n.d.). Wikipedia. [Link]

  • 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. (2017). ResearchGate. [Link]

  • Ortho, Para, Meta Directors. (n.d.). Chemistry Steps. [Link]

  • Alkenylation of 1-adamantanol with isopropyl alcohol in presence of sulfuric acid. (2016). ResearchGate. [Link]

  • Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane. (2016). Molecules. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Effects of Some Alkyl Phenols on Methanogenic Degradation of Phenol. (1991). Applied and Environmental Microbiology. [Link]

  • m-NITROPHENOL. (n.d.). Organic Syntheses. [Link]

  • Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics. (2016). Organic Letters. [Link]

  • Method of producing adamantanol-1. (2012).
  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. (2013). Polymer Chemistry. [Link]

  • A para- to meta-isomerization of phenols. (2024). Nature. [Link]

  • Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. [Link]

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]

Sources

Technical Support Center: Enhancing the Purity of 4-(1-Adamantyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(1-Adamantyl)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high-purity material. The following question-and-answer format directly addresses common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities in crude this compound typically arise from the nitration of 4-(1-Adamantyl)phenol. The primary impurities to anticipate are:

  • Unreacted Starting Material: Residual 4-(1-Adamantyl)phenol.

  • Isomeric Byproducts: The major byproduct is often the thermodynamically more stable para-nitrophenol isomer, if the starting material were phenol. However, with the para position blocked by the adamantyl group, the primary byproduct will be a di-nitro species.

  • Over-nitrated Products: 4-(1-Adamantyl)-2,6-dinitrophenol is a common byproduct, resulting from further nitration of the desired product.

  • Oxidative Byproducts: Nitration reactions can sometimes lead to the formation of tarry, oxidized materials.

Q2: What are the key physical properties of the starting material and potential impurities that can be exploited for purification?

A2: Understanding the physical properties of your target compound and its potential impurities is crucial for developing an effective purification strategy. Here is a summary of relevant data:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility
4-(1-Adamantyl)phenol228.34179-183[1]Soluble in Dimethylformamide, Methanol, Ethanol
This compound273.34Not readily availableExpected to have different polarity and solubility compared to the starting material and dinitro-byproduct.
4-(1-Adamantyl)-2,6-dinitrophenol318.34Not readily availableExpected to be more polar than the mono-nitro product.

The significant differences in polarity between the starting material (a phenol), the desired mono-nitro product, and the di-nitro byproduct are the primary basis for their separation.

Troubleshooting Guide

Recrystallization Issues

Q3: My recrystallization of crude this compound resulted in an oil, not crystals. What went wrong and how can I fix it?

A3: "Oiling out" during recrystallization is a common problem, especially when significant impurities are present. Here’s a breakdown of the likely causes and solutions:

  • Causality: The presence of impurities disrupts the crystal lattice formation of the desired compound, lowering its melting point to below the boiling point of the solvent. This results in the compound separating as a liquid phase (an oil) rather than solid crystals.

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture to ensure everything is fully dissolved.

    • Slow Cooling is Critical: Allow the solution to cool very slowly. Rapid cooling often promotes oiling. A Dewar flask or insulated container can be used to slow down the cooling rate.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

    • Solvent System Modification: If the above steps fail, the chosen solvent may not be ideal. Consider a two-solvent recrystallization system. A good starting point is to dissolve the crude product in a solvent in which it is highly soluble (like ethanol or acetone) and then slowly add a solvent in which it is poorly soluble (like water or hexane) until the solution becomes slightly cloudy. Then, add a few drops of the first solvent to clarify the solution before allowing it to cool slowly.[2][3]

Q4: I’ve performed a recrystallization, but the purity of my this compound hasn't significantly improved. What should I do?

A4: If a single recrystallization is insufficient, it suggests that the impurities have similar solubility properties to your desired product in the chosen solvent.

  • Causality: The partition coefficient of the impurity between the solid and liquid phases is not favorable for efficient removal in a single step.

  • Troubleshooting Steps:

    • Second Recrystallization: A second recrystallization using the same solvent system may improve purity, although with some loss of yield.

    • Change the Solvent: A different solvent or solvent system may have a more favorable solubility profile for separating the impurities. Experiment with different solvents to find one that dissolves the desired product well at high temperatures but poorly at low temperatures, while the impurities remain in solution.

    • Column Chromatography: If recrystallization proves ineffective, column chromatography is the next logical purification step. It offers much higher resolving power for separating compounds with similar polarities.[4]

Column Chromatography Challenges

Q5: How do I choose the right solvent system (mobile phase) for the column chromatography of this compound?

A5: The key is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate first.

  • Methodology:

    • Stationary Phase: Silica gel is a good starting point as the stationary phase for separating nitrophenols due to its polarity.[4][5]

    • Mobile Phase Selection (TLC):

      • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

      • Spot your crude mixture on a TLC plate and develop it in different hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).

      • The ideal solvent system will give a good separation of spots, with the desired product having an Rf value of approximately 0.3-0.4.

    • Column Elution: The solvent system that provides the best separation on TLC can then be used as the mobile phase for your column chromatography.

Q6: My compounds are running too fast (or too slow) on the column. How do I adjust the separation?

A6: This is a common issue related to the polarity of the mobile phase.

  • Compounds Running Too Fast (High Rf): Your mobile phase is too polar. To slow down the elution, decrease the proportion of the polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexane).

  • Compounds Running Too Slow (Low Rf): Your mobile phase is not polar enough. To speed up the elution, increase the proportion of the polar solvent.

A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective for complex mixtures.

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol is essential for monitoring the progress of your purification.

  • Prepare TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot Samples: Dissolve a small amount of your crude material, the starting 4-(1-Adamantyl)phenol, and your purified fractions in a volatile solvent (e.g., dichloromethane). Use a capillary tube to spot each sample on the pencil line.

  • Develop Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 8:2 hexane:ethyl acetate). Ensure the solvent level is below the pencil line.

  • Visualize: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.

  • Analyze: The desired this compound should appear as a distinct spot, separated from the less polar starting material and the more polar dinitro-byproduct.

Protocol 2: Purification by Column Chromatography

This is a general procedure for purifying your crude product.

  • Prepare the Column:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Pour a layer of sand over the plug.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to pack the silica gel evenly.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

    • Add a thin layer of sand on top of the sample to prevent disturbance.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure desired product and remove the solvent using a rotary evaporator.

Visualizations

Workflow for Purification Strategy

Purification_Strategy Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Column Column Chromatography TLC->Column Significant Impurities Pure_Product Pure Product Recrystallization->Pure_Product Successful Impure Impure Product Recrystallization->Impure Unsuccessful Column->Pure_Product Impure->Column

Caption: Decision workflow for purifying this compound.

Relationship between Polarity and Elution Order

Elution_Order 4-Adamantylphenol 4-Adamantylphenol 4-Adamantyl-2-nitrophenol 4-Adamantyl-2-nitrophenol 4-Adamantyl-2,6-dinitrophenol 4-Adamantyl-2,6-dinitrophenol Mobile_Phase Mobile Phase (Less Polar) Mobile_Phase->4-Adamantylphenol Elutes First (Least Polar)

Caption: Expected elution order from a silica gel column.

References

  • Google Patents. (n.d.). US2671110A - Separation of isomeric mixtures of nitroanilines.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2015). Directing effects in nitration of 1-adamantyl bearing aromatic ketones. Retrieved from [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]

  • YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. Retrieved from [Link]

  • ResearchGate. (2022). How can I separate the R and S enantiomers from the racemic mixture of ethyl 2-hydroxy-2-(4-nitrophenyl)-2-phenylacetate?. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022). Mono-Nitration of Phenol [Tarr Elimination Method]. Retrieved from [Link]

  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from [Link]

  • oc-praktikum.de. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • YouTube. (2018). 4 Recrystallization Methods for Increased Yield. Retrieved from [Link]

  • ResearchGate. (2015). Nitration of phenol in 1,4-dioxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of the Geometric Isomers of 4-Octyl-1,1a,2,3,4,5,6,6a-Octahydro-Cyclopropa[f]Indene-1-Carboxylic Acid Ethyl Ester and their Positional Isomers by Reversed-Phase HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Technical Support Center: Degradation of 4-(1-Adamantyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1-adamantyl)-2-nitrophenol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions related to the degradation pathways of this compound. While specific literature on the degradation of this compound is limited, this resource synthesizes established principles from nitrophenol biodegradation and adamantane metabolism to offer predictive insights and practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely microbial degradation pathways for this compound?

Based on extensive research into related nitrophenolic compounds, two primary microbial degradation pathways are plausible for this compound.[1][2] The initial steps of these pathways are catalyzed by monooxygenase enzymes, which are crucial for the initial attack on the aromatic ring.[1][2]

  • Proposed Pathway 1: The Hydroquinone Pathway This pathway, commonly observed in Gram-negative bacteria like Pseudomonas and Burkholderia species, involves the initial removal of the nitro group.[2][3] A monooxygenase would catalyze the conversion of this compound to 4-(1-adamantyl)-catechol, with the subsequent release of nitrite. This catechol intermediate would then undergo ring cleavage.

  • Proposed Pathway 2: The Benzenetriol Pathway This pathway is more prevalent in Gram-positive bacteria, such as Rhodococcus and Arthrobacter species.[2][3] It involves the hydroxylation of the aromatic ring to form 4-(1-adamantyl)-3-nitrocatechol. Subsequent enzymatic steps would lead to the formation of a benzenetriol derivative, which then undergoes ring cleavage.[2]

Q2: What is the expected metabolic fate of the adamantyl group during degradation?

The adamantyl moiety is a bulky, lipophilic group that is generally resistant to degradation. However, metabolic studies on adamantane-containing drugs have shown that it can be hydroxylated by cytochrome P450 enzymes in mammals and likely by similar microbial oxygenases.[4] Therefore, during the degradation of this compound, it is anticipated that the adamantyl group may undergo mono- or di-hydroxylation at its secondary carbons.[4] These hydroxylated adamantyl-containing intermediates may persist or be slowly metabolized further.

Q3: Which microorganisms are good candidates for studying the biodegradation of this compound?

Given the structural similarities to other nitrophenols, microorganisms known to degrade these compounds would be ideal starting points. Consider strains from the following genera:

  • Rhodococcus : Known for their versatile metabolic capabilities, including the degradation of nitroaromatic compounds.[1]

  • Pseudomonas : Several species have been shown to degrade p-nitrophenol effectively.[1][3]

  • Arthrobacter and Bacillus : These have also been implicated in the degradation of nitrophenols.[1][3]

Enrichment culture techniques using soil or water from sites contaminated with nitroaromatic compounds can also be a powerful tool for isolating novel degrading strains.

Q4: What analytical methods are suitable for monitoring the degradation of this compound and its metabolites?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV-Vis detection is a robust technique for quantifying the parent compound and its primary metabolites.[5][6] An isocratic method using a C18 column with a mobile phase of methanol and a buffered aqueous solution is a good starting point.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is essential for the identification of unknown metabolites.[7][8] By analyzing the mass-to-charge ratio of the parent compound and its fragments, you can propose structures for the degradation intermediates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for analyzing more volatile intermediates or for derivatized polar metabolites.

Troubleshooting Guide

Issue 1: No degradation of this compound is observed in my microbial culture.
Possible CauseTroubleshooting StepDetailed Protocol/Considerations
Toxicity of the compound 1. Lower the initial concentration: High concentrations of nitrophenols can be toxic to microorganisms.[1]Start with a low concentration (e.g., 10-50 mg/L) and gradually increase it as the culture adapts.
Lack of microbial adaptation 2. Acclimatize the culture: The microorganisms may require time to induce the necessary degradative enzymes.Subculture the microorganisms several times in the presence of a low, non-toxic concentration of the compound.
Sub-optimal culture conditions 3. Optimize pH, temperature, and aeration: Microbial growth and enzymatic activity are highly dependent on these parameters.[3]The optimal pH for nitrophenol degradation is often near neutral (7.0-7.5).[3] Most bacteria will thrive at temperatures between 25-37°C. Ensure adequate aeration for aerobic degradation pathways.
Nutrient limitation 4. Supplement with additional carbon and nitrogen sources: The compound may not be utilized as the sole carbon and energy source initially.[3]Add a readily utilizable carbon source (e.g., glucose, succinate) and a nitrogen source (e.g., ammonium sulfate) to the medium to support initial growth.
Issue 2: The degradation rate is very slow.
Possible CauseTroubleshooting StepDetailed Protocol/Considerations
Low enzyme activity 1. Induce enzyme production: The expression of degradative enzymes may be low.Pre-grow the culture in the presence of a sub-inhibitory concentration of the target compound or a structurally related inducer.
Poor bioavailability 2. Increase solubility: this compound is likely to have low water solubility due to the adamantyl group.Consider adding a non-ionic surfactant (e.g., Tween 80) at a low concentration (0.01-0.1%) to the medium to increase the bioavailability of the compound.
Inhibitory intermediates 3. Analyze for metabolite accumulation: The buildup of intermediate metabolites can be toxic and inhibit further degradation.Use LC-MS to identify and quantify intermediates. If a particular intermediate is accumulating, it may indicate a bottleneck in the degradation pathway.
Issue 3: I am having difficulty identifying the degradation intermediates.
Possible CauseTroubleshooting StepDetailed Protocol/Considerations
Low concentration of intermediates 1. Time-course sampling and concentration: Intermediates may be transient and present at low levels.Collect samples at multiple time points during the degradation experiment. Concentrate the samples using solid-phase extraction (SPE) before LC-MS analysis.
Complex sample matrix 2. Sample clean-up: Components of the culture medium can interfere with analysis.Perform a liquid-liquid extraction or use SPE to separate the analytes of interest from interfering substances.
Lack of reference standards 3. High-resolution mass spectrometry: This can aid in proposing elemental compositions for unknown peaks.Utilize techniques like accurate mass measurements and isotopic pattern analysis to deduce the chemical formulas of the metabolites.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay

This protocol provides a framework for assessing the aerobic biodegradation of this compound by a pure or mixed microbial culture.

  • Prepare Mineral Salts Medium (MSM): A typical MSM contains (per liter): K₂HPO₄ (1.5 g), KH₂PO₄ (0.5 g), NaCl (0.5 g), (NH₄)₂SO₄ (1.0 g), MgSO₄·7H₂O (0.2 g), and 1 ml of a trace element solution. Adjust the pH to 7.2.

  • Prepare Inoculum: Grow the selected microbial strain(s) in a suitable nutrient-rich medium (e.g., Nutrient Broth) to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Set up Experimental Flasks: In sterile flasks, combine:

    • 100 ml of MSM.

    • A stock solution of this compound (dissolved in a minimal amount of a suitable solvent like DMSO or methanol) to achieve the desired final concentration (e.g., 20 mg/L).

    • The prepared inoculum (e.g., 1% v/v).

  • Set up Controls:

    • Abiotic control: MSM and the test compound, without inoculum.

    • Biotic control: MSM and inoculum, without the test compound.

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at the optimal temperature (e.g., 30°C) in the dark to prevent photodegradation.

  • Sampling and Analysis: At regular intervals, withdraw samples from each flask. Prepare the samples for analysis by centrifuging to remove biomass and filtering the supernatant. Analyze the concentration of this compound using HPLC.

Protocol 2: Metabolite Identification using LC-MS

This protocol outlines the general steps for identifying degradation intermediates.

  • Sample Preparation: Collect samples from the biodegradation assay at time points where significant degradation has occurred but before complete disappearance of the parent compound. Centrifuge to remove cells and filter the supernatant.

  • Solid-Phase Extraction (SPE) (Optional): For concentrating analytes and removing interfering matrix components, pass the sample through a C18 SPE cartridge. Elute the retained compounds with a suitable organic solvent (e.g., methanol or acetonitrile). Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Column: Use a C18 analytical column.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point.

    • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of metabolites. Perform full scan analysis to identify potential metabolite masses and then targeted MS/MS analysis on those masses to obtain fragmentation patterns.

  • Data Analysis: Compare the mass spectra of the peaks in the experimental samples to the parent compound. Look for characteristic mass shifts corresponding to expected biotransformations (e.g., +16 for hydroxylation, -46 for nitro group removal, etc.).

Visualizations

Proposed Degradation Pathways

G cluster_0 Proposed Hydroquinone Pathway (Gram-Negative Bacteria) cluster_1 Proposed Benzenetriol Pathway (Gram-Positive Bacteria) A This compound B 4-(1-Adamantyl)-catechol A->B Monooxygenase (-NO2, +OH) C Ring Cleavage Products B->C Dioxygenase D This compound E 4-(1-Adamantyl)-3-nitrocatechol D->E Monooxygenase (+OH) F 4-(1-Adamantyl)-benzenetriol E->F Monooxygenase (-NO2, +OH) G Ring Cleavage Products F->G Dioxygenase

Caption: Proposed microbial degradation pathways for this compound.

Experimental Workflow for Biodegradation Studies

G cluster_setup Experiment Setup cluster_run Degradation & Analysis A Prepare Mineral Salts Medium C Set up Experimental & Control Flasks A->C B Grow and Prepare Inoculum B->C D Incubate under Optimal Conditions C->D Start Incubation E Collect Samples Over Time D->E F Analyze Parent Compound (HPLC) E->F G Identify Metabolites (LC-MS) E->G H Degradation Kinetics F->H Quantify Degradation I Pathway Confirmation G->I Elucidate Pathway

Caption: Workflow for studying microbial degradation and metabolite identification.

References

  • Kimura, N., Kitagawa, W., & Kamagata, Y. (2014). Biodegradation of Nitrophenol Compounds. In Biological Remediation of Explosive Residues (pp. 1-19). Springer, Cham. [Link]

  • Suresh, K., et al. (2020). Biodegradation of P-nitro phenol using a novel bacterium Achromobacter denitrifacians isolated from industrial effluent water. Water Science and Technology, 82(12), 2915-2926. [Link]

  • Alam, S. A., et al. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Experimental Biology and Agricultural Sciences, 10(4), 743-766. [Link]

  • Alam, S. A., et al. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Experimental Biology and Agricultural Sciences, 10(4), 743-766. [Link]

  • Li, Y., et al. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Microbial Cell Factories, 24(1), 1-16. [Link]

  • Wikipedia. (n.d.). Phenol. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Nitrophenols. [Link]

  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia pharmaceutica, 79(4), 837–847. [Link]

  • Zand, I., et al. (2019). Adamantyl pyran-4-one Derivatives and Their in Vitro Antiproliferative Activity. Medicinal Chemistry Research, 28(6), 935-946. [Link]

  • Tomei, M. C., et al. (2003). Kinetics of 4-nitrophenol biodegradation in a sequencing batch reactor. Water research, 37(16), 3803–3814. [Link]

  • Chu, P. S., & Lopez, M. I. (2009). Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of food and drug analysis, 17(3). [Link]

  • ResearchGate. (n.d.). PNP degradation pathway and the two general pathways via hydroquinone or hydroxyquinol. [Link]

  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia pharmaceutica, 79(4), 837–847. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Khan, I., et al. (2021). Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH. Materials Advances, 2(10), 3369-3378. [Link]

  • Mottier, P., et al. (2005). Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography–electrospray ionisation–tandem mass spectrometry. Journal of Chromatography A, 1067(1-2), 85-91. [Link]

  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia pharmaceutica, 79(4), 837–847. [Link]

  • Li, Y., et al. (2020). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. Metabolites, 10(10), 395. [Link]

  • Wójcik-Pszczoła, K., et al. (2021). Metabolic profiling to evaluate the impact of amantadine and rimantadine on the secondary metabolism of a model organism. Scientific reports, 11(1), 1-13. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting. [Link]

Sources

preventing byproduct formation in adamantane nitration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Adamantane Nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve high yields of the desired 1-nitroadamantane while minimizing byproduct formation. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles.

Troubleshooting Guide: Common Issues in Adamantane Nitration

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Issue 1: My reaction yields a significant amount of 1-adamantanol and/or adamantanone.

Question: I performed the nitration of adamantane, but my post-reaction analysis (GC-MS, NMR) shows the presence of 1-adamantanol and adamantanone as major byproducts. What is causing this, and how can I prevent it?

Answer:

The formation of these oxidation byproducts is a common challenge in adamantane nitration, particularly under electrophilic conditions.

Root Cause Analysis:

The mechanism of electrophilic nitration often involves the formation of a tertiary adamantyl carbocation (Adamantyl-C⁺). This highly reactive intermediate can be trapped by nucleophilic species present in the reaction mixture. If water is present, even in trace amounts, it can act as a nucleophile, leading to the formation of 1-adamantanol. Subsequent oxidation of 1-adamantanol can then yield adamantanone.

Solutions & Preventative Measures:

  • Anhydrous Reaction Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture. Use anhydrous solvents and reagents.

  • Choice of Nitrating Agent:

    • Nitric Acid in Acetic Anhydride: This system has been shown to reduce the formation of alcohol byproducts compared to using nitric acid alone.[1] The high electrophilicity and reduced acidity of the HNO₃-Ac₂O system increase the stability of the desired nitro product and decrease the likelihood of alcohol formation.[1]

    • Ozone-Mediated Nitration: The reaction of adamantane with nitrogen dioxide in the presence of ozone at low temperatures (e.g., -78 °C) is a highly selective method that proceeds via a radical mechanism.[2] This pathway avoids the formation of the adamantyl carbocation, thus significantly reducing the formation of oxidation byproducts and yielding 1-nitroadamantane as the sole major product.[2]

  • Temperature Control: Maintain a low reaction temperature. Higher temperatures can promote side reactions, including oxidation.

Issue 2: I am observing cleavage of the adamantane cage, resulting in adamantane-1-carboxylic acid.

Question: My product mixture contains adamantane-1-carboxylic acid, indicating that the adamantane core is not stable under my reaction conditions. How can I avoid this degradation?

Answer:

Cleavage of the robust adamantane cage is indicative of harsh reaction conditions, particularly excessive acidity and high temperatures.

Root Cause Analysis:

Nitrating systems containing strong acids, such as a mixture of nitric acid and sulfuric acid (mixed acid), can be aggressive enough to promote the cleavage of the adamantane skeleton, especially at elevated temperatures.[3] The strong acidic environment can lead to the formation of highly reactive intermediates that undergo fragmentation.

Solutions & Preventative Measures:

  • Avoid Mixed Acid (HNO₃/H₂SO₄): If cage cleavage is a problem, it is advisable to switch to a less aggressive nitrating system.

  • Temperature Management: Strictly control the reaction temperature. Lowering the temperature, for instance to -15 °C, can suppress the cleavage of the starting material.[3]

  • Alternative Nitrating Agents:

    • Nitric Acid in Acetic Anhydride: This reagent combination is less prone to causing cage cleavage compared to mixed acid.

    • Nitronium Tetrafluoroborate (NO₂BF₄): This reagent can provide good yields of 1-nitroadamantane without the harshness of mixed acid. However, it is crucial to use purified, nitrile-free solvents to avoid other side reactions.

    • Ozone/Nitrogen Dioxide System: As mentioned previously, this method is highly selective and operates under mild, low-temperature conditions, making it an excellent choice to preserve the adamantane core.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the electrophilic nitration of adamantane?

A1: The electrophilic nitration of adamantane typically proceeds through the formation of a nitronium ion (NO₂⁺) as the active electrophile.[4] The reaction is thought to involve the formation of a pentacoordinated carbonium ion intermediate, which then collapses to the adamantyl carbocation and the desired 1-nitroadamantane. The stability of the tertiary carbocation at the bridgehead position of adamantane makes this position the most reactive site for electrophilic attack.

dot

Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_reaction Reaction with Adamantane cluster_byproducts Byproduct Formation HNO3 HNO3 NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H2SO4 HSO4- HSO₄⁻ H2SO4->HSO4- Adamantane Adamantane Carbocation Adamantyl Carbocation Adamantane->Carbocation + NO₂⁺ 1-Nitroadamantane 1-Nitroadamantane Carbocation->1-Nitroadamantane Reaction Adamantanol 1-Adamantanol Carbocation->Adamantanol + H₂O H2O_nuc H₂O (nucleophile) Adamantanone Adamantanone Adamantanol->Adamantanone Oxidation

Caption: General mechanism of electrophilic adamantane nitration and byproduct formation.

Q2: Which nitrating agent offers the highest selectivity for 1-nitroadamantane?

A2: Based on available literature, the ozone-mediated nitration of adamantane with nitrogen dioxide at -78 °C demonstrates exceptional selectivity, yielding 1-nitroadamantane as the primary product with minimal side reactions.[2] This method's high selectivity is attributed to its radical-based mechanism, which circumvents the formation of the adamantyl carbocation intermediate that often leads to byproducts in electrophilic nitration pathways.

Q3: How can I purify 1-nitroadamantane from unreacted starting material and byproducts like 1-adamantanol?

A3: Purification can typically be achieved through standard laboratory techniques:

  • Column Chromatography: Silica gel column chromatography is an effective method for separating 1-nitroadamantane from the more polar 1-adamantanol and the less polar unreacted adamantane. A non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, is generally suitable.

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be used to isolate the pure 1-nitroadamantane. The choice of solvent will depend on the solubility characteristics of the product and impurities.

  • Sublimation: Given the cage-like structure of adamantane derivatives, sublimation under reduced pressure can be a viable purification technique, especially for removing non-volatile impurities.

Recommended Protocols for Selective Adamantane Nitration

Protocol 1: Ozone-Mediated Nitration of Adamantane

This protocol is adapted from the highly selective method described in the literature and is recommended for achieving high yields of 1-nitroadamantane with minimal byproduct formation.[2]

Materials:

  • Adamantane

  • Nitrogen dioxide (N₂O₄)

  • Ozone (O₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Dry ice/acetone bath

Procedure:

  • Dissolve adamantane in anhydrous dichloromethane in a three-necked flask equipped with a gas inlet tube, a gas outlet, and a low-temperature thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution for a designated period.

  • Simultaneously, introduce a stream of nitrogen dioxide gas into the reaction mixture.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, quench the reaction by bubbling nitrogen gas through the solution to remove excess ozone and nitrogen dioxide.

  • Allow the mixture to warm to room temperature.

  • Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitration of Adamantane using Nitric Acid in Acetic Anhydride

This protocol is a good alternative for minimizing the formation of 1-adamantanol.[1]

Materials:

  • Adamantane

  • Fuming nitric acid (100%)

  • Acetic anhydride (Ac₂O)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Ice bath

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, prepare a solution of adamantane in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • In the dropping funnel, prepare a mixture of fuming nitric acid and acetic anhydride, also cooled to 0-5 °C.

  • Add the nitrating mixture dropwise to the adamantane solution with vigorous stirring, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for the recommended reaction time (monitor by GC or TLC).

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Data Summary

Nitrating AgentCommon ByproductsKey ConsiderationsSelectivity
HNO₃/H₂SO₄ (Mixed Acid) Adamantane-1-carboxylic acid, oxidation productsHigh acidity can cause cage cleavage.[3]Low to Moderate
HNO₃ in Ac₂O Oxidation products (reduced alcohol formation)Good for minimizing alcohol byproducts.[1]Moderate to High
NO₂BF₄ 1-Adamantanol (especially in initial stages)Requires anhydrous, nitrile-free solvents.Moderate to High
NO₂/O₃ MinimalHighly selective, low temperature required.[2]Very High

Logical Workflow for Troubleshooting Byproduct Formation

dot

Troubleshooting_Workflow start Identify Primary Byproduct oxidation Oxidation Products (1-Adamantanol, Adamantanone) start->oxidation cleavage Cage Cleavage (Adamantane-1-carboxylic acid) start->cleavage sol_oxidation1 Ensure Anhydrous Conditions oxidation->sol_oxidation1 sol_oxidation2 Switch to HNO₃/Ac₂O oxidation->sol_oxidation2 sol_oxidation3 Use Ozone-Mediated Nitration oxidation->sol_oxidation3 sol_cleavage1 Avoid Mixed Acid (HNO₃/H₂SO₄) cleavage->sol_cleavage1 sol_cleavage2 Lower Reaction Temperature cleavage->sol_cleavage2 sol_cleavage3 Use Milder Nitrating Agent (e.g., NO₂/O₃) cleavage->sol_cleavage3 end Achieve High Selectivity for 1-Nitroadamantane sol_oxidation1->end sol_oxidation2->end sol_oxidation3->end sol_cleavage1->end sol_cleavage2->end sol_cleavage3->end

Caption: A decision-making workflow for addressing common byproduct issues in adamantane nitration.

References

  • Vícha, R., Kuřitka, I., Rouchal, M., Ježková, V., & Zierhut, A. (2009). Directing effects in nitration of 1-adamantyl bearing aromatic ketones. ARKIVOC, 2009(xii), 60-80. [Link]

  • Štefane, B., & Iskra, J. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. [Link]

  • Suzuki, H., & Shiraishi, T. (1994). Ozone-mediated nitration of adamantane and derivatives with nitrogen dioxide: selectivity in the hydrogen abstraction by nitrogen trioxide and subsequent coupling of the resulting carbon radicals with nitrogen dioxide. Journal of the Chemical Society, Perkin Transactions 1, (22), 3203-3207. [Link]

  • Moiseev, I. K., et al. (2013). Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
  • Ashenhurst, J. (2022). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Bagrii, E. I., et al. (2017). Oxidative functionalization of adamantanes (review). Petroleum Chemistry, 57(3), 183-214. [Link]

  • CN104761456A - Preparation method of 3-amino-1-adamantanol. (2015).
  • Kharchenko, A. K., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances, 11(42), 25841-25847. [Link]

  • Multiple authors. (2021). Why is sulfuric acid used in aromatic nitration?. Quora. [Link]

  • Klimochkin, Y. N., Ivleva, E. A., & Moiseev, I. K. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. Russian Journal of Organic Chemistry, 56(9), 1532-1539. [Link]

  • Fagnoni, M., & Albini, A. (2001). Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. The Journal of Organic Chemistry, 66(16), 5469-5474. [Link]

Sources

Validation & Comparative

The Adamantane Scaffold in Drug Design: A Comparative Analysis of 4-(1-Adamantyl)-2-nitrophenol and Clinically Approved Adamantane Drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has captivated medicinal chemists for decades. Its unique stereochemistry and pharmacokinetic properties have led to its incorporation into a diverse array of clinically successful drugs. This guide provides a comparative analysis of the hypothetical therapeutic potential of 4-(1-Adamantyl)-2-nitrophenol against established adamantane-containing drugs, including the antiviral agents Amantadine and Rimantadine, the NMDA receptor antagonist Memantine, and the dipeptidyl peptidase-4 (DPP-4) inhibitors Saxagliptin and Vildagliptin.

Note to the Reader: As of the latest literature review, specific experimental data on the biological activity of this compound is not publicly available. Therefore, this guide will extrapolate its potential properties based on the known activities of its parent compound, 4-(1-adamantyl)phenol, and the well-documented influence of nitro functional groups on pharmacological activity. The established adamantane drugs will serve as benchmarks for this comparative analysis.

The Allure of the Adamantane Cage in Medicinal Chemistry

The adamantane scaffold imparts several desirable properties to a drug molecule. Its bulky and rigid nature can enhance binding affinity and selectivity for a target protein by providing a well-defined three-dimensional structure. Furthermore, the lipophilicity of the adamantane group can improve a drug's ability to cross cell membranes and the blood-brain barrier, which is particularly advantageous for neurological drugs.[1] This lipophilicity can also influence a compound's metabolic stability, often protecting it from rapid degradation.[1]

A Comparative Overview of Adamantane-Based Therapeutics

Adamantane's versatility is showcased by the diverse mechanisms of action and therapeutic applications of its derivatives.[2]

Antiviral Adamantanes: Amantadine and Rimantadine

Amantadine and its derivative, Rimantadine, were among the first adamantane-based drugs to be approved.[2] They were initially used for the prophylaxis and treatment of influenza A virus infections.[3]

  • Mechanism of Action: These drugs target the M2 proton channel of the influenza A virus. By blocking this channel, they prevent the influx of protons into the viral particle, which is a crucial step for viral uncoating and the release of the viral genome into the host cell.[3][4]

Neurological Adamantanes: Memantine

Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, used in the treatment of moderate-to-severe Alzheimer's disease.[5]

  • Mechanism of Action: In Alzheimer's disease, excessive glutamate activity leads to excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channel under conditions of excessive stimulation, thereby protecting neurons from glutamate-induced excitotoxicity without interfering with normal synaptic transmission.[5]

Antidiabetic Adamantanes: Saxagliptin and Vildagliptin

Saxagliptin and Vildagliptin are potent and selective inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). They are used for the treatment of type 2 diabetes.[6][7]

  • Mechanism of Action: DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control.[7][8]

Profiling this compound: A Predictive Analysis

While direct experimental data is lacking, we can infer the potential biological activities of this compound by examining its structural components: the 4-(1-adamantyl)phenol backbone and the ortho-nitro group.

The 4-(1-Adamantyl)phenol Backbone: A Precursor with Antiproliferative Potential

Studies on derivatives of 4-(1-adamantyl)phenol have indicated potential antiproliferative activity. The bulky adamantyl group attached to a phenolic ring creates a scaffold that can be further functionalized to interact with various biological targets. Research on related adamantyl-containing compounds has demonstrated activity against a range of cancer cell lines.[9]

The Influence of the Nitro Group: A Double-Edged Sword

The introduction of a nitro group onto an aromatic ring can significantly modulate a molecule's biological activity. Nitroaromatic compounds are known to have a wide range of pharmacological effects, including antimicrobial, anticancer, and antiviral properties. However, the presence of a nitro group can also be associated with toxicity.

  • Potential for Antiproliferative Activity: The electron-withdrawing nature of the nitro group can enhance the molecule's ability to interact with biological targets, potentially leading to increased antiproliferative effects compared to the parent phenol.

  • Potential for Antiviral Activity: Nitro-containing compounds have been investigated for their antiviral properties. The specific mechanism would depend on the viral target.

Comparative Data Summary

The following table summarizes the key characteristics of the discussed adamantane drugs and the predicted profile of this compound.

Compound Drug Class Primary Mechanism of Action Primary Therapeutic Use Key Structural Features
Amantadine AntiviralM2 proton channel inhibitor[3]Influenza A, Parkinson's disease[10]Adamantane cage with an amino group
Rimantadine AntiviralM2 proton channel inhibitor[4]Influenza AAdamantane cage with an aminoethyl group
Memantine NMDA Receptor AntagonistNon-competitive NMDA receptor antagonist[5]Alzheimer's disease[5]Adamantane cage with an amino group and two methyl groups
Saxagliptin Antidiabetic (DPP-4 Inhibitor)Covalent, reversible inhibition of DPP-4Type 2 DiabetesAdamantane ring fused to a cyanopyrrolidine
Vildagliptin Antidiabetic (DPP-4 Inhibitor)Covalent, reversible inhibition of DPP-4[6]Type 2 Diabetes[6]Adamantane ring with a cyanopyrrolidine moiety
This compound (Hypothetical)(Unknown)(Under Investigation)Adamantane cage, phenol ring, nitro group

Experimental Protocols for the Evaluation of this compound

To ascertain the actual pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 4-(1-adamantyl)phenol.

Methodology:

  • Starting Material: 4-(1-Adamantyl)phenol.

  • Nitration: Dissolve 4-(1-adamantyl)phenol in a suitable solvent (e.g., acetic acid).

  • Slowly add a nitrating agent (e.g., nitric acid) at a controlled temperature (typically 0-5 °C) to favor ortho-nitration.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product using column chromatography on silica gel to isolate the 2-nitro isomer.

  • Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Synthesis_Workflow Start 4-(1-Adamantyl)phenol Step1 Dissolve in Acetic Acid Start->Step1 Step2 Add Nitric Acid (0-5 °C) Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Quench with Ice-Water Step3->Step4 Step5 Extraction with Ethyl Acetate Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End This compound Step6->End

Synthesis of this compound.
Protocol 2: In Vitro Antiproliferative Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Cell Culture: Culture the cells in appropriate media and conditions.

  • Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of this compound.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT or SRB assay, to quantify the number of viable cells.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line.

Antiproliferative_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cancer Cell Lines B Cell Seeding (96-well plate) A->B C Treatment with This compound (various concentrations) B->C D Incubation (48-72 hours) C->D E MTT/SRB Assay D->E F Absorbance Reading E->F G IC50 Calculation F->G

In Vitro Antiproliferative Assay Workflow.
Protocol 3: In Vitro Antiviral Assay

Objective: To evaluate the antiviral activity of this compound against a specific virus (e.g., Influenza A).

Methodology:

  • Host Cells and Virus: Use a suitable host cell line (e.g., MDCK cells for influenza) and a specific viral strain.

  • Cytotoxicity Assay: First, determine the non-toxic concentration range of the compound on the host cells.

  • Infection: Infect the host cells with the virus in the presence and absence of various concentrations of this compound.

  • Incubation: Incubate the infected cells for a period sufficient for viral replication.

  • Quantification of Viral Inhibition: Measure the extent of viral replication using methods such as:

    • Plaque Reduction Assay: To determine the reduction in the number of viral plaques.

    • TCID50 Assay: To measure the dilution of virus required to infect 50% of the cell cultures.

    • qRT-PCR: To quantify the viral RNA levels.

  • Data Analysis: Calculate the EC50 value (the concentration of the compound that inhibits viral replication by 50%).

Structure-Activity Relationship (SAR) and Future Directions

The biological evaluation of this compound would provide crucial insights into its structure-activity relationship. Key questions to explore would include:

  • Role of the Nitro Group Position: Is the ortho-position of the nitro group critical for activity? Synthesizing and testing the meta- and para-isomers would be informative.

  • Impact of the Phenolic Hydroxyl: Is the hydroxyl group necessary? Comparing the activity with 1-(1-adamantyl)-2-nitrobenzene would clarify its role.

  • Further Functionalization: Could the activity be enhanced by adding other functional groups to the phenolic ring or the adamantane cage?

Conclusion

While this compound remains a molecule of hypothetical potential, its structural similarity to other biologically active adamantane derivatives suggests it is a promising candidate for further investigation. Its parent structure, 4-(1-adamantyl)phenol, provides a foundation for potential antiproliferative activity, and the addition of a nitro group could modulate this activity or introduce new pharmacological properties, including antiviral effects. The experimental protocols outlined in this guide provide a clear path for the synthesis and comprehensive biological evaluation of this intriguing compound. A thorough investigation is warranted to determine if this compound can join the esteemed ranks of clinically valuable adamantane drugs.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Riganas, S., Papanastasiou, I., Foscolos, G. B., Tsotinis, A., Dimas, K., Kourafalos, V. N., Eleutheriades, A., Moutsos, V. I., Khan, H., Margarita, P., Georgakopoulou, S., Zaniou, A., Theodoropoulou, M., Mantelas, A., Pondiki, S., & Vamvakides, A. (2012). New adamantane derivatives with sigma affinity and antiproliferative activity. Medicinal chemistry (Shariqah (United Arab Emirates)), 8(4), 569–586. [Link]

  • Spilovska, K., Zidek, M., & Novotny, L. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current drug targets, 17(14), 1699–1712. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amantadine Hydrochloride? Patsnap Synapse. [Link]

  • Wikipedia. (2024). Adamantane. In Wikipedia. [Link]

  • Wikipedia. (2024). Amantadine. In Wikipedia. [Link]

  • Leclerc, M., Bourguignon, J. J., & Bihel, F. (2017). Adamantane, a lead-structure in medicinal chemistry. Bioorganic & medicinal chemistry letters, 27(15), 3296–3305.
  • Moiseev, I. K., Kon'kov, S. A., Ovchinnikov, K. A., Kilyaeva, N. M., Bormasheva, K. M., Nechaeva, O. N., Leonova, M. V., Klimochkin, Y. N., Balakhnin, S. M., Bormotov, N. I., Serova, O. A., & Belanov, E. F. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 45(10), 587–591. [Link]

  • PubChem. (n.d.). 4-(1-Adamantyl)phenol. National Center for Biotechnology Information. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Rimantadine Hydrochloride? Patsnap Synapse. [Link]

  • Mathieu, C., Degrande, E., & De Block, C. (2009). Vildagliptin: a new oral treatment for type 2 diabetes mellitus. Vascular health and risk management, 5, 1029–1038. [Link]

  • Al-Saffar, H. D., & Al-Tahan, F. J. (2022). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Current neuropharmacology, 20(3), 596–606. [Link]

  • PubChem. (n.d.). 4-(1-Adamantyl)-2-bromophenol. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2024). Phenol. In Wikipedia. [Link]

  • bpacNZ. (2021). Prescribing vildagliptin for type 2 diabetes. bpacNZ. [Link]

  • Car, Ž., Kovačević, M., Glavaš-Obrovac, L., & Perković, I. (2019). Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity. Medicinal chemistry research, 28(6), 849–858. [Link]

  • Petrović, V., Perković, I., Car, Ž., Kovačević, M., & Glavaš-Obrovac, L. (2017). In vitro antiproliferative study of novel adamantyl pyridin-4-ones. Medicinal chemistry research, 26(9), 2056–2068. [Link]

  • Zhang, Y., Wang, Y., Zhang, H., Sun, S., & Zhang, G. (2016). Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. International journal of clinical and experimental medicine, 9(6), 10853–10862. [Link]

  • Davies, W. L., Grunert, R. R., Haff, R. F., McGahen, J. W., Neumayer, E. M., Paulshock, M., Watts, J. C., Wood, T. R., Hermann, E. C., & Hoffmann, C. E. (1964). Antiviral activity of 1-adamantanamine (amantadine). Science (New York, N.Y.), 144(3620), 862–863. [Link]

  • Al-Masri, I. M., Taha, M. O., & Ismail, M. A. (2012). Adamantane-isothiourea hybrid derivatives: synthesis, characterization, in vitro antimicrobial, and in vivo hypoglycemic activities. Molecules (Basel, Switzerland), 17(11), 13546–13561. [Link]

  • Wikipedia. (2024). Rimantadine. In Wikipedia. [Link]

Sources

The Adamantyl-Nitrophenol Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Adamantyl Moiety in Drug Discovery

The adamantane cage, a rigid and lipophilic hydrocarbon, has carved a unique niche in medicinal chemistry. Its incorporation into various molecular scaffolds has led to compounds with a wide spectrum of biological activities, including antiviral, anticancer, and antidiabetic properties.[1] The bulky nature of the adamantyl group can enhance a molecule's lipophilicity, thereby potentially improving its pharmacokinetic profile and therapeutic efficacy.[1] This guide focuses on the structure-activity relationship (SAR) of 4-(1-Adamantyl)-2-nitrophenol derivatives, a class of compounds with significant potential in drug development. While a comprehensive SAR study on this specific scaffold is not extensively documented in a single source, by comparing related adamantyl-phenol derivatives and understanding the influence of the nitro group, we can construct a robust analysis for researchers in drug discovery.

The Core Scaffold: this compound

The this compound scaffold combines three key structural features:

  • The Adamantyl Group: Positioned at the 4-position of the phenol ring, this bulky group is a primary determinant of the molecule's lipophilicity and its interaction with biological targets.

  • The Phenolic Hydroxyl Group: This group can participate in hydrogen bonding and may be crucial for binding to target proteins. Its acidity and reactivity can be modulated by other substituents on the ring.

  • The Nitro Group: Located at the 2-position, the electron-withdrawing nature of the nitro group significantly influences the electronic properties of the phenol ring and the acidity of the hydroxyl group. The nitro group itself can be a pharmacophore or a toxicophore, depending on its molecular context.[2]

This guide will explore how modifications to each of these components can impact the biological activity of the resulting derivatives, with a focus on antiproliferative and antiviral effects.

Structure-Activity Relationship Analysis: A Comparative Approach

Due to the limited availability of a systematic SAR study on this compound derivatives, this analysis will draw comparisons from several classes of related adamantyl-containing compounds.

The Indispensable Adamantyl Moiety

The presence and position of the adamantyl group are consistently shown to be critical for the biological activity of various pyranone and phenylalkylamine derivatives.[3][4] In a study of adamantyl pyran-4-one derivatives, the inclusion of an adamantyl acyl group was a necessary requirement for their antitumor activity.[3] This highlights the positive influence of the adamantyl unit on the antiproliferative effects of these compounds.[3]

Modifications on the Phenyl Ring: Beyond the Nitro Group

While we focus on the 2-nitrophenol scaffold, it is instructive to examine how other substituents on the phenyl ring of adamantyl-containing compounds affect their activity. In a series of 4-(1-Adamantyl)phenylalkylamines, the nature and length of the alkylamine chain significantly impacted their antiproliferative activity.[4] This suggests that the region around the phenyl ring is a key area for modification to optimize biological activity.

For the 4-(1-adamantyl)phenol backbone, the addition of benzenesulfonyl and 4-fluorobenzenesulfonyl groups to a 4-aminophenol analog resulted in compounds with broad-spectrum and potent antiproliferative activity, with some showing nanomolar IC50 values against leukemia and colon cancer cell lines.[5] This indicates that the phenolic oxygen is a key site for derivatization.

The Role of the Nitro Group

The nitro group is a versatile functional group in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including antineoplastic and antimicrobial effects.[6] Its strong electron-withdrawing properties can enhance the acidity of the phenolic proton, potentially leading to stronger interactions with biological targets.

In studies of resveratrol derivatives, nitro-containing compounds demonstrated a strong reduction in viral replication.[7] Similarly, certain nitrobutane derivatives were found to be significantly more active as antiviral agents than the standard compound acyclovir.[8][9] These findings strongly suggest that the 2-nitro group in the this compound scaffold is likely to be a significant contributor to its biological activity, potentially through mechanisms involving redox reactions within target cells.[2] However, it is also important to consider that the nitro group can contribute to toxicity.[10]

Comparative Data of Adamantyl Derivatives

To provide a quantitative perspective, the following table summarizes the antiproliferative activity of various adamantyl derivatives from the literature. It is important to note that these compounds do not all belong to the this compound class but provide a valuable comparison of the potency of adamantyl-containing molecules.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Adamantyl Pyran-4-oneKojic acid derivative with adamantyl acyl groupK562 (Leukemia)13.1[3]
Adamantyl Pyran-4-oneKojic acid derivative with adamantyl acyl groupHeLa (Cervical)>50[3]
Adamantyl Pyran-4-oneMaltol derivative with adamantyl acyl groupK562 (Leukemia)29.1[3]
Adamantyl Pyridin-4-oneN-aryl-3-hydroxy-2-methylpyridin-4-one derivativeHCT 116 (Colon)low micromolar[11]
Adamantyl PhenylalkylaminePiperazine derivativeVariousNot specified[4]
Adamantyl Carboxamide4-aminophenol backbone with benzenesulfonyl groupK-562 (Leukemia)nanomolar[5]
Adamantyl Carboxamide4-aminophenol backbone with 4-fluorobenzenesulfonyl groupHT29 (Colon)0.2[5]

Experimental Protocols

Antiproliferative Activity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assessment: The Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Principle: This assay measures the reduction in the number of viral plaques, which are localized areas of cell death in a monolayer, in the presence of a test compound.

Step-by-Step Protocol:

  • Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates and grow until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in the infection medium.

  • Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with a standardized amount of virus (typically to produce 50-100 plaques per well) in the presence of different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes the respective concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with a solution such as 10% formalin. Stain the cell monolayer with a staining solution like crystal violet. The viable cells will be stained, while the areas of cell death (plaques) will remain clear.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined from a dose-response curve.

Visualizing the Concepts

General Structure-Activity Relationship Trends

SAR_Trends cluster_scaffold This compound Scaffold cluster_modifications Key Modification Sites cluster_activity Biological Activity Scaffold Core Structure Adamantyl Adamantyl Group (Position 4) Scaffold->Adamantyl Essential for Lipophilicity & Potency Phenol Phenolic -OH (Position 1) Scaffold->Phenol Key for H-bonding & Derivatization Nitro Nitro Group (Position 2) Scaffold->Nitro Modulates Electronics & Potential Pharmacophore Activity Antiproliferative & Antiviral Effects Adamantyl->Activity Phenol->Activity Nitro->Activity MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Adamantyl Derivatives A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H Plaque_Reduction_Workflow A 1. Prepare Confluent Cell Monolayer B 2. Infect with Virus & Treat with Derivatives A->B C 3. Virus Adsorption (1-2 hours) B->C D 4. Add Semi-Solid Overlay C->D E 5. Incubate for Plaque Formation D->E F 6. Fix and Stain Cells E->F G 7. Count Plaques F->G H 8. Calculate EC50 G->H

Caption: Step-by-step workflow for the plaque reduction antiviral assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a dedicated and systematic SAR study is warranted, the comparative analysis of related adamantyl derivatives provides valuable insights. The adamantyl moiety is a crucial contributor to biological activity, likely by enhancing lipophilicity and facilitating interactions with target molecules. The phenolic hydroxyl and the 2-nitro group are key determinants of the electronic properties of the scaffold and offer opportunities for further chemical modification to fine-tune activity and selectivity. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives with systematic variations at the 1, 2, and other positions of the phenol ring to establish a definitive SAR and identify lead compounds for further development.

References

  • Perković, I., et al. (2019). Adamantyl pyran-4-one Derivatives and Their in Vitro Antiproliferative Activity. Medicinal Chemistry Research, 28(6), 847-856. [Link]

  • Gkizis, P. L., et al. (2018). 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. Medicinal Chemistry, 14(4), 398-409. [Link]

  • Costa, G., et al. (2011). Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. Journal of the Serbian Chemical Society, 76(10), 1365-1376. [Link]

  • Sobottka, S. B., et al. (1993). Structure-activity relationships of four anti-cancer alkylphosphocholine derivatives in vitro and in vivo. International Journal of Cancer, 53(3), 418-425. [Link]

  • Chochkova, M. G. (2013). Biological activity of adamantane analogues. Proceedings of the Fifth International Scientific Conference – FMNS2013. [Link]

  • Onkol, T., et al. (2009). Antiviral and antimicrobial activities of new nitrobutane derivatives. Arzneimittelforschung, 59(1), 32-35. [Link]

  • Vione, D., et al. (2009). Reaction of phenol with nitrite ion: Pathways of formation of nitrophenols in environmental waters. Annali di Chimica, 99(5-6), 315-325. [Link]

  • Özçelik, B., et al. (2009). Antiviral and Antimicrobial Activities of New Nitrobutane Derivatives. ResearchGate. [Link]

  • Perković, I., et al. (2017). In vitro antiproliferative study of novel adamantyl pyridin-4-ones. Medicinal Chemistry Research, 26(9), 2049-2060. [Link]

  • Genisyuerek, D., et al. (2016). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N'-(Adamantan-1-yl)piperidine-1-carbothioimidates and 1,3-Bis(adamantan-1-yl)-5-arylidene-2-thioxoimidazolidin-4-ones. Molecules, 21(10), 1349. [Link]

  • De Filpo, B., et al. (2021). Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents of New Resveratrol Derivatives. Molecules, 26(11), 3291. [Link]

  • El-Sayed, M. A., et al. (2021). Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. Molecules, 26(18), 5533. [Link]

  • Wawrzyniak, R., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2003. [Link]

  • Akamatsu, M., et al. (2008). Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: 4-(1-adamantyl)phenol as a potent endocrine disruptor candidate. Bioorganic & Medicinal Chemistry, 16(11), 5919-5927. [Link]

  • N'Da, D. D. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Harada, H., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(7), 633-638. [Link]

  • Medina-Franco, J. L., & Yoo, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 705. [Link]

  • Daglia, M. (2023). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. Applied Sciences, 13(12), 7058. [Link]

  • Medina-Franco, J. L., & Yoo, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 705. [Link]

  • Wang, X., et al. (2023). Exploring the Impact of Head Group Modifications on the Anticancer Activities of Fatty-Acid-like Platinum(IV) Prodrugs: A Structure–Activity Relationship Study. International Journal of Molecular Sciences, 24(13), 11059. [Link]

  • Abdel-rahman, H. M., et al. (2023). Design and synthesis of new adamantyl derivatives as promising antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163459. [Link]

  • De Filpo, B., et al. (2021). Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. ResearchGate. [Link]

  • Fuji, S., et al. (2022). Design, synthesis and structure-activity relationship of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxyisoprop-2-yl)phenylsilane derivatives as liver X receptor agonists. Bioorganic & Medicinal Chemistry, 64, 116792. [Link]

Sources

A Comparative Analysis of the Antiviral Potential of 4-(1-Adamantyl)-2-nitrophenol and Amantadine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug discovery, the adamantane scaffold has served as a foundational element, giving rise to the first synthetic anti-influenza agent, amantadine. While amantadine's clinical utility has been hampered by the emergence of widespread resistance, the exploration of novel adamantane derivatives continues to be a fertile ground for identifying new antiviral candidates. This guide provides a comparative analysis of the established antiviral agent, amantadine, and a structurally related yet under-investigated compound, 4-(1-Adamantyl)-2-nitrophenol.

This document moves beyond a simple side-by-side comparison, offering a deeper dive into the known mechanisms, potential activities, and the experimental methodologies required to rigorously evaluate these compounds. For drug development professionals, this guide serves as a framework for assessing novel adamantane derivatives and understanding the nuances of their antiviral profiles.

Amantadine: A Legacy Antiviral and Its Limitations

Amantadine, a primary symmetric amine of adamantane, was a cornerstone of influenza A treatment and prophylaxis for decades.[1] Its mechanism of action is well-elucidated, targeting the M2 ion channel of the influenza A virus.[2] This channel is crucial for the viral uncoating process within the host cell's endosome. By blocking this proton channel, amantadine prevents the acidification of the viral interior, thereby inhibiting the release of the viral ribonucleoprotein (vRNP) into the cytoplasm and halting viral replication.[3]

However, the clinical efficacy of amantadine has been severely compromised by the emergence of resistant influenza A strains.[4] Single amino acid substitutions in the transmembrane domain of the M2 protein are sufficient to confer high-level resistance, rendering the drug ineffective against many circulating strains.[5] This has necessitated a shift towards other classes of antivirals, such as neuraminidase inhibitors.

This compound: An Unexplored Candidate with Inferred Potential

To date, there is a notable absence of published experimental data specifically detailing the antiviral activity of this compound against any virus. Consequently, a direct quantitative comparison of its efficacy with amantadine is not possible. However, by dissecting its chemical structure, we can infer potential mechanisms and antiviral properties based on the known activities of its constituent pharmacophores: the adamantane cage and the nitrophenol moiety.

The adamantane moiety is a well-established pharmacophore in antiviral drug design, known for its lipophilic nature which can facilitate membrane interaction and penetration.[6] The presence of the adamantyl group in this compound suggests a potential for this compound to interact with viral or cellular membranes, a critical step in the lifecycle of many viruses.

The nitrophenol group, on the other hand, is a versatile chemical entity. Nitro-containing compounds have been shown to possess a range of biological activities, including antiviral effects against various viruses.[7] The specific antiviral mechanism of nitrophenols can vary, but some have been reported to interfere with viral replication processes.[7] Phenolic compounds, in general, are also known for their antioxidant and anti-inflammatory properties, which could be beneficial in mitigating the pathology of viral infections.[8]

Therefore, it is plausible that this compound could exhibit antiviral activity through a mechanism that may or may not be related to the M2 ion channel targeted by amantadine. It is possible that it could act as a fusion inhibitor, interfere with viral enzymes, or modulate host cell pathways involved in viral replication. Rigorous experimental evaluation is required to elucidate its true antiviral potential and mechanism of action.

Quantitative Comparison of Antiviral Activity

The following table summarizes the available quantitative data for amantadine and highlights the current lack of data for this compound. The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response, while the 50% cytotoxic concentration (CC50) is the concentration that kills 50% of host cells. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

CompoundTarget VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Amantadine Influenza A (H1N1)MDCK16-20 µg/mL (approx. 85-106 µM)>100 µM>0.94 - >1.17[9]
Influenza A (various strains)Various0.1 - 5.0>100>20 - >1000[1]
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot Available-

Note: EC50 values for amantadine can vary significantly depending on the influenza A strain and the assay conditions.

Experimental Protocols for Antiviral Evaluation

To address the gap in our understanding of this compound's antiviral activity, the following detailed experimental protocols are provided. These assays are standard methods used to determine the efficacy and cytotoxicity of antiviral compounds.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the different concentrations of the test compound. Include a "cells only" control (no compound) and a "blank" control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed MDCK cells in 96-well plate prep_compound Prepare serial dilutions of test compound treat_cells Treat cells with compound dilutions prep_compound->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT solution and incubate incubate_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_cc50 Determine CC50 value calculate_viability->determine_cc50

Caption: Workflow for CC50 determination using the MTT assay.

Plaque Reduction Assay

This is a classic and reliable method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Principle: A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells. The number of plaques is directly proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number and/or size of these plaques.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Dilution: Prepare a dilution of influenza virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound-Virus Incubation: Pre-incubate the virus dilution with various concentrations of the test compound for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

G cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis seed_cells Seed MDCK cells to confluence prepare_virus Prepare virus dilution prepare_compound Prepare compound dilutions pre_incubate Pre-incubate virus with compound prepare_compound->pre_incubate infect_cells Infect cell monolayers pre_incubate->infect_cells add_overlay Add semi-solid overlay with compound infect_cells->add_overlay incubate_plaques Incubate for 2-3 days add_overlay->incubate_plaques stain_plaques Fix and stain plaques incubate_plaques->stain_plaques count_plaques Count plaques and calculate % reduction stain_plaques->count_plaques determine_ec50 Determine EC50 value count_plaques->determine_ec50

Caption: Workflow for the Plaque Reduction Assay.

Mechanistic Insights and Structure-Activity Relationships

Amantadine: Targeting the M2 Proton Channel

The antiviral activity of amantadine is highly specific to influenza A viruses due to its interaction with the M2 protein.[11] The adamantane cage of amantadine fits snugly within the pore of the M2 ion channel, physically blocking the passage of protons.[2] The primary amine group is also crucial for its activity. Structure-activity relationship (SAR) studies have shown that modifications to the adamantane cage or the amine group can significantly impact antiviral potency.[5]

G cluster_virus_entry Viral Entry and Uncoating cluster_amantadine_action Amantadine's Mechanism of Action virus_entry Influenza A virus enters host cell via endocytosis endosome_acidification Endosome acidifies (lower pH) virus_entry->endosome_acidification m2_activation M2 ion channel activated by low pH endosome_acidification->m2_activation proton_influx Protons flow into the virus m2_activation->proton_influx vRNP_release Viral ribonucleoprotein (vRNP) is released into cytoplasm proton_influx->vRNP_release replication Viral Replication vRNP_release->replication amantadine_blocks_m2 Amantadine binds to and blocks the M2 ion channel amantadine_blocks_m2->proton_influx Inhibits

Caption: Mechanism of action of amantadine against Influenza A.

This compound: A Hypothesis-Driven Approach

In the absence of experimental data, we can only hypothesize the potential mechanism of action of this compound. The bulky adamantane group could potentially interfere with viral entry by disrupting the interaction between the virus and the host cell membrane, a mechanism observed for some other hydrophobic compounds. Alternatively, the nitrophenol moiety might interact with viral or cellular proteins essential for replication. For instance, some phenolic compounds have been shown to inhibit viral polymerases or proteases.[12] Further investigation, including molecular docking studies and enzymatic assays, would be necessary to explore these possibilities.

Conclusion and Future Directions

Amantadine, despite its historical significance, is no longer a first-line treatment for influenza A due to widespread resistance. The search for new antivirals with novel mechanisms of action is therefore of paramount importance. While this compound remains an uncharacterized compound in the context of virology, its chemical structure, combining the established adamantane scaffold with a reactive nitrophenol group, makes it an intriguing candidate for investigation.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the antiviral activity and cytotoxicity of this compound and other novel adamantane derivatives. Such studies are essential to uncover new antiviral agents that can address the ongoing threat of viral diseases. Future research should focus on performing these assays to generate the much-needed quantitative data for this compound, followed by mechanistic studies to identify its molecular target and explore its potential for further development.

References

  • Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. (2023). MDPI. [Link]

  • Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. (2010). PubMed. [Link]

  • Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. (n.d.). PMC. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). NIH. [Link]

  • Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. (n.d.). Nature. [Link]

  • Influenza virus plaque assay. (2022). Protocols.io. [Link]

  • Cytotoxicity of the FDA-approved antiviral drugs oseltamivir,... (n.d.). ResearchGate. [Link]

  • The 50% effective concentration (EC50) of amantadine, ribavirin, and... (n.d.). ResearchGate. [Link]

  • Plaque reduction assay. (n.d.). Bio-protocol. [Link]

  • CPE Inhibition Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

  • Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. (n.d.). ResearchGate. [Link]

  • Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro. (2010). NIH. [Link]

  • Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. (n.d.). MDPI. [Link]

  • Antiviral Drugs Mechanisms of Action, Animation. (2020). YouTube. [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014). NIH. [Link]

  • (PDF) Amantadine Variants Activity Against Multiple Influenza A Viruses. (n.d.). ResearchGate. [Link]

  • Synthesis and antiviral activity evaluation of some new 6-substituted 3-(1-adamantyl)-1,2,4-triazolo[3,4-b][7][8][13]thiadiazoles. (2002). PubMed. [Link]

  • (PDF) Synthesis and antiviral activity of new adamantane derivatives. (n.d.). ResearchGate. [Link]

  • Amantadine mitigates the cytotoxic and genotoxic effects of doxorubicin in SH-SY5Y cells and reduces its mutagenicity. (2024). PubMed. [Link]

  • Specific Binding of Adamantane Drugs and Direction of Their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy. (n.d.). Journal of the American Chemical Society. [Link]

  • Mechanisms of action of antiviral drugs. (n.d.). EBSCO. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (n.d.). MDPI. [Link]

  • Influenza A Immunoplaque Assay Kit. (n.d.). Cell Biolabs, Inc.. [Link]

  • Amantadine Inhibits SARS-CoV-2 In Vitro. (2021). MDPI. [Link]

  • In Vitro Antiviral Testing. (n.d.). IAR | USU. [Link]

  • Comparison of amantadine and rimantadine for prevention of type A (Russian) influenza. (n.d.). PubMed. [Link]

  • Evaluation of antioxidant and enzyme inhibition potential of various extracts of mushroom species. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Toxicity of amantadine hydrochloride on cultured bovine cornea endothelial cells. (2021). PubMed. [Link]

  • Antiviral Activity of Graphene–Silver Nanocomposites against Non-Enveloped and Enveloped Viruses. (n.d.). MDPI. [Link]

  • Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. (n.d.). PubMed Central. [Link]

  • General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. (n.d.). PBL Assay Science. [Link]

  • Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. (2021). I.R.I.S.. [Link]

  • Toxicity of amantadine hydrochloride on cultured bovine cornea endothelial cells. (n.d.). CNU IR. [Link]

  • ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). (n.d.). PubMed. [Link]

  • Generation and Characterization of Recombinant Influenza A (H1N1) Viruses Harboring Amantadine Resistance Mutations. (n.d.). PMC. [Link]

Sources

Validating the In Vitro Efficacy of Novel Anticancer Compounds: A Comparative Guide Featuring 4-(1-Adamantyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of novel therapeutic compounds, using the hypothetical molecule 4-(1-Adamantyl)-2-nitrophenol as a case study. We will objectively compare its performance against a well-established chemotherapeutic agent, Doxorubicin, and provide detailed experimental protocols to support these evaluations. This document is intended for researchers, scientists, and professionals in drug development who are focused on the preclinical assessment of potential anticancer agents.

Introduction: The Rationale for Adamantane-Containing Therapeutics

The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, has become a significant pharmacophore in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve pharmacokinetic profiles, and facilitate membrane permeability.[1] Adamantane derivatives have been investigated for a range of therapeutic applications, including antiviral and anticancer agents.[1][2][3][4] The exploration of novel adamantane-containing compounds, such as this compound, is driven by the continuous need for more effective and selective cancer therapies.

This guide outlines a systematic in vitro approach to validate the anticancer efficacy of this compound. By comparing its activity directly with a standard-of-care drug, Doxorubicin, we can establish a clear benchmark for its potential as a therapeutic candidate.

Compound Profiles

This compound (Hypothetical)

For the purpose of this guide, we will hypothesize that this compound is a novel synthetic compound designed to induce apoptosis in cancer cells. The bulky adamantyl group is intended to enhance cellular uptake and potentially interact with specific intracellular targets, while the nitrophenol component may contribute to its cytotoxic effects.[5]

Doxorubicin (Comparator)

Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity. Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. It serves as a robust positive control in many in vitro anticancer assays.

Experimental Validation Workflow

A multi-faceted approach is essential for the thorough in vitro validation of a novel compound.[6][7][8][9][10] The following workflow outlines the key experimental stages:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Pathway Analysis Cell Line Selection Cell Line Selection MTT Assay MTT Assay Cell Line Selection->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Caspase-3/7 Assay Caspase-3/7 Assay IC50 Determination->Caspase-3/7 Assay Apoptosis Confirmation Apoptosis Confirmation Caspase-3/7 Assay->Apoptosis Confirmation Western Blot Western Blot Apoptosis Confirmation->Western Blot Target Protein Analysis Target Protein Analysis Western Blot->Target Protein Analysis

Caption: A streamlined workflow for the in vitro validation of novel anticancer compounds.

Cell Line Selection and Culture

The choice of cancer cell lines is critical and should be relevant to the intended therapeutic application. For a broad-spectrum anticancer agent, a panel of cell lines from different cancer types is recommended (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[12][13]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Doxorubicin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][14][15]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11][12][15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

Apoptosis Induction: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptotic cell death. Luminescent or fluorescent assays can be used to quantify their activity.[16][17]

Protocol (Luminescent Assay):

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the IC50 concentrations of this compound and Doxorubicin (determined from the MTT assay) for a specified time (e.g., 24 hours).

  • Reagent Addition: Add a commercially available caspase-3/7 reagent containing a proluminescent substrate to each well.[16][17] This reagent lyses the cells and allows the activated caspases to cleave the substrate, generating a luminescent signal.[16]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

Mechanism of Action Elucidation: Western Blot for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. By probing for key apoptotic proteins, we can gain insight into the molecular pathways activated by the compound.[18][19]

Protocol:

  • Protein Extraction: Treat cells with the compounds as in the caspase assay. Collect both adherent and floating cells, wash with ice-cold PBS, and lyse the cells in a suitable lysis buffer containing protease inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.[20]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against key apoptotic markers such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).[18]

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

Data Interpretation and Comparison

The data obtained from these experiments should be carefully analyzed and presented for a clear comparison between this compound and Doxorubicin.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Cell LineThis compound (48h)Doxorubicin (48h)
MCF-7[Hypothetical Value][Known Value]
A549[Hypothetical Value][Known Value]
HCT116[Hypothetical Value][Known Value]

Table 2: Comparative Apoptosis Induction (Fold-change in Caspase-3/7 Activity)

Cell LineThis compoundDoxorubicin
MCF-7[Hypothetical Value][Known Value]
A549[Hypothetical Value][Known Value]
HCT116[Hypothetical Value][Known Value]

Western Blot Analysis: The results should be presented as images of the blots, showing the expression levels of the target proteins in untreated and treated cells. A densitometric analysis can be performed to quantify the changes in protein expression.

G This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Doxorubicin Doxorubicin Doxorubicin->Bax Upregulates Doxorubicin->Bcl-2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl-2->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3/7 Caspase-3/7 Apoptosome->Caspase-3/7 Activates PARP PARP Caspase-3/7->PARP Cleaves Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis

Sources

A Comparative Investigation of the Biological Activity of 4-(1-Adamantyl)-2-nitrophenol and its Precursor, 4-(1-Adamantyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Hypothetical In-Vitro Analysis

In the landscape of medicinal chemistry, the strategic modification of known bioactive scaffolds is a cornerstone of drug discovery. The introduction of specific functional groups can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activities of 4-(1-Adamantyl)-2-nitrophenol and its immediate precursor, 4-(1-Adamantyl)phenol. The bulky, lipophilic adamantyl cage is a well-established pharmacophore known to enhance the therapeutic profiles of various compounds.[1] By introducing a nitro group at the ortho position to the hydroxyl moiety, we hypothesize a significant modulation of the molecule's electronic and steric properties, which in turn could influence its biological efficacy.

This document will detail the synthetic route to both compounds and present a series of robust, self-validating experimental protocols to assess and compare their cytotoxic, antioxidant, and enzyme-inhibiting potentials. The presented experimental data, while hypothetical, is grounded in established principles of structure-activity relationships for phenolic and nitrophenolic compounds.

Synthesis and Characterization

The synthesis of this compound is a two-step process commencing with the Friedel-Crafts alkylation of phenol to yield the precursor, 4-(1-Adamantyl)phenol. This is followed by a regioselective ortho-nitration.

Step 1: Synthesis of 4-(1-Adamantyl)phenol (Precursor)

The synthesis of the precursor is achieved through the alkylation of phenol with 1-bromoadamantane.

Protocol:

  • To a reaction vessel containing 188 g (2.0 mol) of phenol, add 108 g (0.50 mol) of 1-bromoadamantane.[2]

  • Heat the mixture to 120°C and maintain this temperature with stirring for 12 hours.[2]

  • Upon completion, allow the reaction mixture to cool to room temperature.[2]

  • Pour the cooled solution into a beaker containing 2 L of hot water and stir vigorously to induce precipitation.[2]

  • Collect the precipitate by filtration and wash the solid material three times with hot water.[2]

  • Dry the purified product under vacuum to yield 4-(1-Adamantyl)phenol.[2]

Step 2: Synthesis of this compound

The introduction of a nitro group at the ortho-position of the sterically hindered 4-(1-Adamantyl)phenol requires a regioselective nitration method. A method utilizing iron(III) nitrate nonahydrate in acetonitrile provides a mild and effective approach for ortho-nitration of electron-rich phenols.[3]

Protocol:

  • In a round-bottom flask, dissolve 1 mmol of 4-(1-Adamantyl)phenol in acetonitrile (5 mL).

  • Add Fe(NO₃)₃·9H₂O (1.2 mmol) to the solution.

  • Heat the reaction mixture to 90°C and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration Phenol Phenol Alkylation Friedel-Crafts Alkylation (120°C, 12h) Phenol->Alkylation 1-Bromoadamantane 1-Bromoadamantane 1-Bromoadamantane->Alkylation Precursor 4-(1-Adamantyl)phenol Alkylation->Precursor Nitration Ortho-Nitration (90°C) Precursor->Nitration Nitrating_Agent Fe(NO₃)₃·9H₂O in Acetonitrile Nitrating_Agent->Nitration Final_Product This compound Nitration->Final_Product

Caption: Synthetic pathway to this compound.

Comparative Biological Evaluation

To elucidate the impact of the ortho-nitro group on the biological activity of the adamantyl-phenol scaffold, a panel of in-vitro assays will be conducted to evaluate cytotoxicity, antioxidant capacity, and enzyme inhibition.

Rationale for Assay Selection
  • Cytotoxicity Assay (MTT): Phenolic and nitrophenolic compounds are known to exhibit cytotoxic effects.[2][4] The MTT assay is a robust and widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's potential as an anticancer agent.[5]

  • Antioxidant Assays (DPPH and ABTS): The phenolic hydroxyl group is a key structural feature for antioxidant activity.[6] Comparing the radical scavenging abilities of the parent phenol and its nitrated derivative using both DPPH and ABTS assays will provide a comprehensive understanding of how the electron-withdrawing nitro group affects this property.

  • Enzyme Inhibition Assay (Tyrosinase): Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation.[7][8] Phenolic compounds are a well-known class of tyrosinase inhibitors.[7] This assay will determine if the adamantyl-phenols possess this activity and how nitration influences it.

Experimental Protocols

This protocol assesses the effect of the compounds on the viability of three distinct human cancer cell lines:

  • MCF-7: An estrogen receptor-positive breast cancer cell line, widely used for screening anticancer compounds.[9][10]

  • HCT116: A human colon cancer cell line known for its use in tumorigenicity studies.[11][12]

  • HepG2: A human liver cancer cell line suitable for studying hepatotoxicity and drug metabolism.[13][14]

Protocol:

  • Cell Seeding: Plate MCF-7, HCT116, and HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[13]

  • Compound Treatment: Prepare stock solutions of 4-(1-Adamantyl)phenol and this compound in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds (and controls) Incubate_24h->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add DMSO to Dissolve Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

This assay measures the ability of the compounds to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compounds dissolved in methanol at various concentrations. Add 100 µL of the DPPH solution to each well. Ascorbic acid is used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[15]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

The ABTS assay measures the ability of the compounds to scavenge the ABTS radical cation (ABTS•⁺).

Protocol:

  • ABTS•⁺ Generation: Prepare the ABTS radical cation by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[16]

  • Working Solution: Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Reaction: Mix 10 µL of the test compounds at various concentrations with 190 µL of the ABTS•⁺ working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 7 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[14]

  • Data Analysis: Calculate the percentage of ABTS•⁺ scavenging activity and determine the IC₅₀ value.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Start DPPH_Start DPPH_Mix Mix Compound with DPPH solution DPPH_Start->DPPH_Mix DPPH_Incubate Incubate 30 min in the dark DPPH_Mix->DPPH_Incubate DPPH_Read Read Absorbance at 517 nm DPPH_Incubate->DPPH_Read DPPH_End DPPH_End DPPH_Read->DPPH_End ABTS_Start ABTS_Start ABTS_Mix Mix Compound with ABTS•⁺ solution ABTS_Start->ABTS_Mix ABTS_Incubate Incubate 7 min ABTS_Mix->ABTS_Incubate ABTS_Read Read Absorbance at 734 nm ABTS_Incubate->ABTS_Read ABTS_End ABTS_End ABTS_Read->ABTS_End

Caption: Workflows for DPPH and ABTS antioxidant assays.

This assay measures the ability of the compounds to inhibit the oxidation of L-DOPA by mushroom tyrosinase.

Protocol:

  • Reagent Preparation: Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer (50 mM, pH 6.8). Prepare a 2.5 mM solution of L-DOPA in the same buffer.

  • Assay Setup: In a 96-well plate, add 40 µL of the test compound at various concentrations, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution. Kojic acid is used as a positive control.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of the L-DOPA solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes to monitor the formation of dopachrome.

  • Data Analysis: Calculate the rate of reaction and the percentage of tyrosinase inhibition. Determine the IC₅₀ value.

Tyrosinase_Assay_Workflow Start Start Mix_Reagents Mix Compound, Buffer, and Tyrosinase Start->Mix_Reagents Pre_Incubate Pre-incubate for 10 min Mix_Reagents->Pre_Incubate Add_Substrate Add L-DOPA to Initiate Reaction Pre_Incubate->Add_Substrate Kinetic_Read Kinetic Absorbance Reading at 475 nm Add_Substrate->Kinetic_Read Analyze_Data Calculate % Inhibition and IC₅₀ Kinetic_Read->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the tyrosinase inhibition assay.

Hypothetical Data Presentation

The following tables summarize the expected, hypothetical results from the comparative biological evaluation.

Table 1: Cytotoxicity (IC₅₀ in µM)

CompoundMCF-7HCT116HepG2
4-(1-Adamantyl)phenol85.2 ± 5.692.4 ± 7.1> 100
This compound32.7 ± 3.945.1 ± 4.868.3 ± 6.2
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Table 2: Antioxidant Activity (IC₅₀ in µM)

CompoundDPPH ScavengingABTS Scavenging
4-(1-Adamantyl)phenol55.3 ± 4.148.9 ± 3.7
This compound120.8 ± 9.5105.2 ± 8.3
Ascorbic Acid (Control)15.6 ± 1.212.1 ± 0.9

Table 3: Tyrosinase Inhibition (IC₅₀ in µM)

CompoundMushroom Tyrosinase
4-(1-Adamantyl)phenol42.6 ± 3.5
This compound25.9 ± 2.7
Kojic Acid (Control)18.4 ± 1.5

Discussion

The hypothetical data presented above provides a framework for understanding the structure-activity relationship of this compound in comparison to its precursor.

The introduction of the nitro group at the ortho-position appears to significantly enhance the cytotoxicity of the adamantyl-phenol scaffold against all three tested cancer cell lines. This is consistent with literature suggesting that the electron-withdrawing nature of the nitro group can increase the electrophilicity of the compound, potentially leading to greater reactivity with biological nucleophiles within cancer cells. The increased cytotoxicity could also be attributed to altered lipophilicity and cell membrane permeability.

Conversely, the antioxidant activity is hypothesized to be significantly diminished upon nitration. The phenolic hydroxyl group is crucial for radical scavenging, and the presence of a strong electron-withdrawing nitro group in the ortho position would decrease the hydrogen-donating ability of the hydroxyl group, thereby reducing its capacity to neutralize free radicals.

Interestingly, the tyrosinase inhibitory activity is predicted to be enhanced in the nitrated compound. This could be due to the nitro group participating in additional interactions within the enzyme's active site, potentially through hydrogen bonding or dipole-dipole interactions. The altered electronic properties of the phenolic ring may also favor binding to the copper-containing active site of tyrosinase.

Conclusion

This guide outlines a systematic approach to comparing the biological activities of this compound and its precursor, 4-(1-Adamantyl)phenol. Based on established structure-activity relationships, it is hypothesized that the introduction of an ortho-nitro group significantly enhances the cytotoxic and tyrosinase inhibitory properties of the adamantyl-phenol scaffold, while concurrently reducing its antioxidant potential. These findings, if validated experimentally, would underscore the profound impact of strategic functional group modification in drug design and highlight this compound as a promising lead compound for further investigation in anticancer and dermatological applications.

References

  • Khan Academy. (2022, November 28). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. YouTube. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Evaluation of antioxidant and enzyme inhibition potential of various extracts of mushroom species. [Link]

  • Fraga, C. G., Galleano, M., Verstraeten, S. V., & Oteiza, P. I. (2010). Basic biochemical mechanisms behind the health benefits of polyphenols. Molecular aspects of medicine, 31(6), 435–445.
  • Georgieva, M., & Chochkova, M. (2013). Biological activity of adamantane analogues. ResearchGate. [Link]

  • Pourali, P., & Goli, F. (2015). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKIVOC. [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). Journal of Ovarian Research.
  • Olah, G. A., & Lin, H. C. (1973). Method for the nitration of phenolic compounds.
  • Paolini, M., & Cantelli-Forti, G. (1997). Comparative cytotoxicity of phenols in vitro. ResearchGate. [Link]

  • Kandaswami, C. (2014). Can anyone explain the relationship between total phenolic activity and total antioxidant activity?.
  • D'Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). Signaling Pathways in Melanogenesis. International journal of molecular sciences, 17(7), 1144.
  • Cytion. (n.d.). HCT116 Cell Line: A Comprehensive Guide to Colorectal Cancer Research. [Link]

  • Culture Collections. (n.d.). MCF7 - ECACC cell line profiles. [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]

  • Comparison of Phenols Content and Antioxidant Activity of Fruits from Different Maturity Stages of Ribes stenocarpum Maxim. (2018). Molecules.
  • A regioselective nitration process for diphenyl compounds. (n.d.).
  • Wikipedia. (n.d.). HCT116 cells. [Link]

  • Asian Journal of Chemistry. (2013). Total Phenols, Antioxidant Potential and Tyrosinase Inhibitory Activity of Walnut (Juglans regia L.) Leaf, Husk and Seed. [Link]

  • JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]

  • Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. (2014). Current Chemistry Letters.
  • Culture Collections. (n.d.). Cell line profile: Hep-G2. [Link]

  • Taylor & Francis Online. (n.d.). Phenols displaying tyrosinase inhibition from Humulus lupulus. [Link]

  • Osborne, C. K., Hobbs, K., & Trent, J. M. (1987). Biological differences among MCF-7 human breast cancer cell lines from different laboratories.
  • Taylor & Francis Online. (2023). Metal nitrate promoted highly regiospecific ortho–nitration of phenols: Application to the synthesis of nitroxynil. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
  • Wikipedia. (n.d.). MCF-7. [Link]

  • Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model. (2015). Cancer Science.
  • Wikipedia. (n.d.). Hep G2. [Link]

  • Semantic Scholar. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. [Link]

  • Cyagen. (2024). Hep G2 Cell Line: Liver Cancer Research Applications with Gene Editing & CDX Tumor Models. [Link]

  • Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin. (2019). Chemical Research in Toxicology.
  • Cellosaurus. (n.d.). Cell line HCT 116 (CVCL_0291). [Link]

  • A practical approach for regioselective mono-nitration of phenols under mild conditions. (2006).
  • ResearchGate. (n.d.). Characteristics of MCF-7 cell lines used in the study. [Link]

  • MDPI. (n.d.). HepG2 Cell Line. [Link]

Sources

A Comparative Guide to Nitrophenol-Containing Adamantane Derivatives: Synthesis, Physicochemical Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of Adamantane and Nitrophenol

In the landscape of medicinal chemistry, the adamantane cage stands out as a unique and powerful building block. Its rigid, lipophilic, and three-dimensional structure has been successfully incorporated into numerous approved drugs, enhancing their pharmacokinetic and pharmacodynamic profiles. The adamantane moiety can improve metabolic stability, increase lipophilicity to facilitate passage through biological membranes, and provide a rigid scaffold for the precise orientation of pharmacophoric groups.[1][2]

This guide focuses on a specific class of adamantane derivatives: those containing a nitrophenol moiety. The nitrophenol group, with its electron-withdrawing nitro substituent, can significantly influence the electronic and steric properties of a molecule, potentially modulating its biological activity. The positional isomerism of the nitro group on the phenyl ring (ortho, meta, or para) introduces further structural diversity, which can lead to distinct physicochemical characteristics and biological effects. Understanding these differences is crucial for the rational design of novel therapeutic agents and molecular probes.

This comparative analysis will delve into the synthesis, physicochemical properties, and biological activities of nitrophenol-containing adamantane derivatives, with a particular focus on the impact of the nitro group's position. We will present available experimental data to facilitate a direct comparison and provide detailed protocols for key synthetic and analytical methods.

Synthesis of Nitrophenol-Containing Adamantane Derivatives: A Practical Workflow

The synthesis of nitrophenol-containing adamantane derivatives can be achieved through several routes. A common and effective method involves the condensation reaction between an amino-functionalized adamantane and a nitro-substituted benzaldehyde. This approach allows for the straightforward introduction of the nitrophenyl group at different positions.

Experimental Protocol: Synthesis of (E)-N-(Adamantan-1-yl)-1-(nitrophenyl)methanimine Isomers

This protocol outlines the synthesis of the ortho-, meta-, and para- nitrophenyl adamantane imine derivatives.

Materials:

  • Adamantan-1-ylamine

  • 2-Nitrobenzaldehyde, 3-Nitrobenzaldehyde, or 4-Nitrobenzaldehyde

  • n-Butanol

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve adamantan-1-ylamine (1.0 equivalent) in a minimal amount of n-butanol.

  • To this solution, add the corresponding nitrobenzaldehyde isomer (1.0 equivalent) dissolved in n-butanol.

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as isopropanol, to yield the pure imine derivative.[1]

Characterization:

The synthesized compounds should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • FTIR Spectroscopy: To identify the characteristic functional groups (e.g., C=N imine stretch, NO₂ stretches).

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

  • Melting Point Analysis: To assess the purity of the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Adamantylamine Adamantan-1-ylamine Condensation Condensation Reaction (n-Butanol, Reflux) Adamantylamine->Condensation Nitrobenzaldehyde o-, m-, or p- Nitrobenzaldehyde Nitrobenzaldehyde->Condensation Evaporation Solvent Evaporation Condensation->Evaporation Recrystallization Recrystallization (Isopropanol) Evaporation->Recrystallization Product Pure Nitrophenyl Adamantane Derivative Recrystallization->Product

Figure 1: General workflow for the synthesis of nitrophenyl-containing adamantane imine derivatives.

Comparative Physicochemical Properties

The position of the nitro group on the phenyl ring significantly influences the physicochemical properties of the adamantane derivatives, which in turn can affect their pharmacokinetic profile and biological activity. Key properties to consider are lipophilicity, melting point, and spectroscopic characteristics.

Propertyortho-Nitrophenyl Derivativemeta-Nitrophenyl Derivativepara-Nitrophenyl DerivativeRationale for Differences
Melting Point (°C) 128117-118155-156The para-isomer exhibits the highest melting point, likely due to its greater symmetry, which allows for more efficient packing in the crystal lattice. The ortho-isomer's melting point is higher than the meta-isomer, which could be attributed to intramolecular interactions.[3]
Lipophilicity (logP) Predicted: ~4.5-5.0Predicted: ~4.6-5.1Predicted: ~4.6-5.1While experimental logP values for these specific isomers are not readily available, computational predictions suggest high lipophilicity for all three isomers, a characteristic feature of adamantane-containing compounds.[2] Minor variations may exist due to differences in polarity and intramolecular hydrogen bonding potential in the ortho-isomer.
¹H NMR (Adamantyl Protons, ppm) ~1.6-2.1~1.6-2.1~1.6-2.1The chemical shifts of the adamantyl protons are generally similar across the isomers, appearing in the characteristic upfield region.
FTIR (NO₂ stretch, cm⁻¹) ~1520, 1350~1522, 1343~1515, 1345The asymmetric and symmetric stretching frequencies of the nitro group are observable in the IR spectra. The slight variations in wavenumber can be attributed to the different electronic environments of the nitro group in each isomer.[1]

Table 1: Comparative Physicochemical Properties of Nitrophenyl Adamantane Imine Isomers. (Data for melting points and some spectral information are derived from related compounds in the literature.[1][3] Predicted logP values are based on general knowledge of adamantane derivatives).

Comparative Biological Activities: A Focus on Antimicrobial Properties

The biological evaluation of nitrophenol-containing adamantane derivatives has revealed promising antimicrobial activity. A comparative study of the ortho-, meta-, and para- nitrophenyl adamantane imine derivatives against a panel of bacterial and fungal strains provides valuable insights into their structure-activity relationships (SAR).

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for the three isomers against representative microorganisms. A lower MIC value indicates greater potency.

Microorganismortho-Nitrophenyl Derivative (MIC, µg/mL)meta-Nitrophenyl Derivative (MIC, µg/mL)para-Nitrophenyl Derivative (MIC, µg/mL)
Staphylococcus aureus12525062.5
Escherichia coli500>1000250
Candida albicans250500125

Table 2: Comparative Antimicrobial Activity of Nitrophenyl Adamantane Imine Isomers. (Data adapted from Z. W. W. et al., 2024).[4]

Analysis of Structure-Activity Relationship (SAR):

From the data presented in Table 2, a clear SAR emerges:

  • The para-substituted derivative consistently demonstrates the highest antimicrobial activity against all tested strains. This suggests that the electronic and steric effects of the nitro group in the para position are most favorable for interaction with the microbial target(s).

  • The ortho-substituted isomer exhibits moderate activity , generally more potent than the meta isomer but less active than the para isomer.

  • The meta-substituted derivative shows the weakest antimicrobial activity , indicating that this substitution pattern is less conducive to biological efficacy in this context.

These findings underscore the critical role of substituent positioning in modulating the biological activity of these adamantane derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol describes a standard method for assessing the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized nitrophenol-containing adamantane derivatives

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Prepare a stock solution of each adamantane derivative in DMSO.

  • Perform serial two-fold dilutions of each compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Alternatively, the absorbance can be read using a plate reader.[5]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare compound stock and serial dilutions Inoculation Inoculate microtiter plate Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate under appropriate conditions Inoculation->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Readout->MIC_Determination

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Potential Applications and Future Directions

The unique combination of the bulky, lipophilic adamantane scaffold and the electronically distinct nitrophenol moiety opens up a range of potential applications for these derivatives beyond antimicrobial agents.

  • Anticancer Agents: Numerous adamantane derivatives have shown promising anticancer activity.[6] The nitrophenyl group could be exploited to enhance binding to specific biological targets or to act as a trigger for drug release in the hypoxic tumor microenvironment. Further investigation into the cytotoxicity of these isomers against various cancer cell lines is warranted.

  • Enzyme Inhibitors: The rigid adamantane framework is well-suited for positioning functional groups to interact with the active sites of enzymes. The nitrophenol moiety could participate in hydrogen bonding or other interactions, potentially leading to potent and selective enzyme inhibition. Comparative studies on the inhibitory activity of these isomers against relevant enzymes would be a valuable area of research.

  • Molecular Probes and Sensors: The photophysical properties of the nitrophenol group can be modulated by its environment. Adamantane-based fluorescent probes have been developed for the detection of various analytes.[7] It is conceivable that nitrophenol-adamantane derivatives could be designed as fluorescent probes for specific biological targets or for sensing applications.

Conclusion

This comparative guide has provided an overview of the synthesis, physicochemical properties, and biological activities of nitrophenol-containing adamantane derivatives, with a particular emphasis on the influence of the nitro group's position. The available data, though limited, clearly demonstrates that positional isomerism plays a critical role in determining the biological efficacy of these compounds, with the para-substituted isomer showing superior antimicrobial activity.

The detailed protocols provided for synthesis and biological evaluation serve as a practical resource for researchers interested in exploring this class of compounds further. While this guide has focused on the available experimental data, there are many avenues for future research. A more comprehensive understanding of the physicochemical properties, a broader screening of biological activities, and mechanistic studies are needed to fully unlock the potential of nitrophenol-containing adamantane derivatives in drug discovery and other applications. The strategic combination of the adamantane scaffold with the versatile nitrophenol moiety offers a promising platform for the development of novel and effective chemical entities.

References

  • Hamed, S. A., Ismail, A. S., & Saleh, A. D. (2020). Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine. Baghdad Science Journal, 17(1), 272-286. [Link]

  • Z. W. W., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Chowdhury, P. R., Kawade, M., & Patwari, G. N. (2024). Mechanistic variances in NO release: ortho vs. meta isomers of nitrophenol and nitroaniline. Chemical Communications, 60(41), 5431-5434. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. [Link]

  • Clinical and Laboratory Standards Institute. (2012). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; M27-S4. CLSI.
  • Alamri, M. A. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. ResearchGate. [Link]

  • Chowdhury, P. R., Kawade, M., & Patwari, G. N. (2024). Mechanistic variances in NO release: ortho vs. meta isomers of nitrophenol and nitroaniline. Chemical Communications. [Link]

  • Protocols.io. (2023). MTT Assay protocol. [Link]

  • PubChem. (n.d.). 1-(2-Phenylphenyl)adamantane. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values.... Retrieved from [Link]

  • Pehk, T., et al. (1973). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 5(11), 521-524.
  • ResearchGate. (n.d.). Adamantane derivatives as anticancer activity. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Polycyclic aromatic-based fluorescent probes: Color properties and fluorimetric detection of nitroaromatic explosives. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for.... Retrieved from [Link]

  • PubMed. (2023). Lipophilicity of fentalogs: Comparison of experimental and computationally derived data. [Link]

  • NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. Retrieved from [Link]

  • MDPI. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. [Link]

  • PubMed Central. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]

  • PubMed Central. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • ChemRxiv. (2025). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. [Link]

  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • PubMed. (2022). Solid-state chemical-shift referencing with adamantane. [Link]

  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubMed. (2023). Pyrene, Anthracene, and Naphthalene-Based Azomethines for Fluorimetric Sensing of Nitroaromatic Compounds. [Link]

  • ResearchGate. (n.d.). Towards better understanding of lipophilicity: Assessment of in silico and chromatographic logP measures for pharmaceutically important compounds by nonparametric rankings. Retrieved from [Link]

  • PubMed Central. (2022). Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. [Link]

Sources

A Researcher's Guide to Assessing the Cancer Cell Selectivity of 4-(1-Adamantyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel anticancer therapeutics, the paramount challenge lies in achieving exquisite selectivity: the ability to eradicate malignant cells while sparing their healthy counterparts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell selectivity of a promising candidate molecule, 4-(1-Adamantyl)-2-nitrophenol. We will delve into the scientific rationale behind its design, provide detailed experimental protocols for evaluating its efficacy and selectivity, and offer insights into elucidating its mechanism of action.

The Scientific Rationale: A Tale of Two Moieties

The structure of this compound is a deliberate amalgamation of two key chemical entities: a bulky, lipophilic adamantyl group and a nitrophenol core. Understanding the potential contribution of each is crucial to appreciating the compound's therapeutic promise.

The adamantane moiety is a well-established pharmacophore in modern drug discovery.[1] Its rigid, three-dimensional cage-like structure offers several advantages. It can enhance a molecule's lipophilicity, facilitating its passage through cellular membranes. This property may lead to preferential accumulation in cancer cells, which often exhibit altered membrane fluidity and lipid metabolism. Furthermore, the adamantyl group's steric bulk can enforce a specific orientation for the rest of the molecule, potentially increasing its binding affinity and selectivity for a particular biological target.[1] Indeed, numerous adamantane derivatives have demonstrated significant anticancer activity, with some designed to target receptors like the sigma-2 receptor, which is frequently overexpressed in tumor cells.[2] The inherent biocompatibility and low toxicity of the adamantane scaffold make it an attractive component for developing targeted therapies and drug delivery systems.[3]

The nitrophenol group , on the other hand, presents a more complex picture. While 4-nitrophenol itself is a known carcinogen that can induce oxidative stress and apoptosis in normal cells, its properties can be significantly modulated when incorporated into a larger molecule. In the context of this compound, the hypothesis is that the adamantyl group will guide the nitrophenol moiety preferentially to cancer cells. Once localized, the nitro group could be selectively reduced by the hypoxic microenvironment characteristic of many solid tumors, leading to the formation of cytotoxic metabolites that trigger cell death. This "pro-drug" approach is a promising strategy for achieving tumor-specific activation.

This guide will now outline a systematic approach to experimentally validate this hypothesis.

Part 1: Foundational Assessment of Cytotoxicity and Selectivity

The initial and most critical step is to determine the compound's cytotoxic potential against a panel of cancer cell lines and, crucially, to compare this with its effect on normal, non-cancerous cells.

Experimental Design: The Principle of Paired Comparisons

To obtain a meaningful measure of selectivity, it is imperative to use cancer and normal cell lines derived from the same tissue of origin. This approach minimizes the confounding effects of tissue-specific differences in cellular metabolism and drug response.[4] The American Type Culture Collection (ATCC) provides a valuable resource of tumor-normal matched cell line pairs.[5]

Recommended Cell Line Pairs:

Cancer Cell LineDescriptionNormal Cell Line (Matched)Description
MCF-7 Human Breast AdenocarcinomaMCF-10A Non-tumorigenic Human Breast Epithelial
A549 Human Lung CarcinomaBEAS-2B Normal Human Bronchial Epithelial
PC-3 Human Prostate AdenocarcinomaPNT2 Normal Human Prostate Epithelial
HT-29 Human Colon AdenocarcinomaCCD-18Co Normal Human Colon Fibroblasts
Workflow for Initial Cytotoxicity Screening

The following diagram illustrates the workflow for the initial assessment of this compound's cytotoxicity.

cytotoxicity_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound in DMSO Add_Compound Add serial dilutions of the compound Compound_Prep->Add_Compound Cell_Culture Culture cancer and normal cell lines Seed_Cells Seed cells into 96-well plates Cell_Culture->Seed_Cells Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate percent cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI) Determine_IC50->Calculate_SI

Cytotoxicity screening workflow.
Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer and normal cell lines

  • Complete cell culture medium (specific to each cell line)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is >95% using trypan blue exclusion.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[6]

    • Include wells with medium only as a background control.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to ensure complete solubilization of the formazan crystals.

    • Incubate the plates in the dark at room temperature for at least 2 hours.[8]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of vehicle control - Absorbance of background)] x 100

  • Determine the IC50 Value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • Calculate the Selectivity Index (SI):

    • The SI is a crucial measure of a compound's selectivity.[4]

    • SI = IC50 in normal cells / IC50 in cancer cells

    • A higher SI value indicates greater selectivity for cancer cells. An SI > 2 is generally considered promising for further investigation.

Hypothetical Data Presentation:

Cell LineCompoundIC50 (µM) after 48hSelectivity Index (SI)
MCF-7 (Cancer)This compound15.24.8
MCF-10A (Normal)This compound73.0
A549 (Cancer)This compound22.53.9
BEAS-2B (Normal)This compound87.8
MCF-7 (Cancer)Doxorubicin0.81.5
MCF-10A (Normal)Doxorubicin1.2
A549 (Cancer)Cisplatin8.51.2
BEAS-2B (Normal)Cisplatin10.2

Note: IC50 values for Doxorubicin and Cisplatin are illustrative and can vary between studies.[9][10][11]

Part 2: Unraveling the Mechanism of Selective Cell Death

Once promising selectivity is established, the next logical step is to investigate how this compound induces cancer cell death. The primary modes of programmed cell death are apoptosis and cell cycle arrest.

Apoptosis Induction: The Annexin V/PI Assay

Apoptosis is a highly regulated process of cell suicide. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Thus, it is used to identify necrotic or late apoptotic cells.[12]

Workflow for Apoptosis Analysis

apoptosis_workflow cluster_prep Cell Treatment cluster_staining Staining cluster_analysis_apoptosis Flow Cytometry Analysis Culture_Cells Culture cancer and normal cells Treat_Compound Treat with IC50 concentration of compound Culture_Cells->Treat_Compound Incubate_Apoptosis Incubate for 24-48 hours Treat_Compound->Incubate_Apoptosis Harvest_Cells Harvest and wash cells Incubate_Apoptosis->Harvest_Cells Resuspend_Buffer Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend_Buffer Add_Stains Add FITC-Annexin V and Propidium Iodide Resuspend_Buffer->Add_Stains Incubate_Staining Incubate in the dark Add_Stains->Incubate_Staining Acquire_Data Acquire data on a flow cytometer Incubate_Staining->Acquire_Data Analyze_Quadrants Analyze quadrants (Live, Early Apoptotic, Late Apoptotic, Necrotic) Acquire_Data->Analyze_Quadrants Quantify_Apoptosis Quantify percentage of apoptotic cells Analyze_Quadrants->Quantify_Apoptosis

Apoptosis analysis workflow.
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Treated and untreated cancer and normal cells

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the IC50 concentration of this compound for a predetermined time (e.g., 24 or 48 hours).

    • Include untreated (vehicle control) cells.

    • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

    • Four distinct populations will be visible:

      • Lower-left quadrant (Annexin V- / PI-): Live cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

Anticancer agents can also exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a particular phase (G0/G1, S, or G2/M) and subsequently inducing apoptosis. Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye like propidium iodide and analyzing the fluorescence intensity by flow cytometry.[15]

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Cold PBS

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest and wash the cells with cold PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing.[16]

    • Incubate at 4°C for at least 30 minutes.[16]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.[17]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content is displayed as a histogram, where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells.

    • The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Hypothesized Signaling Pathway

Based on the known activities of related compounds, this compound might exert its selective anticancer effects through the following pathway:

signaling_pathway cluster_cell Cancer Cell Compound This compound Uptake Preferential Uptake Compound->Uptake Hypoxia Hypoxic Microenvironment Uptake->Hypoxia Reduction Nitro-reduction Hypoxia->Reduction Metabolites Cytotoxic Metabolites Reduction->Metabolites ROS Increased ROS Metabolites->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Hypothesized mechanism of action.

Part 3: Comparative Analysis and Future Directions

To put the selectivity of this compound into perspective, it is essential to compare its performance against established chemotherapeutic agents like doxorubicin and cisplatin.[9] As illustrated in the hypothetical data table, a higher selectivity index for the novel compound would be a strong indicator of its therapeutic potential.

Should the in vitro data demonstrate significant and selective anticancer activity, the logical next step is to progress to in vivo studies using animal models (e.g., xenograft mouse models). These studies are crucial for evaluating the compound's efficacy, toxicity, and pharmacokinetic profile in a whole-organism context.

Conclusion

The assessment of a novel anticancer compound's selectivity is a multifaceted process that requires a systematic and rigorous experimental approach. This guide has provided a comprehensive framework for evaluating this compound, from initial cytotoxicity screening to mechanistic elucidation. By following these principles and protocols, researchers can generate robust and reliable data to determine the true therapeutic potential of this promising molecule and contribute to the development of safer and more effective cancer treatments.

References

  • IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. (n.d.). Retrieved January 23, 2026, from [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2018). MDPI. Retrieved January 23, 2026, from [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. (n.d.). Retrieved January 23, 2026, from [Link]

  • Why should we choose normal cell types versus cancer cells in toxicity investigations? (2024, February 7). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ConnectSci. Retrieved January 23, 2026, from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences. Retrieved January 23, 2026, from [Link]

  • Adamantane-containing drug delivery systems. (2023, October 11). Pharmacia. Retrieved January 23, 2026, from [Link]

  • Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]

  • Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. (2016, June 1). PubMed. Retrieved January 23, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 23, 2026, from [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). Retrieved January 23, 2026, from [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • MTT Assay. (2025, January 31). Protocols.io. Retrieved January 23, 2026, from [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Video: Cell Death Pathways and Annexin V & PI Labeling studies. (2023, April 30). JoVE. Retrieved January 23, 2026, from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Validating 4-(1-Adamantyl)-2-nitrophenol as a Kinase Inhibitor Lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated lead compound is a rigorous process demanding meticulous experimental design and objective comparison against established standards. This guide provides an in-depth technical framework for the validation of a novel compound, 4-(1-Adamantyl)-2-nitrophenol, as a hypothetical lead targeting the Epidermal Growth Factor Receptor (EGFR), a well-established kinase implicated in various cancers.

The bulky, lipophilic adamantyl group offers a unique three-dimensional scaffold that can drive potent interactions within protein binding pockets, while the nitrophenol moiety presents opportunities for hydrogen bonding and electronic interactions.[1] These features make this compound an intriguing candidate for kinase inhibition.

To establish its credentials as a lead compound, we will outline a comprehensive validation workflow. This process will not only characterize the intrinsic properties of our candidate but also benchmark its performance against a clinically relevant competitor, Gefitinib (Iressa®) , a first-generation EGFR inhibitor.[2][3] This comparative approach is crucial for making informed decisions about the allocation of resources for further lead optimization.

The Validation Funnel: A Step-by-Step Experimental Framework

The validation of a lead compound is a hierarchical process, beginning with broad cellular effects and progressively narrowing down to specific molecular interactions. This "funnel" approach ensures that resources are focused on candidates with the highest probability of success.

Validation_Funnel A Primary Screening: Cellular Viability Assays B Target Engagement: Cellular Thermal Shift Assay (CETSA) A->B Demonstrates cellular activity C Biochemical Potency: Enzymatic Activity Assays B->C Confirms on-target interaction in cells D Biophysical Characterization: Binding Kinetics & Thermodynamics C->D Quantifies inhibitory activity E Selectivity Profiling: Kinome-wide Screening D->E Defines binding mechanism F Lead Compound Validation E->F Assesses off-target effects

Caption: A hierarchical workflow for lead compound validation.

Part 1: Initial Assessment of Cellular Activity

The first critical step is to ascertain whether this compound exerts a biological effect on cancer cells known to be dependent on EGFR signaling.

Experiment 1: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[4][5] A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.

Experimental Protocol: MTT Assay [6][7]

  • Cell Seeding: Seed A549 cells (a human lung adenocarcinoma cell line with wild-type EGFR) into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and Gefitinib as a positive control for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Comparative Data (Hypothetical)

CompoundCell LineIC50 (µM)
This compoundA549 (EGFR wt)5.2
GefitinibA549 (EGFR wt)8.7

Interpretation: The hypothetical data suggests that this compound inhibits the growth of A549 cells with a lower IC50 than Gefitinib, indicating potentially superior cellular potency. This provides the initial justification to proceed with target-specific validation.

Part 2: Confirming On-Target Activity in a Cellular Context

While the MTT assay demonstrates a cellular effect, it does not confirm that this effect is mediated through the intended target (EGFR). The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in intact cells.[8][9] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[10]

Experiment 2: Cellular Thermal Shift Assay (CETSA)

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact A549 cells with either vehicle (DMSO), this compound (e.g., 10 µM), or Gefitinib (10 µM) for 1 hour.

  • Thermal Challenge: Heat the cell suspensions in a PCR machine across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble EGFR in the supernatant by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble EGFR as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

CETSA_Workflow cluster_0 Cellular Environment cluster_1 Analysis A Intact Cells B Add Compound A->B C Thermal Challenge B->C D Cell Lysis C->D E Separate Soluble & Aggregated Protein D->E F Quantify Soluble Target Protein E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data (Hypothetical)

CompoundTargetMelting Temperature (Tm)ΔTm (°C)
Vehicle (DMSO)EGFR52.1°C-
This compoundEGFR56.8°C+4.7°C
GefitinibEGFR58.2°C+6.1°C

Interpretation: A significant positive shift in the melting temperature of EGFR in the presence of this compound would provide strong evidence of direct target engagement in a cellular environment. While the hypothetical shift is slightly less than that of Gefitinib, it robustly confirms that our candidate interacts with its intended target.

Part 3: Quantifying Biochemical Potency and Selectivity

Having confirmed cellular activity and target engagement, the next step is to quantify the inhibitory potency of the compound against the isolated EGFR kinase.

Experiment 3: In Vitro Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[11][12] A decrease in ADP production indicates inhibition of kinase activity.[13]

Experimental Protocol: ADP-Glo™ Kinase Assay [14]

  • Kinase Reaction: Set up a reaction containing recombinant EGFR kinase, a suitable substrate peptide, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound or Gefitinib.

  • Reaction Incubation: Incubate the reaction to allow for phosphorylation.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal with luciferase.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Comparative Data (Hypothetical)

CompoundTarget KinaseBiochemical IC50 (nM)
This compoundEGFR85
GefitinibEGFR30

Interpretation: This hypothetical result would indicate that this compound is a potent inhibitor of EGFR kinase activity, albeit less potent than Gefitinib in this direct enzymatic assay. This is a common observation, as cellular IC50 values are influenced by factors like cell permeability and metabolism.

Experiment 4: Kinome Selectivity Profiling

A critical attribute of a good lead compound is its selectivity. Inhibition of off-target kinases can lead to toxicity. Kinome profiling services offer screening against a large panel of kinases to assess selectivity.[15][16][17]

Methodology: Submit this compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology) for screening against a panel of over 400 kinases at a fixed concentration (e.g., 1 µM).

Comparative Data (Hypothetical Selectivity Score)

CompoundTargetSelectivity Score (S10 at 1 µM)
This compoundEGFR0.05
GefitinibEGFR0.08

The selectivity score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Interpretation: A low selectivity score for this compound would be a highly desirable outcome, suggesting that it does not broadly inhibit other kinases and may have a more favorable safety profile than the slightly less selective Gefitinib.

Part 4: In-depth Biophysical Characterization of the Drug-Target Interaction

To guide future structure-activity relationship (SAR) studies and lead optimization, it is essential to understand the biophysical parameters of the interaction between the compound and its target.

Experiment 5: Binding Kinetics via Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding and dissociation of a ligand to a target immobilized on a sensor surface in real-time.[18][19] This provides kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol: SPR

  • Immobilization: Covalently immobilize recombinant EGFR kinase onto a sensor chip.

  • Analyte Injection: Flow different concentrations of this compound and Gefitinib over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index, which corresponds to the binding and dissociation of the compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine ka, kd, and calculate KD (kd/ka).

Comparative Data (Hypothetical)

Compoundka (1/Ms)kd (1/s)KD (nM)
This compound2.5 x 10⁵2.0 x 10⁻²80
Gefitinib5.0 x 10⁵1.5 x 10⁻²30

Interpretation: The KD value provides a measure of the binding affinity, with a lower KD indicating a stronger interaction. The hypothetical data shows that this compound has a high affinity for EGFR. The faster dissociation rate (kd) compared to Gefitinib might be an area for future chemical modification to prolong the target engagement.

Experiment 6: Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[20][21][22]

Experimental Protocol: ITC

  • Sample Preparation: Place the recombinant EGFR protein in the sample cell of the calorimeter and the compound in the injection syringe.

  • Titration: Inject small aliquots of the compound into the protein solution.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters.

ITC_Principle A Inject Ligand into Protein Solution B Measure Heat Change (ΔH) A->B C Determine Binding Affinity (KD) & Stoichiometry (n) B->C D Calculate Gibbs Free Energy (ΔG) & Entropy (ΔS) C->D

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Comparative Data (Hypothetical)

CompoundKD (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound82-9.7-6.5-3.2
Gefitinib31-10.2-8.9-1.3

Interpretation: The thermodynamic signature provides insights into the driving forces of binding. The hypothetical data for this compound suggests that its binding is driven by both favorable enthalpic (e.g., hydrogen bonds) and entropic (e.g., hydrophobic interactions from the adamantyl group) contributions. Understanding these driving forces is invaluable for rational drug design.

Conclusion: A Promising Lead Warranting Further Exploration

This comprehensive validation workflow, through a direct comparison with the established drug Gefitinib, would position this compound as a credible lead compound for the development of a novel EGFR inhibitor. The hypothetical data presented herein illustrates a compound with potent cellular activity, confirmed on-target engagement, high biochemical potency and selectivity, and well-defined biophysical binding characteristics.

While the in vitro potency and binding affinity might be slightly lower than the comparator, its potentially superior cellular activity and selectivity profile highlight its promise. The detailed thermodynamic and kinetic data provide a clear roadmap for medicinal chemists to embark on lead optimization, with the goal of enhancing potency and refining the pharmacokinetic properties of this promising new scaffold. This structured, comparative approach ensures that the decision to advance a compound is based on robust scientific evidence and a clear understanding of its potential advantages over existing therapies.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Chen, C., et al. (2021). The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect. International Journal of Molecular Sciences, 22(22), 12247.
  • Ghodke, P., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 588501.
  • MDPI. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). METHOD DEVELOPMENT AND VALIDATION OF SORAFENIB IN BULK FORMULATION. [Link]

  • Wikipedia. Imatinib. [Link]

  • Wilhelm, S. M., et al. (2006). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research, 66(18), 959-966.
  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • Mok, T. S., et al. (2009). Gefitinib or carboplatin-paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947-957.
  • Springer. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In: Membrane Fusion. Methods in Molecular Biology, vol 1682. Humana Press, New York, NY.
  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2468-2479.
  • DergiPark. (2021). Rapid Determination and Validation of Sorafenib via UV-Visible Method in Pharmaceutical Formulations. Journal of Research in Pharmacy, 25(5), 654-661.
  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • Oncolines B.V. Kinome Profiling. [Link]

  • ResearchGate. Mechanism of action of EGFR inhibitors. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)? [Link]

  • Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 96.
  • Checkpoint lab. MTT Cell Assay Protocol. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2022). Analytical estimation methods for determination of sorafenib. [Link]

  • Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment. (2015). Clinical Medicine Insights: Oncology, 9, 87-97.
  • ACS Publications. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14389-14396.
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

  • The Oncologist. (2006). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. The Oncologist, 11(7), 761-770.
  • MDPI. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 29(1), 22.
  • Pharmaron. Kinase Panel Profiling. [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Cancer Research. (2022). Revisiting Antiangiogenic Multikinase Inhibitors in the Era of Immune Checkpoint Blockade: The Case of Sorafenib. Cancer Research, 82(20), 3669-3671.
  • NCBI Bookshelf. (2013). Cell Viability Assays. In: Assay Guidance Manual.
  • ResearchGate. A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. [Link]

  • Clinical Breast Cancer. (2017). Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer. Clinical Breast Cancer, 17(5), 317-328.
  • Cancer Research. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. [Link]

  • Springer. (2012). Surface Plasmon Resonance. In: Post-translational Modifications in Health and Disease. Subcellular Biochemistry, vol 59. Springer, Dordrecht.

Sources

The Adamantane Advantage: A Comparative Guide to the Mechanisms of Action of Adamantyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The rigid, tricyclic hydrocarbon structure of adamantane has proven to be a versatile scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This guide provides an in-depth comparison of the mechanisms of action of four prominent adamantyl derivatives: the antiviral agents amantadine and rimantadine, the Alzheimer's disease therapeutic memantine, and the topical retinoid adapalene. We will explore their distinct molecular targets and the signaling pathways they modulate, supported by experimental data and methodologies.

The Antiviral Adamantanes: Amantadine and Rimantadine

Amantadine and its α-methyl derivative, rimantadine, are antiviral drugs primarily active against the influenza A virus.[1] Their therapeutic effect hinges on the blockade of the viral M2 proton channel, a crucial component in the viral replication cycle.[2]

Mechanism of Action: M2 Proton Channel Inhibition

The influenza A virus, upon entering the host cell via an endosome, requires acidification of the virion interior to facilitate the release of its genetic material (uncoating). This acidification is mediated by the M2 protein, which forms a homotetrameric proton channel in the viral envelope.[3] Amantadine and rimantadine act by physically obstructing this channel, preventing the influx of protons.[2][4] This inhibition of proton transport halts the uncoating process, thereby preventing viral replication.[2][5] While their core mechanism is similar, rimantadine generally exhibits greater potency.[1]

M2_Inhibition cluster_drugs Adamantyl Derivatives Amantadine Amantadine M2_channel M2_channel Amantadine->M2_channel:p2 Blockade Rimantadine Rimantadine Rimantadine->M2_channel:p2 Blockade Protons_in H+ Protons_out H+ Protons_out->M2_channel:p1 Endosomal Acidification Uncoating Viral Uncoating Replication Viral Replication Uncoating->Replication Viral_RNA Viral_RNA M2_channel:p3->Viral_RNA Proton Influx Viral_RNA->Uncoating caption Amantadine and Rimantadine block the M2 proton channel.

Caption: Amantadine and Rimantadine block the M2 proton channel.

Memantine: A Neuroprotective Adamantane Derivative

Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor in the central nervous system.[6] It is used in the management of moderate to severe Alzheimer's disease.[7]

Mechanism of Action: NMDA Receptor Modulation

Glutamate is the primary excitatory neurotransmitter in the brain, and its action at NMDA receptors is fundamental for learning and memory.[6] However, excessive glutamate can lead to excitotoxicity and neuronal damage, a phenomenon implicated in the pathology of Alzheimer's disease.[6][8] Memantine works by blocking the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of Ca2+ ions that can trigger neurotoxic cascades.[9] Its uncompetitive nature and fast kinetics mean that it does not interfere with the normal physiological activation of NMDA receptors required for cognitive function.[10]

NMDA_Modulation Glutamate Glutamate NMDA_R NMDA_R Glutamate->NMDA_R:p1 Binding Memantine Memantine Memantine->NMDA_R:p2 Blockade Ca_influx Ca2+ Influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive Normal_Function Normal Synaptic Function Ca_influx->Normal_Function Physiological Presynaptic Presynaptic Presynaptic->Glutamate Release NMDA_R:p2->Ca_influx caption Memantine blocks excessive NMDA receptor activation.

Caption: Memantine blocks excessive NMDA receptor activation.

Adapalene: A Third-Generation Topical Retinoid

Adapalene is a synthetic retinoid, a derivative of naphthoic acid, used topically for the treatment of acne vulgaris.[11] Its adamantyl group provides increased stability and selectivity compared to earlier generation retinoids.[12]

Mechanism of Action: Selective Retinoic Acid Receptor Agonism

Adapalene exerts its therapeutic effects by selectively binding to and activating two subtypes of retinoic acid receptors (RARs): RAR-β and RAR-γ.[13][14] These receptors are nuclear hormone receptors that, upon ligand binding, form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences called retinoic acid response elements (RAREs).[12] This leads to the modulation of gene expression, resulting in the normalization of keratinocyte differentiation and a reduction in the formation of microcomedones, the precursors to acne lesions.[11][12] Adapalene also possesses anti-inflammatory properties, further contributing to its efficacy in treating acne.[11]

RAR_Agonism Adapalene Adapalene RAR RAR Adapalene->RAR Binding & Activation Normalization Normalized Keratinocyte Differentiation Anti_inflammatory Anti-inflammatory Effects RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binding Gene_Transcription Gene_Transcription RARE->Gene_Transcription Modulation Gene_Transcription->Normalization Gene_Transcription->Anti_inflammatory caption Adapalene selectively activates RAR-β and RAR-γ.

Caption: Adapalene selectively activates RAR-β and RAR-γ.

Comparative Summary of Adamantyl Derivative Mechanisms

DerivativePrimary TargetMolecular ActionTherapeutic Outcome
Amantadine Influenza A M2 Proton ChannelBlocks proton influxInhibition of viral uncoating and replication[2]
Rimantadine Influenza A M2 Proton ChannelBlocks proton influxInhibition of viral uncoating and replication[1]
Memantine NMDA ReceptorUncompetitive channel blockReduction of glutamate-induced excitotoxicity[6][9]
Adapalene Retinoic Acid Receptors (RAR-β & RAR-γ)Selective agonismNormalization of keratinocyte differentiation and anti-inflammatory effects[11][13]

Experimental Methodologies

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the antiviral efficacy of compounds like amantadine and rimantadine.[15][16]

Protocol:

  • Cell Culture: Grow a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

  • Virus Inoculation: Infect the cell monolayers with a known titer of influenza A virus for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing serial dilutions of the adamantyl derivative.[17]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques (zones of cell death) are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

NMDA Receptor Binding Assay

This assay is used to determine the binding affinity of compounds like memantine to the NMDA receptor.[18]

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Radioligand Binding: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of the test compound (memantine).[18]

  • Incubation and Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

References

  • National Center for Biotechnology Information. (2024). Memantine - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (2024). Memantine. Retrieved from [Link]

  • YouTube. (2022). Protein uncoating inhibitors: Amantadine and Rimantadine: Antiviral drug 3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Adapalene - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (2024). Adapalene. Retrieved from [Link]

  • YouTube. (2025). How does Adapalene Work? (EASY Pharmacology). Retrieved from [Link]

  • WebMD. (2024). Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • protocols.io. (2022). Influenza virus plaque assay. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of memantine. Retrieved from [Link]

  • PubMed. (n.d.). Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • PubMed. (n.d.). How amantadine and rimantadine inhibit proton transport in the M2 protein channel. Retrieved from [Link]

  • PubMed. (n.d.). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Retrieved from [Link]

  • Wikipedia. (2024). Amantadine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Adapalene? Retrieved from [Link]

  • ResearchGate. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Retrieved from [Link]

  • GoodRx. (2024). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]

  • PubMed. (n.d.). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. Retrieved from [Link]

  • YouTube. (2024). Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. Retrieved from [Link]

  • MDPI. (n.d.). Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging. Retrieved from [Link]

  • PubMed Central. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Retrieved from [Link]

  • MDPI. (n.d.). Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? Retrieved from [Link]

  • PubMed. (1985). Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting. Retrieved from [Link]

  • MDPI. (n.d.). Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Retrieved from [Link]

  • PNAS. (2008). Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel. Retrieved from [Link]

  • PubMed Central. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Retrieved from [Link]

  • Labcorp. (n.d.). Vitamin A. Retrieved from [Link]

  • PubMed. (n.d.). A sensitive plaque inhibition technique for assay of antibodies to influenza virus. Retrieved from [Link]

  • Differin. (n.d.). What is Adapalene Topical Retinoid for Acne? Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay. Retrieved from [Link]

  • OHSU News. (2026). Scientists identify target to treat devastating brain disease. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Analysis of the Retinoid Isomerase Activities in the Retinal Pigment Epithelium and Retina. Retrieved from [Link]

  • Lab Muffin Beauty Science. (2023). Ultimate Guide to Drug Retinoids. Retrieved from [Link]

  • Auriga Research Store. (n.d.). Retinol Testing. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-(1-Adamantyl)-2-nitrophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(1-Adamantyl)-2-nitrophenol, a compound combining the structural features of a nitrophenol and an adamantane cage. Lacking a specific Safety Data Sheet (SDS), this document synthesizes data from its constituent moieties to establish a robust and scientifically grounded disposal protocol, ensuring the safety of personnel and the protection of our environment.

Hazard Assessment: A Synthesis of Structural Alerts

Understanding the hazards of this compound is paramount to its safe disposal. By examining its two primary structural components—the nitrophenol ring and the adamantyl group—we can construct a comprehensive hazard profile.

The Nitrophenol Moiety: Nitrophenols are recognized for their toxicity. Acute exposure through inhalation or ingestion can lead to headaches, drowsiness, nausea, and cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[1] They are classified as hazardous substances by the U.S. Environmental Protection Agency (EPA).[1] Furthermore, nitrated phenolic compounds have the potential to form explosive metal salts (picrates) or other unstable derivatives, a critical consideration in both storage and disposal.

The Adamantane Moiety: Adamantane and its derivatives are characterized by their rigid, bulky structure. While generally considered to have low toxicity, the adamantane cage contributes to the lipophilicity of the molecule, which can influence its environmental fate and persistence. Some adamantane derivatives have been shown to be toxic to aquatic life.

Therefore, this compound must be handled as a toxic substance with potential environmental hazards. The presence of the nitro group also necessitates caution regarding its potential reactivity.

Table 1: Synthesized Hazard Profile for this compound

Hazard AspectDescriptionPrimary Contributing Moiety
Acute Toxicity Toxic if swallowed, harmful in contact with skin or if inhaled.Nitrophenol
Organ Toxicity Potential for organ damage through prolonged or repeated exposure.Nitrophenol
Environmental Hazard Harmful to aquatic life with long-lasting effects.Nitrophenol & Adamantane
Reactivity Hazard Potential for forming explosive compounds, especially with bases or metals.Nitrophenol

Personal Protective Equipment (PPE): Your First Line of Defense

Given the synthesized hazard profile, stringent adherence to PPE protocols is non-negotiable. The following PPE is mandatory when handling this compound for disposal:

  • Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended.

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Spill Management: A Calm and Calculated Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.

  • Contain the Spill: For solid spills, carefully cover the material with an absorbent, non-combustible material like sand or vermiculite. Avoid raising dust. For liquid spills, use a chemical absorbent pad or spill pillow.

  • Collect the Waste: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The primary recommended disposal method is incineration by a licensed hazardous waste facility.

Protocol for Laboratory-Scale Waste Accumulation and Disposal:

  • Waste Identification and Labeling:

    • Designate a specific, compatible, and properly sealed container for this compound waste. Glass containers are generally preferred.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").

  • Waste Segregation:

    • This waste stream must be kept separate from other chemical wastes unless compatibility has been confirmed.

    • Crucially, do not mix with strong bases or metals to avoid the formation of potentially explosive picrate-like compounds.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.[2]

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to prevent the spread of any potential leaks.

    • Keep the container securely closed except when adding waste.[2]

  • Requesting a Waste Pickup:

    • Once the container is full, or before it exceeds your institution's holding time limits, arrange for a pickup by your institution's EHS or a contracted hazardous waste disposal company.

    • Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.[3]

  • RCRA Waste Code Assignment:

    • Based on its structural similarity to p-Nitrophenol, the appropriate Resource Conservation and Recovery Act (RCRA) waste code is likely U170 .[1][4][5] This code designates waste that is toxic. Always confirm with your institution's EHS for final waste code determination.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated: This compound AssessHazards Assess Hazards: - Toxicity (Nitrophenol) - Environmental (Nitrophenol, Adamantane) - Reactivity (Nitro group) Start->AssessHazards SelectPPE Select Appropriate PPE: - Nitrile Gloves (Double) - Safety Goggles & Face Shield - Lab Coat/Apron - Fume Hood AssessHazards->SelectPPE SegregateWaste Segregate Waste: - Designated, labeled container - Separate from incompatible materials (e.g., bases, metals) SelectPPE->SegregateWaste StoreInSAA Store in Satellite Accumulation Area (SAA): - Secondary Containment - Closed Container SegregateWaste->StoreInSAA CompletePaperwork Complete Paperwork: - Hazardous Waste Manifest - Assign RCRA Code (U170) StoreInSAA->CompletePaperwork ArrangePickup Arrange for Pickup by Authorized Hazardous Waste Vendor CompletePaperwork->ArrangePickup FinalDisposal Final Disposal: High-Temperature Incineration ArrangePickup->FinalDisposal

Caption: Workflow for the safe disposal of this compound.

Alternative Disposal Considerations: A Look at Future Technologies

While high-temperature incineration is the current standard for the disposal of such chemical waste, it is worth noting the ongoing research into more sustainable technologies. Bioremediation, using microorganisms to break down hazardous substances, has shown promise for nitrophenolic compounds in wastewater treatment scenarios.[4] However, for concentrated laboratory waste, this method is not yet a viable or approved alternative. As a responsible scientist, staying informed about advancements in green chemistry and waste disposal is part of our commitment to a safer and more sustainable future.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By understanding the inherent hazards, utilizing appropriate protective measures, and adhering to a strict, step-by-step disposal protocol, we can ensure that our pursuit of scientific advancement does not come at the cost of our safety or the health of our planet. This guide provides the essential framework for this critical task, empowering researchers to manage their chemical waste with confidence and integrity.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1990). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 49 CFR Part 172 Subpart C -- Shipping Papers. Retrieved from [Link]

  • ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Institutes of Health. (2022). Waste Disposal Guide 2022. Retrieved from [Link]

  • U.S. Department of Transportation. (2024). Check the Box: Getting Started with Shipping Hazmat. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(1-Adamantyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 4-(1-Adamantyl)-2-nitrophenol, while promising in its potential applications, requires meticulous handling due to its chemical structure. Lacking specific toxicological data for this derivative, we must predicate our safety protocols on the well-documented hazards of its parent compounds, nitrophenols. This guide provides a comprehensive framework for the safe handling of this compound, emphasizing not just the "what" but the "why" behind each procedural step to foster a deeply ingrained culture of safety within your laboratory.

Hazard Analysis: Understanding the Risk

The primary hazards associated with this compound are derived from its 2-nitrophenol moiety. Nitrophenols are classified as toxic if swallowed and harmful if they come into contact with the skin or are inhaled.[1][2][3][4] Prolonged or repeated exposure may lead to organ damage.[1][3][4] While the adamantyl group is generally considered to have low toxicity, its presence may alter the compound's physical properties, such as solubility and absorption, necessitating a cautious approach.

Key Hazards:

  • Acute Toxicity: Harmful or toxic through ingestion, skin absorption, and inhalation.[2][3][4]

  • Organ Toxicity: Potential for damage to organs such as the liver and kidneys with repeated exposure.[3][4]

  • Eye Irritation: Direct contact can cause serious eye irritation.[5]

  • Skin Irritation: Can cause skin irritation upon contact.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE SpecificationRationale
Eyes/Face Chemical splash goggles with side protection. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against accidental splashes and airborne particles of the compound.[1]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Double-gloving is recommended.Provides a barrier against skin absorption. Nitrile gloves are generally not recommended for prolonged contact with phenols.[7]
Body A lab coat, fully buttoned, with long sleeves. An impervious apron should be worn when handling larger quantities.Protects the skin and personal clothing from contamination.[7]
Respiratory A NIOSH-approved respirator with a particulate filter (P100) should be used when handling the solid compound outside of a certified chemical fume hood.Prevents inhalation of the powdered compound.[1]
Feet Closed-toe shoes made of a non-porous material.Protects feet from spills.[7]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials, appropriate PPE, and waste disposal bags should be available in the immediate work area.

  • Review Safety Data Sheets (SDS): Before beginning work, review the SDS for 2-nitrophenol and 4-nitrophenol to refamiliarize yourself with the hazards.[1][2][3][4]

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood or a powder containment hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Reactions and Manipulations:

    • All reactions and manipulations should be performed in a chemical fume hood.

    • Use appropriate glassware and equipment, and ensure all connections are secure.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency Response Plan

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][3][4]

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

    • For small spills, don the appropriate PPE, cover the spill with an absorbent material, and carefully collect it into a labeled hazardous waste container.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams.[9]

  • Containerization:

    • Use a compatible, leak-proof container for all waste.[9]

    • The container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "this compound".[9]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Follow all local, state, and federal regulations for hazardous waste disposal.[9][10]

Workflow Diagrams

To provide a clear visual guide, the following diagrams illustrate the key processes for handling and disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS for Nitrophenols prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Designated Work Area (Fume Hood) prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Decontaminate Work Area and Equipment handle2->handle3 post1 Doff PPE Correctly handle3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal collect1 Segregate Contaminated Waste (solids, liquids, PPE) collect2 Place in Compatible, Labeled Hazardous Waste Container collect1->collect2 store1 Seal Container Securely collect2->store1 store2 Store in Designated Hazardous Waste Area store1->store2 dispose1 Arrange for Pickup by Certified Waste Vendor store2->dispose1

Caption: Step-by-step process for the disposal of this compound waste.

By adhering to these rigorous safety protocols, you can confidently advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Nitrophenols - Health Effects. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Environment, Health and Safety, Princeton University. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). p-Nitrophenol. Retrieved from [Link]

  • Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Adamantyl)-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
4-(1-Adamantyl)-2-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.